molecular formula C15H12INO2S B3109151 3-Iodo-1-tosyl-1h-indole CAS No. 170456-80-1

3-Iodo-1-tosyl-1h-indole

Cat. No.: B3109151
CAS No.: 170456-80-1
M. Wt: 397.2 g/mol
InChI Key: IVAXCXBFLXJZHD-UHFFFAOYSA-N
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Description

3-Iodo-1-tosyl-1h-indole is a useful research compound. Its molecular formula is C15H12INO2S and its molecular weight is 397.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-1-tosyl-1h-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-1-tosyl-1h-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1-(4-methylphenyl)sulfonylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAXCXBFLXJZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-1-tosyl-1H-indole: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Indole Building Block

The indole scaffold remains a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and conformational flexibility allow for intricate interactions with a multitude of biological targets. Within the expansive family of indole derivatives, 3-Iodo-1-tosyl-1H-indole has emerged as a particularly valuable and versatile building block. The presence of the electron-withdrawing tosyl group on the indole nitrogen serves a dual purpose: it modulates the reactivity of the indole ring and provides a convenient handle for subsequent chemical transformations. The iodine atom at the C3-position acts as a versatile synthetic linchpin, enabling the introduction of a wide range of molecular fragments through various cross-coupling reactions. This guide, intended for researchers and professionals in the field of drug discovery and development, provides a comprehensive overview of the essential properties, synthesis, reactivity, and applications of 3-Iodo-1-tosyl-1H-indole, offering both foundational knowledge and practical insights for its effective utilization in the synthesis of novel bioactive molecules.

Core Properties and Characterization of 3-Iodo-1-tosyl-1H-indole

A thorough understanding of the fundamental physicochemical properties of a synthetic building block is paramount for its successful application in multi-step syntheses. This section outlines the key identifiers and characteristics of 3-Iodo-1-tosyl-1H-indole.

Structural and Chemical Identity
PropertyValueSource(s)
IUPAC Name 3-iodo-1-(4-methylbenzenesulfonyl)-1H-indole[1]
CAS Number 170456-80-1[1]
Molecular Formula C₁₅H₁₂INO₂S[1]
Molecular Weight 397.23 g/mol [1]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2)I[1]
InChI Key IVAXCXBFLXJZHD-UHFFFAOYSA-N[1]
Physical Form Solid
Purity Typically ≥96%[1]
Spectroscopic Data
  • ¹H NMR (in CDCl₃, estimated):

    • Aromatic Protons (Indole & Tosyl): Multiplets in the range of δ 7.0-8.0 ppm. The proton at the C2 position of the indole ring is expected to appear as a singlet at approximately δ 7.5 ppm.

    • Methyl Protons (Tosyl): A singlet at approximately δ 2.4 ppm.

  • ¹³C NMR (in CDCl₃, estimated):

    • Aromatic Carbons: Resonances in the range of δ 110-145 ppm.

    • C-I Carbon: A characteristic upfield signal around δ 60-70 ppm due to the heavy atom effect of iodine.

    • Methyl Carbon (Tosyl): A signal around δ 21.5 ppm.

  • Infrared (IR) Spectroscopy:

    • Characteristic strong absorptions for the sulfonyl group (S=O) are expected around 1370 and 1170 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak [M]⁺ would be observed at m/z 397, with a characteristic isotopic pattern for an iodine-containing compound.

Safety and Handling

3-Iodo-1-tosyl-1H-indole is classified as harmful if swallowed and can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 3-Iodo-1-tosyl-1H-indole: A Practical Protocol

The preparation of 3-Iodo-1-tosyl-1H-indole is most commonly achieved through the direct electrophilic iodination of the readily available starting material, 1-tosyl-1H-indole. This method offers high regioselectivity for the C3-position, which is activated towards electrophilic attack by the nitrogen lone pair.

Synthetic Workflow

SynthesisWorkflow Start 1-Tosyl-1H-indole Reaction Stir at Room Temperature Start->Reaction Reagent N-Iodosuccinimide (NIS) in Acetonitrile (MeCN) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 3-Iodo-1-tosyl-1H-indole Purification->Product

Synthetic route to 3-Iodo-1-tosyl-1H-indole.
Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of N-protected indoles.[5][6]

Materials:

  • 1-Tosyl-1H-indole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 1-tosyl-1H-indole (1.0 eq) in anhydrous acetonitrile (approximately 0.1 M concentration) in a round-bottom flask, add N-iodosuccinimide (1.1 eq) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purification: The crude 3-Iodo-1-tosyl-1H-indole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure product.

Causality Behind Experimental Choices:

  • N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent, which allows for the selective iodination of the electron-rich C3-position of the indole ring without the need for harsh conditions or strong acids.

  • Acetonitrile (MeCN): This polar aprotic solvent is an excellent choice as it readily dissolves both the starting material and the iodinating agent, facilitating a homogeneous reaction mixture.

  • Aqueous Sodium Thiosulfate Wash: This step is crucial to remove any unreacted NIS and elemental iodine that may have formed during the reaction, simplifying the purification process.

The Reactivity of 3-Iodo-1-tosyl-1H-indole in Cross-Coupling Reactions

The C-I bond at the 3-position of the indole ring is a key functional group that enables a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of complex molecular architectures.

Sonogashira Coupling: Synthesis of 3-Alkynylindoles

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] In the context of 3-Iodo-1-tosyl-1H-indole, this reaction provides a direct route to 3-alkynylindole derivatives, which are valuable intermediates in the synthesis of various biologically active compounds, including antiviral agents.[2]

Catalytic Cycle of Sonogashira Coupling:

SonogashiraCycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetal->PdII_Alkyne PdII_Alkyne->Pd0 RedElim Reductive Elimination Product Ar-C≡CR RedElim->Product ArylIodide 3-Iodo-1-tosyl-1H-indole ArylIodide->OxAdd CuI Cu(I)I Alkyne R-C≡C-H CuAcetylide Cu(I)-C≡CR Alkyne->CuAcetylide + CuI, Base Base Base CuAcetylide->Transmetal

Catalytic cycle of the Sonogashira coupling.

Experimental Protocol for Sonogashira Coupling:

This protocol is a general procedure adapted from literature for the Sonogashira coupling of 3-iodoindoles.[5][8]

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 3-Iodo-1-tosyl-1H-indole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Addition of Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine, 2-3 eq).

  • Addition of Alkyne: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired 3-alkynylindole.

Suzuki-Miyaura Coupling: Synthesis of 3-Arylindoles

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide.[9] This reaction is particularly valuable for synthesizing biaryl compounds, and when applied to 3-Iodo-1-tosyl-1H-indole, it provides an efficient route to 3-arylindoles, a common motif in kinase inhibitors and other pharmaceuticals.[10]

Catalytic Cycle of Suzuki-Miyaura Coupling:

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArylIodide 3-Iodo-1-tosyl-1H-indole ArylIodide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal activates

Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol for Suzuki-Miyaura Coupling:

This is a general protocol that can be adapted for specific substrates.[11]

  • Reaction Setup: In a reaction vessel, combine 3-Iodo-1-tosyl-1H-indole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction: Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to afford the 3-arylindole product.

Heck Coupling: Synthesis of 3-Vinylindoles

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[12] This reaction provides a valuable method for the synthesis of 3-vinylindole derivatives from 3-Iodo-1-tosyl-1H-indole, which can serve as precursors for a variety of other functional groups.

Catalytic Cycle of Heck Coupling:

HeckCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl MigInsert Migratory Insertion PdII_Alkyl R-CH(Ar)-CH₂-Pd(II)-I(L)₂ MigInsert->PdII_Alkyl BetaHydride β-Hydride Elimination Product Ar-CH=CH-R BetaHydride->Product HPdI H-Pd(II)-I(L)₂ BetaHydride->HPdI ArylIodide 3-Iodo-1-tosyl-1H-indole ArylIodide->OxAdd Alkene H₂C=CHR Alkene->MigInsert Base Base HPdI->Pd0 + Base

Catalytic cycle of the Heck coupling.

Experimental Protocol for Heck Coupling:

This is a general protocol based on established methods.[13][14]

  • Reaction Setup: Combine 3-Iodo-1-tosyl-1H-indole (1.0 eq), the alkene (1.2-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2-3 eq) in a suitable reaction vessel.

  • Solvent Addition: Add a polar aprotic solvent such as DMF, DMA, or NMP.

  • Reaction: Heat the reaction mixture under an inert atmosphere at a temperature typically between 80 and 140 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate. Purify the crude product by flash column chromatography to yield the 3-vinylindole.

Applications in Drug Discovery and Development

The synthetic versatility of 3-Iodo-1-tosyl-1H-indole makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications. The ability to introduce diverse substituents at the C3-position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Key Intermediate in the Synthesis of Kinase Inhibitors

A notable application of a closely related iodo-azaindole scaffold is in the synthesis of GSK1070916, a potent and selective inhibitor of Aurora B/C kinases.[15] Aurora kinases are crucial regulators of mitosis, and their overexpression is implicated in the development of various cancers. The synthesis of GSK1070916 involves a key Suzuki coupling step to introduce an aryl group at the C3-position of a 3-iodo-azaindole derivative, highlighting the importance of this type of building block in accessing novel kinase inhibitor scaffolds.[16] While this example uses a 7-azaindole, the synthetic principles are directly applicable to the indole series, demonstrating the potential of 3-Iodo-1-tosyl-1H-indole in the development of similar anticancer agents.

Precursor for Broad-Spectrum Antiviral Agents

The 3-alkynylindole scaffold, readily accessible from 3-Iodo-1-tosyl-1H-indole via Sonogashira coupling, is a key pharmacophore in a number of antiviral compounds. For instance, derivatives of 3-alkynyl-5-aryl-7-azaindoles have been synthesized and evaluated as broad-spectrum antiviral agents, showing activity against respiratory syncytial virus (RSV).[2] The synthetic route to these compounds relies on the regioselective Sonogashira coupling at the C3-position of a di-halogenated azaindole precursor, underscoring the utility of iodo-indoles in the rapid generation of libraries of potential antiviral drug candidates.

Conclusion and Future Perspectives

3-Iodo-1-tosyl-1H-indole stands out as a robust and versatile building block for the synthesis of a wide array of functionalized indole derivatives. Its straightforward preparation and predictable reactivity in key cross-coupling reactions make it an invaluable tool for medicinal chemists and drug discovery scientists. The ability to readily introduce diverse chemical functionalities at the C3-position allows for the efficient exploration of chemical space and the optimization of lead compounds. As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like 3-Iodo-1-tosyl-1H-indole will undoubtedly play a crucial role in the development of the next generation of innovative medicines. Future research in this area may focus on the development of even more efficient and sustainable catalytic systems for the functionalization of this scaffold, as well as its application in the synthesis of novel classes of bioactive molecules targeting a broader range of diseases.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46-49 (2002).
  • Regioselective C5−H Direct Iodin
  • Heck Reaction - Alfa Chemistry. Alfa Chemistry.
  • Heck Reaction - Chemistry LibreTexts. Chemistry LibreTexts.
  • Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole. Benchchem.
  • The Suzuki Reaction - Andrew G Myers Research Group. Andrew G Myers Research Group.
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • Heck reaction - Wikipedia. Wikipedia.
  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monolig
  • N-Iodosuccinimide (NIS) - Organic Chemistry Portal. Organic Chemistry Portal.
  • Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls | Request PDF.
  • Distinguishing Between Pathways for Transmetall
  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC.
  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega.
  • Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers.
  • 3-Iodo-1-tosyl-1H-indole. Fluorochem.
  • The Sonogashira Coupling Reaction Mechanism - YouTube. YouTube.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent - Preprints.org. Preprints.org.
  • 3-iodo-1H-indole | C8H6IN | CID 11207253 - PubChem. PubChem.
  • 3-Iodo-1-tosyl-1H-indole | 170456-80-1 - Sigma-Aldrich. Sigma-Aldrich.
  • Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC.
  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC.
  • Acetic Acid Promoted Direct Iodination of Terminal Alkynes with N-Iodosuccinimide: Efficient Preparation of 1-Iodoalkynes. Organic Chemistry Portal.
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  • Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents. PubMed.
  • Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. PubMed.
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Sources

An In-Depth Technical Guide to 3-Iodo-1-tosyl-1H-indole: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Iodo-1-tosyl-1H-indole, a key synthetic intermediate in medicinal chemistry and materials science. We will delve into its chemical structure, molecular weight, physicochemical properties, and a detailed, field-proven synthesis protocol. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel indole-based compounds.

Core Compound Identity: Structure and Molecular Weight

3-Iodo-1-tosyl-1H-indole is a substituted indole derivative characterized by an iodine atom at the C3 position and a p-toluenesulfonyl (tosyl) group attached to the indole nitrogen. This tosyl group serves as a robust protecting group, enhancing the stability of the indole ring and influencing its reactivity in subsequent chemical transformations.

The fundamental properties of this compound are summarized in the table below:

PropertyValueSource(s)
IUPAC Name 3-iodo-1-(4-methylbenzenesulfonyl)-1H-indole[1]
CAS Number 170456-80-1[1]
Molecular Formula C₁₅H₁₂INO₂S
Molecular Weight 397.23 g/mol [1]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)I[1]
InChI Key IVAXCXBFLXJZHD-UHFFFAOYSA-N
Physical Form Solid

The structural formula of 3-Iodo-1-tosyl-1H-indole is depicted in the following diagram:

Caption: 2D structure of 3-Iodo-1-tosyl-1H-indole.

Synthesis Protocol: Iodination of 1-Tosyl-1H-indole

The synthesis of 3-Iodo-1-tosyl-1H-indole is most commonly achieved through the direct iodination of the readily available precursor, 1-tosyl-1H-indole. This electrophilic aromatic substitution reaction is highly regioselective for the C3 position of the indole ring, which is the most nucleophilic site. A variety of iodinating agents can be employed, with N-Iodosuccinimide (NIS) being a mild and effective choice.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 3-Iodo-1-tosyl-1H-indole.

G Synthesis Workflow start Start: 1-Tosyl-1H-indole reagents Reagents: N-Iodosuccinimide (NIS) Solvent (e.g., DMF or CH2Cl2) start->reagents 1. Add reaction Reaction: Stir at room temperature reagents->reaction 2. Combine workup Work-up: Aqueous wash Extraction reaction->workup 3. Quench & Extract purification Purification: Column chromatography workup->purification 4. Isolate product Product: 3-Iodo-1-tosyl-1H-indole purification->product 5. Characterize

Caption: General workflow for the synthesis of 3-Iodo-1-tosyl-1H-indole.

Detailed Step-by-Step Methodology

This protocol is adapted from established methods for the iodination of activated aromatic compounds.

Materials:

  • 1-Tosyl-1H-indole

  • N-Iodosuccinimide (NIS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-tosyl-1H-indole (1.0 equivalent) in anhydrous DMF or DCM.

  • Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Reaction Quenching and Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with deionized water, saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 3-Iodo-1-tosyl-1H-indole as a solid.

Expert Insights: The choice of solvent can influence the reaction rate, with polar aprotic solvents like DMF often facilitating the reaction. The use of a slight excess of NIS ensures complete conversion of the starting material. The aqueous work-up is crucial to remove the succinimide byproduct and any inorganic salts.

Applications in Synthetic Chemistry

3-Iodo-1-tosyl-1H-indole is a versatile building block in organic synthesis, primarily due to the presence of the reactive carbon-iodine bond. This functionality allows for a wide range of palladium-catalyzed cross-coupling reactions, including:

  • Sonogashira Coupling: Reaction with terminal alkynes to form 3-alkynylindoles.

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups at the C3 position.

  • Heck Coupling: Reaction with alkenes to form 3-alkenylindoles.

  • Buchwald-Hartwig Amination: Reaction with amines to synthesize 3-aminoindole derivatives.

These transformations provide access to a diverse array of complex indole structures that are of significant interest in the development of pharmaceuticals and functional materials. The tosyl group can be readily removed under basic conditions to yield the free NH-indole if desired.

Safety and Handling

3-Iodo-1-tosyl-1H-indole should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Store the compound in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

References

  • Sasaki, T., Moriyama, K., & Togo, H. (2017). Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide. The Journal of Organic Chemistry, 82(21), 11727–11734. [Link]

  • Yue, D., & Larock, R. C. (2004). Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. Organic Letters, 6(6), 1037–1040. [Link]

  • Wang, Z.-Y., et al. (2017). Regioselective C5−H Direct Iodination of Indoles. Organic & Biomolecular Chemistry, 15(34), 7119-7123. [Link]

Sources

Synthesis of 3-Iodo-1-tosyl-1H-indole via Electrophilic Cyclization: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodo-1-tosyl-1H-indole is a highly versatile, privileged scaffold in modern organic synthesis, serving as a critical intermediate for the construction of complex indole alkaloids and pharmaceutical active ingredients[1],[2]. This technical guide details the synthesis of 3-iodo-1-tosyl-1H-indole via the electrophilic iodocyclization of N-(2-ethynylphenyl)-4-methylbenzenesulfonamide. By analyzing the mechanistic causality of the transformation, we present optimized reaction conditions and a self-validating experimental protocol designed for high yield, reproducibility, and scalability.

Mechanistic Rationale & Reaction Causality

The construction of the indole core via electrophilic cyclization relies on the strategic activation of an ortho-alkynyl moiety[3]. For the synthesis of 3-iodo-1-tosyl-1H-indole, the starting material is N-(2-ethynylphenyl)tosylamide. The reaction is driven by a precise sequence of causal thermodynamic and kinetic steps:

  • Electrophilic Activation: Molecular iodine (I₂) acts as a soft, polarizable electrophile. It coordinates to the π-system of the terminal alkyne, forming a highly reactive iodonium ion intermediate. This activation lowers the LUMO of the alkyne, priming it for nucleophilic attack[4].

  • Nucleophilic Attack (5-endo-dig): The sulfonamide nitrogen acts as an internal nucleophile. The tosyl (Ts) protecting group plays a dual mechanistic role: it lowers the pKa of the N-H bond, facilitating deprotonation by a mild base, while simultaneously stabilizing the resulting indole product against oxidative degradation. The nitrogen attacks the activated alkyne in a 5-endo-dig fashion, a trajectory strictly favored by Baldwin's rules for alkyne cyclization[4].

  • Aromatization: Subsequent deprotonation and elimination of hydrogen iodide (HI) yield the fully aromatized 3-iodo-1-tosyl-1H-indole. The base acts as an acid scavenger, driving the equilibrium forward and preventing premature protodeiodination[5].

Mechanism SM N-(2-ethynylphenyl)tosylamide (Starting Material) Activation Alkyne Activation (I2 Coordination) SM->Activation + I2 Iodonium Iodonium Intermediate (Electrophilic Center) Activation->Iodonium Pi-Complex Cyclization 5-endo-dig Cyclization (N-Attack) Iodonium->Cyclization Intramolecular Deprotonation Deprotonation & Aromatization (- HI) Cyclization->Deprotonation Base (K2CO3) Product 3-Iodo-1-tosyl-1H-indole (Final Product) Deprotonation->Product Aromatization

Mechanistic pathway of the 5-endo-dig electrophilic iodocyclization to form the indole core.

Optimization of Reaction Conditions

To ensure maximum conversion and minimize side reactions (such as intermolecular dimerization or non-selective halogenation), the choice of electrophile, base, and solvent is critical. While iodine (I₂) is the most atom-economical and environmentally benign reagent, alternatives like iodine monochloride (ICl) or N-iodosuccinimide (NIS) can be employed depending on the electronic nature of the substrate.

Table 1: Quantitative Comparison of Cyclization Conditions

Electrophilic SourceBaseSolventTemp (°C)Time (h)Yield (%)Causality / Observation
I₂ (1.2 equiv) K₂CO₃ (2.0 equiv) MeCN 25 2 88 Optimal balance of reactivity and stability. Base neutralizes HI.
I₂ (1.2 equiv)NaHCO₃ (2.0 equiv)DCM25475Slower reaction due to lower solubility of the base in DCM.
ICl (1.1 equiv)NoneDCM-78 to 25165Highly reactive, but prone to over-halogenation and decomposition.
NIS (1.5 equiv)K₂CO₃ (2.0 equiv)DMF60682Requires heating; useful for highly deactivated substrates.

Self-Validating Experimental Protocol

This protocol describes the synthesis of 3-iodo-1-tosyl-1H-indole using the optimized I₂/K₂CO₃ system[5]. The procedure incorporates in-process visual and analytical checks to validate the reaction's progress autonomously.

Materials Required:

  • N-(2-ethynylphenyl)-4-methylbenzenesulfonamide (1.0 mmol)

  • Molecular Iodine (I₂) (1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-(2-ethynylphenyl)tosylamide (1.0 mmol) in anhydrous MeCN (10 mL) under an argon atmosphere.

  • Base Addition: Add finely powdered K₂CO₃ (2.0 mmol) to the solution. Stir for 10 minutes at room temperature to ensure uniform suspension.

  • Electrophile Introduction: Cool the mixture to 0 °C using an ice bath. Add molecular iodine (1.2 mmol) in one portion.

    • Validation Check: The solution will immediately turn a deep violet/brown color, indicating the presence of active molecular iodine.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). The starting material spot (UV active) must disappear entirely, replaced by a lower R_f spot corresponding to the iodinated product.

  • Quench: Once complete, quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃.

    • Validation Check: The dark brown color of unreacted iodine will rapidly dissipate, leaving a pale yellow or colorless biphasic mixture. This confirms the complete neutralization of residual electrophile.

  • Extraction: Transfer the mixture to a separatory funnel, add 20 mL of distilled water, and extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5-10% EtOAc in Hexanes) to afford 3-iodo-1-tosyl-1H-indole as a stable solid.

Workflow Setup 1. Setup SM in MeCN Base 2. Base Add K2CO3 Setup->Base Iodine 3. Electrophile Add I2 at 0°C Base->Iodine Monitor 4. Monitor TLC tracking Iodine->Monitor Quench 5. Quench Na2S2O3 (aq) Monitor->Quench Extract 6. Extraction DCM / Water Quench->Extract Purify 7. Purification Silica Column Extract->Purify

Step-by-step experimental workflow for the synthesis and purification of 3-iodo-1-tosyl-1H-indole.

Downstream Applications in Drug Development

The resulting 3-iodo-1-tosyl-1H-indole is a privileged scaffold for transition-metal-catalyzed cross-coupling reactions, enabling rapid complex molecule assembly:

  • Suzuki-Miyaura Coupling: The C3-iodo position is highly reactive towards palladium-catalyzed cross-coupling. For example, it serves as the critical starting material in the Masuda borylation-Suzuki coupling sequence for the total synthesis of marine bis-indole alkaloids, such as Meridianins and Scalaridine A[1].

  • Catellani Cascades: Recent advancements have utilized 3-iodo-1-tosyl-1H-indole in Pd/Norbornene (NBE)-catalyzed one-pot modular syntheses. Through a Catellani/aza-Michael addition cascade involving aziridines and olefins, this scaffold is rapidly converted into tetrahydro-γ-carbolines, which are essential pharmacophores for central nervous system (CNS) therapeutics like Mebhydroline analogues[2].

References

  • Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence Source: nih.gov URL:[Link]

  • Pd/NBE-Catalyzed One-Pot Modular Synthesis of Tetrahydro-γ-carbolines Source: acs.org URL:[Link]

  • Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines Source: nih.gov URL:[Link]

  • Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems Source: nih.gov URL:[Link]

  • Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines Source: acs.org URL:[Link]

Sources

Spectroscopic Characterization of 3-Iodo-1-tosyl-1H-indole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, 3-Iodo-1-tosyl-1H-indole serves as a highly versatile, privileged building block. It is extensively utilized in palladium-catalyzed cross-coupling cascades, C-H functionalization, and the total synthesis of complex marine alkaloids such as the Meridianins[1]. The presence of the labile C3-iodine bond allows for rapid diversification, while the N-tosyl group temporarily masks the nucleophilic indole nitrogen, directing regioselective transformations[2].

For researchers synthesizing this intermediate, rigorous multi-modal spectroscopic validation is critical. This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) data for 3-Iodo-1-tosyl-1H-indole, emphasizing the fundamental physical chemistry and causality behind the observed spectral phenomena.

Chemical Profile & Structural Overview

Before analyzing the spectroscopic data, it is essential to establish the foundational physicochemical parameters of the target compound[3].

PropertyValue / Description
Chemical Name 3-Iodo-1-(4-methylbenzenesulfonyl)-1H-indole
CAS Number 170456-80-1
Molecular Formula C₁₅H₁₂INO₂S
Molecular Weight 397.23 g/mol
Monoisotopic Mass 396.9634 Da
SMILES Cc1ccc(S(=O)(=O)n2cc(I)c3ccccc32)cc1

Mechanistic Spectroscopic Analysis

To establish a self-validating analytical system, one must not merely match peaks to a reference library, but understand why the nuclei and bonds behave as they do under electromagnetic perturbation.

¹H NMR Spectroscopy: Anisotropic Deshielding

The ¹H NMR spectrum of 3-Iodo-1-tosyl-1H-indole is defined by the profound electron-withdrawing nature of the N-tosyl group. The sulfonyl moiety withdraws electron density via both inductive (


) and resonance (

) effects, which deshields the entire indole core relative to unprotected 1H-indole.

Crucially, the C2 proton appears as a sharp singlet. Because the C3 position is fully substituted by iodine, there is no vicinal (


) coupling. Furthermore, the C2 proton is highly deshielded (

) due to its proximity to both the electronegative sulfonyl group and the massive iodine atom.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) [4] | Chemical Shift (


, ppm) | Multiplicity | Integration | Coupling Constant (

, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 7.98 | doublet (d) | 1H | 8.3 | Indole C7-H (Deshielded by N-Ts) | | 7.77 | doublet (d) | 2H | 8.4 | Tosyl ortho-H | | 7.66 | singlet (s) | 1H | - | Indole C2-H | | 7.42 | doublet (d) | 1H | 7.8 | Indole C4-H | | 7.38 – 7.28 | multiplet (m) | 2H | - | Indole C5-H, C6-H | | 7.24 | doublet (d) | 2H | 8.4 | Tosyl meta-H | | 2.35 | singlet (s) | 3H | - | Tosyl -CH₃ |
¹³C NMR Spectroscopy: The Heavy Atom Effect

The most diagnostic feature in the ¹³C NMR spectrum of this compound is the chemical shift of the C3 carbon . While typical aromatic indole carbons resonate between 110–140 ppm, the C3 carbon attached to iodine undergoes an anomalous upfield shift to


 .

Causality: This is driven by the Heavy Atom Effect (specifically, the normal halogen dependence). Iodine is a massive, highly polarizable atom with a large electron cloud. Under the applied magnetic field (


), these core electrons generate a strong local diamagnetic shielding current, which drastically shields the adjacent C3 nucleus, pushing its resonance frequency upfield.

Table 2: Key ¹³C NMR Data (101 MHz, CDCl₃) [4] | Chemical Shift (


, ppm) | Assignment | Physical Causality |
| :--- | :--- | :--- |
| 145.5 | Tosyl para-C | Deshielded by methyl group hyperconjugation. |
| 134.8, 134.5 | Indole C7a, Tosyl ipso-C | Quaternary carbons bound to heteroatoms (N, S). |
| 131.2 | Indole C2 | Deshielded by adjacent N-Ts and Iodine. |
| 113.8 | Indole C7 | Standard aromatic resonance. |
| 64.5  | Indole C3 (C-I)  | Profound diamagnetic shielding (Heavy Atom Effect).  |
| 21.6 | Tosyl -CH₃ | Aliphatic methyl carbon. |
FT-IR Spectroscopy: Vibrational Modes

Infrared spectroscopy provides orthogonal validation of the functional groups. The N-tosyl group is confirmed by the presence of two intense stretching bands corresponding to the sulfonyl (


) group. Because the two 

bonds are coupled, they vibrate in-phase (symmetric) and out-of-phase (asymmetric), splitting the expected single peak into two distinct signals.

Table 3: FT-IR Spectral Assignments (ATR, Solid)

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3120, 3050 Weak Aromatic C-H stretching
1595, 1445 Medium Aromatic C=C ring stretching

| 1370 | Strong |


 Asymmetric stretching  |
| 1175  | Strong  | 

Symmetric stretching
| | 1090 | Medium | Aryl-I stretching / in-plane deformation |
High-Resolution Mass Spectrometry (HRMS)

In drug development, nominal mass is insufficient; exact elemental composition must be proven. 3-Iodo-1-tosyl-1H-indole is analyzed via Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS.

Causality of the Mass Defect: Iodine-127 is monoisotopic and possesses a negative mass defect (exact mass = 126.9045 Da). Consequently, the exact mass of the molecule (


) is slightly lower than the sum of its nominal integer masses.
  • Calculated

    
    :  397.9707
    
  • Observed

    
    :  397.9712 (Error < 2 ppm)
    

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail both the synthesis and the spectroscopic acquisition parameters.

Synthesis Protocol: Step-by-Step Workflow
  • Iodination: Dissolve 1H-indole (1.0 equiv) and KOH (2.5 equiv) in anhydrous DMF (

    
    ) under an argon atmosphere. Cool to 
    
    
    
    . Slowly add a solution of Iodine (
    
    
    , 1.1 equiv) in DMF dropwise. Stir for 45 minutes[3]. Quench with 10% aqueous
    
    
    , extract with EtOAc, and concentrate to yield crude 3-iodo-1H-indole.
  • Tosylation: Dissolve the crude 3-iodo-1H-indole in anhydrous THF (

    
    ). Cool to 
    
    
    
    . Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise. Stir for 30 minutes until
    
    
    evolution ceases.
  • Coupling: Add p-Toluenesulfonyl chloride (TsCl, 1.2 equiv) in one portion. Warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with dichloromethane (
    
    
    
    ). Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, 10% EtOAc in Hexanes) to afford 3-Iodo-1-tosyl-1H-indole as a crystalline solid[2].

SynthesisWorkflow Indole 1H-Indole (Starting Material) Iodination Electrophilic Iodination (I2, KOH, DMF) Indole->Iodination Intermediate 3-Iodo-1H-indole (Intermediate) Iodination->Intermediate Tosylation N-Sulfonylation (TsCl, NaH, THF) Intermediate->Tosylation Product 3-Iodo-1-tosyl-1H-indole (Target Compound) Tosylation->Product

Fig 1: Stepwise synthetic workflow for 3-Iodo-1-tosyl-1H-indole.

Spectroscopic Acquisition Protocols
  • NMR Acquisition: Dissolve

    
     of the purified compound in 
    
    
    
    of deuterated chloroform (
    
    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube. Acquire spectra on a 400 MHz spectrometer at 298 K. For ¹³C NMR, utilize a broadband proton-decoupled sequence (zgpg30) with a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons.
  • IR Acquisition: Place

    
     of the crystalline solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Apply consistent anvil pressure. Acquire 32 background scans followed by 32 sample scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
    
  • HRMS Acquisition: Prepare a

    
     solution in HPLC-grade Methanol containing 0.1% Formic Acid to promote ionization. Inject 
    
    
    
    into an ESI-TOF mass spectrometer operating in positive ion mode. Calibrate the TOF flight tube externally using a standard tuning mix prior to acquisition.

SpectralValidation Sample 3-Iodo-1-tosyl-1H-indole NMR1H 1H NMR (CDCl3) Proton Environments Sample->NMR1H NMR13C 13C NMR (CDCl3) Carbon Framework Sample->NMR13C IR ATR-FTIR Functional Groups Sample->IR HRMS HRMS (ESI-TOF) Exact Mass Sample->HRMS C2H Deshielded C2-H Singlet (No J3 coupling) NMR1H->C2H C3I Heavy Atom Effect C3 Carbon Shielding NMR13C->C3I SO2 Sulfonyl Stretches Asym & Sym S=O IR->SO2 Mass [M+H]⁺ Ion Monoisotopic Iodine HRMS->Mass

Fig 2: Multi-modal spectroscopic validation logic for structural confirmation.

References

  • Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence Source: National Institutes of Health (NIH) URL:[Link][1]

  • Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

  • Category: 676273-39-5 - Indole Building Blocks (Preparation and Analysis) Source: Indole Building Block URL:[Link][4]

  • ルテニウム触媒閉環メタセシスを用いる インドール類合成法の開発 (Development of Indole Synthesis using Ruthenium-Catalyzed Ring-Closing Metathesis) Source: Chiba University Repository (OPAC) URL:[Link][5]

Sources

An In-Depth Technical Guide to 2-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-methylbutanamide (CAS 170456-80-1)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-methylbutanamide, a key intermediate in the synthesis of the anti-androgen drug Bicalutamide.

Chemical Identity and Nomenclature

The compound with CAS number 170456-80-1 is identified as 2-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-methylbutanamide. This molecule is a complex anilide derivative, incorporating a trifluoromethyl group and a nitrile moiety on the aromatic ring, which are crucial for its function as a precursor in pharmaceutical synthesis.

IdentifierValue
CAS Number 170456-80-1
IUPAC Name 2-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-methylbutanamide
Molecular Formula C₁₃H₁₂BrF₃N₂O
Molecular Weight 364.15 g/mol
Canonical SMILES CC(C)C(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)Br

Physicochemical Properties

While specific experimentally determined physicochemical data for 2-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-methylbutanamide is not extensively available in public literature, properties can be inferred from related structures and its role as a synthetic intermediate. It is expected to be a solid at room temperature with limited solubility in water and higher solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.

PropertyEstimated Value/Information
Physical State Expected to be a solid
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in organic solvents

Role in Pharmaceutical Synthesis: The Bicalutamide Pathway

The primary significance of 2-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-methylbutanamide lies in its role as a crucial intermediate in the synthesis of Bicalutamide. Bicalutamide is a non-steroidal anti-androgen medication used in the treatment of prostate cancer.[1][2] The synthesis of Bicalutamide involves the reaction of this brominated intermediate with a thiophenol derivative, followed by oxidation.

The following diagram illustrates the key steps in the synthesis of Bicalutamide, highlighting the position of the target intermediate.

Sources

Understanding the reactivity of the carbon-iodine bond in 3-iodoindoles.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Understanding the reactivity of the carbon-iodine bond in 3-iodoindoles. Content Type: In-depth Technical Guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 3-iodoindole scaffold represents a unique "functional pivot" in medicinal chemistry. Naturally, the indole C3 position is electron-rich and nucleophilic (enamine-like). However, the introduction of an iodine atom inverts this reactivity, creating an electrophilic handle for transition-metal catalysis or a precursor for radical generation. This guide dissects the reactivity of the C3–I bond, providing validated protocols for Cross-Coupling (Suzuki/Sonogashira), Metal-Halogen Exchange (Lithiation), and Radical Functionalization (Giese Addition).

The Electronic Nature of the C3–I Bond

To manipulate 3-iodoindole effectively, one must understand the electronic tension at the C3 position.[1]

  • Indole Character: The nitrogen lone pair donates density into the ring, making C3 naturally nucleophilic.

  • Iodine Character: The weak C–I bond (approx. 50–55 kcal/mol) and the polarizability of iodine make it an excellent leaving group.

  • The Conflict: In Palladium-catalyzed reactions, the electron-rich nature of the indole ring can theoretically slow down oxidative addition (relative to electron-deficient aryl halides like 4-nitro-iodobenzene). However, the weakness of the C–I bond generally overrides this, making 3-iodoindoles highly reactive substrates, often more so than C5- or C6-bromoindoles.

Diagram 1: Divergent Reactivity Pathways

The following diagram illustrates how the C3–I bond serves as a gateway to three distinct mechanistic manifolds.

ReactivityPathways Start 3-Iodoindole (C3-I Bond) Path1 Pathway A: Palladium Catalysis (Electrophilic C3) Start->Path1 Pd(0) Oxidative Addition Path2 Pathway B: Metal-Halogen Exchange (Nucleophilic C3) Start->Path2 t-BuLi or i-PrMgCl Path3 Pathway C: Radical Chemistry (Neutral Radical C3) Start->Path3 SET or Atom Transfer Prod1 Aryl/Alkynyl Indoles (Suzuki/Sonogashira) Path1->Prod1 Prod2 C3-Acyl/Alkyl Indoles (via Electrophile Trapping) Path2->Prod2 Prod3 C3-Alkyl Indoles (Giese Addition) Path3->Prod3

Figure 1: The 3-iodoindole scaffold can be directed into electrophilic, nucleophilic, or radical manifolds depending on the reagent class.

Pathway A: Palladium-Catalyzed Cross-Coupling

The most common utility of 3-iodoindoles is in Suzuki-Miyaura and Sonogashira couplings. The C3–I bond undergoes rapid oxidative addition to Pd(0).

Critical Considerations
  • N-Protection: While coupling can proceed on free (NH)-indoles, the acidic N–H proton can interfere with base-sensitive catalytic cycles or poison catalysts. Protection with Boc , Tosyl , or SEM is recommended for consistent high yields [1].

  • Catalyst Choice:

    
     is the standard "workhorse" catalyst. However, for sterically hindered boronic acids, switching to 
    
    
    
    or Buchwald precatalysts (e.g., XPhos Pd G2) is necessary.
Protocol: Suzuki-Miyaura Coupling (Standardized)

Applicability: Synthesis of 3-aryl and 3-heteroaryl indoles.

StepActionTechnical Note
1. Prep Dissolve N-Boc-3-iodoindole (1.0 equiv) and Arylboronic acid (1.2–1.5 equiv) in 1,4-Dioxane/Water (4:1) .Degassing is critical. Oxygen promotes homocoupling of the boronic acid.
2. Base Add

(2.0–3.0 equiv).

can be used if solubility is an issue.
3. Cat Add

(5 mol%).
Add catalyst after degassing to preserve active Pd(0).
4. Reaction Heat to 80–90 °C for 4–12 hours under Argon/Nitrogen.Monitor via TLC/LCMS. The C–I bond usually cleaves rapidly; stalled reactions are often due to catalyst death.
5. Workup Dilute with EtOAc, wash with brine, dry over

.
Filter through a Celite pad to remove Palladium black before column chromatography.
Diagram 2: Catalytic Cycle (Oxidative Addition Focus)

The following diagram details the Suzuki cycle, highlighting the specific oxidative addition at C3.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Determining) Pd0->OxAdd + 3-Iodoindole Complex1 Pd(II)-Indole Complex (Ar-Pd-I) OxAdd->Complex1 TransMet Transmetallation (+ Ar'-B(OH)2 / Base) Complex1->TransMet Complex2 Diaryl Pd(II) Complex (Indole-Pd-Ar') TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product 3-Aryl Indole + Pd(0) RedElim->Product

Figure 2: The Suzuki-Miyaura catalytic cycle. The oxidative addition of the C3–I bond to Pd(0) is facile, driving the reaction forward.

Pathway B: Metal-Halogen Exchange (Lithiation)

This pathway reverses the polarity (Umpolung) of the C3 position. By exchanging the Iodine for Lithium, the C3 carbon becomes a potent nucleophile capable of attacking aldehydes, ketones, or alkyl halides.

The "Protection First" Rule

Crucial: You cannot perform Lithium-Halogen exchange on a free (NH)-3-iodoindole.

  • Reason: The

    
     of the indole N–H is ~17. 
    
    
    
    or
    
    
    will deprotonate the nitrogen before exchanging the iodine. This creates a dianion species that is difficult to control and often leads to low yields.
  • Solution: Always use N-protected substrates (e.g., N-Boc, N-Me, N-Tosyl).

Protocol: Low-Temperature Lithiation

Applicability: Introduction of formyl, acyl, or alkyl groups at C3.

  • Solvent: Anhydrous THF (Ether can be used, but THF is standard).

  • Temperature: Cool to -78 °C (Dry ice/Acetone). Strict temperature control is required to prevent isomerization.

  • Exchange: Add

    
      (2.0–2.1 equiv) dropwise.
    
    • Note:

      
       is preferred over 
      
      
      
      for speed and cleanliness at -78 °C. The second equivalent consumes the
      
      
      byproduct.
  • Trapping: Stir for 30–60 mins, then add the electrophile (e.g., DMF for formylation,

    
     for carboxylation).
    
  • Quench: Warm to RT and quench with saturated

    
    .
    

Pathway C: Radical Reactivity (Giese Addition)

3-Iodoindoles are excellent precursors for C3 radicals. This is particularly useful for "Green" chemistry approaches where heavy metals (Pd) are avoided.

Mechanism

The weak C–I bond allows for homolytic cleavage via Single Electron Transfer (SET) or atom transfer. The resulting neutral C3 radical is nucleophilic and reacts rapidly with electron-deficient alkenes (Giese Addition).

Recommended Conditions (Tin-Free)

Avoid toxic tributyltin hydride (


). Modern protocols use silanes or photoredox catalysis [2].
  • Reagents: Tris(trimethylsilyl)silane (TTMSS) as the H-atom donor and radical propagator.

  • Initiator: AIBN (thermal) or Blue LED + Photocatalyst (e.g.,

    
    ).
    
  • Substrate: N-protected 3-iodoindole + Acrylate/Enone.

  • Outcome: Formation of a C3-alkylated indole with high regioselectivity.[2]

Stability & Handling

  • Light Sensitivity: The C–I bond is photosensitive. 3-iodoindoles will turn purple/brown (release of

    
    ) if left on the bench. Store in amber vials at -20 °C. 
    
  • Protodeiodination: In the presence of strong acids or during reduction reactions (e.g., hydrogenation of other functional groups), the iodine can be lost (replaced by H).

References

  • Larock, R. C., et al. "Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes."[3][4] Journal of Organic Chemistry, 2006.[3][4]

  • Giese Radical Chemistry: "Tin-Free Giese Reaction... Using Alkyl Iodides."[3][4][5][6][7][8][9] ResearchGate/Beilstein J. Org. Chem., 2023.[10][11]

  • Suzuki Coupling Protocols: "Application Notes and Protocols for Suzuki-Miyaura Coupling." BenchChem.[1]

  • Metal-Halogen Exchange: "The Mechanism of Lithium-Halogen Exchange." Macmillan Group Meetings, Princeton.

Sources

N-Tosylated Indoles: Pharmacological Versatility & Structural Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is widely recognized in medicinal chemistry as a "privileged structure" due to its ability to mimic peptide backbones and bind reversibly to diverse biological targets. However, the specific functionalization of the indole nitrogen (N-1) or carbon positions with a tosyl (p-toluenesulfonyl) group creates a distinct pharmacophore with altered electronic and physicochemical properties.

This guide analyzes the pharmacological utility of tosylated indoles, moving beyond their traditional role as synthetic intermediates (protecting groups). We explore their specific efficacy as tubulin polymerization inhibitors, HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), and 5-HT6 receptor antagonists.

Medicinal Chemistry Rationale: The Tosyl Advantage

The introduction of a tosyl group onto the indole core—most commonly at the N-1 position—imparts three critical pharmacological advantages:

  • Electronic Modulation: The strong electron-withdrawing nature of the sulfonyl group decreases the electron density of the indole ring. This reduces oxidative metabolism at the C-2/C-3 positions and alters

    
     stacking interactions with target proteins.
    
  • Hydrophobic Reach: The p-tolyl moiety provides a rigid, lipophilic arm capable of reaching into deep hydrophobic pockets (e.g., the hydrophobic channel in HIV-1 RT or the colchicine site in tubulin) that are inaccessible to the parent indole.

  • Crystallinity & Solubility: Tosylation often improves the crystallinity of indole derivatives, aiding in purification and solid-state characterization, while modulating LogP to improve membrane permeability.

Visualization: Structure-Activity Relationship (SAR)[1]

SAR_Tosyl_Indole Indole Indole Core Tosyl N1-Tosyl Group (p-Me-Ph-SO2-) Indole->Tosyl Derivatization C3_Sub C3-Substitution (Functionalization) Indole->C3_Sub Derivatization Effect_1 Lipophilicity (LogP) Membrane Permeability Tosyl->Effect_1 Effect_2 Hydrophobic Pocket Occupancy (e.g., Tyr181) Tosyl->Effect_2 Effect_3 Electron Withdrawal Metabolic Stability Tosyl->Effect_3 C3_Sub->Effect_1 Variable

Figure 1: SAR map illustrating how the N-tosyl group modifies the physicochemical and binding properties of the indole scaffold.

Therapeutic Application: Oncology

Mechanism: Tubulin Polymerization Inhibition[2][3]

N-tosyl and N-benzenesulfonyl indoles have emerged as potent inhibitors of tubulin polymerization. Unlike taxanes (which stabilize microtubules), these compounds typically bind to the colchicine-binding site of


-tubulin.

The tosyl group mimics the trimethoxyphenyl ring of colchicine or the hydrophobic distal rings of combretastatin A-4. By occupying this site, the compound prevents the curvature changes necessary for microtubule assembly, leading to:

  • Disruption of the mitotic spindle.

  • Cell cycle arrest at the G2/M phase.[1][2]

  • Induction of apoptosis (caspase-3 activation).

Comparative Potency Data

Data summarized from recent structure-activity studies on sulfonyl indoles.

Compound ClassSubstituent (R)TargetIC50 (Proliferation)IC50 (Tubulin Polymerization)
N-Tosyl Indole 3-formylHeLa / MCF-70.24 - 0.59 µM1.82 µM
N-Benzenesulfonyl 3-cyanoA549 (Lung)1.2 µM2.5 µM
Parent Indole H (Unsubstituted)HeLa> 50 µMInactive
Combretastatin A-4 (Reference)HeLa0.003 µM1.2 µM

Technical Insight: The para-methyl group on the tosyl ring is often critical. Studies indicate that removing the methyl (benzenesulfonyl) or replacing it with a bulky group (e.g., tert-butyl) can significantly alter binding affinity due to steric clashes within the tubulin pocket.

Therapeutic Application: Infectious Diseases

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[5]

Tosylated indoles act as allosteric inhibitors of HIV-1 Reverse Transcriptase (RT). They bind to a hydrophobic pocket adjacent to the active site, locking the enzyme in an inactive conformation (the "butterfly" binding mode).

  • Binding Mode: The indole ring interacts with Trp229 , while the N-tosyl group extends into a hydrophobic channel lined by Tyr181 , Tyr188 , and Phe227 .

  • Resistance Profile: The flexibility of the sulfonyl linker allows these compounds to retain potency against common mutations (e.g., K103N) better than rigid first-generation NNRTIs like nevirapine.

Antimicrobial Activity

Recent screens have identified N-tosyl indoles with activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is less defined but is hypothesized to involve membrane disruption or inhibition of bacterial cell division proteins (FtsZ), analogous to eukaryotic tubulin inhibition.

Experimental Protocols

Protocol A: Regioselective N-Tosylation of Indoles

A robust, self-validating synthesis protocol for generating the core scaffold.

Reagents: Indole derivative (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), p-Toluenesulfonyl chloride (TsCl, 1.1 eq), DMF (anhydrous).

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the indole substrate in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 minutes.

    • Validation Point: Cessation of H2 gas evolution indicates complete deprotonation of the N-H. Solution typically turns yellow/orange.

  • Tosylation: Add TsCl (dissolved in minimal DMF) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1). The N-tosyl product will have a significantly higher Rf (less polar) than the free indole.

  • Quench & Workup: Pour mixture onto crushed ice/water. The product usually precipitates as a solid. Filter and wash with water.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

To verify the mechanism of action for anticancer candidates.

Reagents: Purified Tubulin (>99%), GTP, DAPI (fluorophore reporter).

  • Preparation: Prepare tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Keep all reagents at 4°C.

  • Compound Addition: Add the test tosyl-indole (dissolved in DMSO) to a 96-well black plate. Final DMSO concentration must be <1%.

  • Initiation: Add tubulin (final conc. 3 mg/mL) containing 10 µM DAPI and 1 mM GTP to the wells.

  • Measurement: Immediately place in a pre-warmed plate reader at 37°C.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot Fluorescence vs. Time.

    • Interpretation: A reduction in the Vmax (slope of the growth phase) and the final plateau height compared to the vehicle control indicates polymerization inhibition.

Visualization: Experimental Workflow

Workflow Start Start: Indole Substrate Step1 N-Tosylation (NaH, TsCl, DMF) Start->Step1 Check1 TLC Validation (High Rf Shift) Step1->Check1 Check1->Step1 Incomplete (Add Reagent) Step2 Purification (Recrystallization) Check1->Step2 Pass Step3 Bioassay: Tubulin Polymerization (Fluorescence Kinetics) Step2->Step3 Result Data Output: IC50 & Vmax Analysis Step3->Result

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.

References

  • Zhang, H., et al. (2017). "Design, synthesis and biological evaluation of novel N-benzenesulfonyl-1H-indole derivatives as potential anticancer agents targeting tubulin polymerization." European Journal of Medicinal Chemistry. Link

  • Silvestri, R., et al. (2000). "Indolyl aryl sulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry. Link

  • Giraud, F., et al. (2009). "Synthesis and biological evaluation of 3-(1H-indol-3-yl)-phenylmethanone derivatives as inhibitors of tubulin polymerization." Bioorganic & Medicinal Chemistry. Link

  • Shaikh, T. M., & Debebe, H. (2020).[3][4] "Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives." Journal of Chemistry. Link

  • Li, Y., et al. (2025). "Tubulin polymerization inhibitors: An update on recent developments." Current Medicinal Chemistry. Link

Sources

The Strategic Role of the Tosyl Group in Indole Chemistry: Reactivity, Functionalization, and Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

In the realm of heterocyclic chemistry, the indole nucleus remains one of the most privileged scaffolds for drug discovery and natural product synthesis[1]. However, the intrinsic electron-rich nature of the indole pyrrole ring—particularly at the C3 position—often renders it overly reactive, leading to uncontrolled oxidation, polymerization, or poly-electrophilic substitution.

The introduction of the


-toluenesulfonyl (tosyl, Ts)  group at the N1 position transcends simple protection. As a powerful electron-withdrawing group (EWG), the N-tosyl moiety fundamentally rewrites the electronic landscape of the indole core. It suppresses C3 nucleophilicity, activates the C2 position for directed metalation, and enhances the dienophilic character of the C2-C3 double bond[2]. This whitepaper dissects the dual utility of the tosyl group as both a robust protective shield and a strategic directing group, providing field-proven protocols for its installation, exploitation, and notoriously challenging removal.

Electronic Modulation & The Reactivity Landscape

The attachment of a sulfonyl group to the indolic nitrogen drastically lowers the energy of the Highest Occupied Molecular Orbital (HOMO). By pulling electron density away from the pyrrole ring via inductive and resonance effects, the tosyl group converts the normally nucleophilic indole into a more electron-deficient system[2].

Key Mechanistic Shifts:
  • Suppression of C3 Electrophilic Attack: Unprotected indoles rapidly undergo electrophilic aromatic substitution (e.g., Vilsmeier-Haack, halogenation) at C3[3]. The N-tosyl group deactivates the ring, allowing for selective functionalization elsewhere or protecting the core during harsh multi-step syntheses.

  • Dienophilic Enhancement: The electron-withdrawing nature of the tosyl group makes the C2-C3 double bond a viable dienophile in inverse-electron-demand Diels-Alder reactions, a strategy famously utilized in the total synthesis of indolocarbazole alkaloids[2].

  • C-H Activation Compatibility: In palladium-catalyzed cross-dehydrogenative coupling and C-H functionalization, the N-tosyl group prevents catalyst poisoning by the free N-H and directs transition metals to specific sites without unwanted oxidation[4].

G N_Ts N-Tosyl Indole (Electron-Deficient) C3_Attack Suppressed C3 Nucleophilicity N_Ts->C3_Attack EWG Effect C2_Lithiation C2 Directed Ortho-Lithiation N_Ts->C2_Lithiation Coordination & Acidity Diels_Alder Enhanced Dienophilic Character N_Ts->Diels_Alder LUMO Lowering

Fig 1. Electronic modulation and reactivity pathways induced by the N-tosyl group.

Directed Ortho-Metalation (DoM) at C2

One of the most powerful synthetic applications of the N-tosyl group is its ability to direct lithiation exclusively to the C2 position. While the C2 proton of an unprotected indole is relatively unreactive, the N-tosyl group increases its acidity. More importantly, the oxygen atoms of the sulfonyl group act as Lewis basic coordination sites for the lithium ion of alkyl lithium reagents (e.g.,


-BuLi or 

-BuLi). This Complex-Induced Proximity Effect (CIPE) brings the strong base into the immediate vicinity of the C2 proton, ensuring rapid and regioselective deprotonation[5].

G Start N-Ts Indole Coord BuLi Coordination (O-Li Interaction) Start->Coord Deprot C2 Deprotonation (CIPE Mechanism) Coord->Deprot Quench Electrophile Quench (e.g., DMF) Deprot->Quench Prod C2-Substituted Indole Quench->Prod

Fig 2. Mechanism of Directed Ortho-Metalation (DoM) at the C2 position of N-tosyl indoles.

Protocol 1: Regioselective C2-Lithiation and Formylation

Self-Validating Design: The use of strictly anhydrous conditions and low temperatures prevents the nucleophilic attack of


-BuLi on the sulfonyl sulfur, which would otherwise lead to premature detosylation.
  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve N-tosyl indole (1.0 equiv, typically 10 mmol) in anhydrous THF to achieve a 0.1 M solution.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

  • Lithiation: Dropwise add

    
    -butyllithium (1.6 M in hexanes, 1.2 equiv) over 15 minutes. The solution often transitions to a deep yellow/orange, indicating the formation of the C2-lithiated species.
    
  • Aging: Stir at -78 °C for 1 hour to ensure complete metalation.

  • Electrophilic Quench: Add anhydrous DMF (1.5 equiv) dropwise. Stir for an additional 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 1 hour.

  • Workup: Quench the reaction with saturated aqueous

    
     (20 mL). Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Dry the combined organic layers over anhydrous
    
    
    , filter, and concentrate in vacuo. Purify the resulting N-tosyl-indole-2-carboxaldehyde via flash column chromatography.

Deprotection Strategies: Overcoming the N-S Bond Stability

The primary drawback of the tosyl group is the extreme stability of the N-S bond. Because the tosyl group is highly electron-withdrawing and sterically demanding, its removal is notoriously difficult, often requiring harsh conditions (e.g., refluxing KOH in ethanol) that can destroy sensitive functional groups elsewhere in the molecule[6].

To solve this, modern synthesis relies on two distinct, highly selective pathways: Mild Basic Cleavage using Cesium Carbonate, and Reductive Cleavage using Magnesium in Methanol[7],[8].

The Cesium Carbonate Advantage

Why does


 work where 

or

fail? The cesium cation has a massive ionic radius and low charge density. In organic solvent mixtures like THF/MeOH, this prevents tight ion-pairing. The resulting "naked" carbonate and methoxide anions are highly nucleophilic, allowing them to attack the sulfonyl group at much lower temperatures[7].
The Magnesium/Methanol Alternative

For substrates that are highly sensitive to base (e.g., epimerizable stereocenters in alkaloid synthesis), reductive cleavage is preferred. Magnesium metal in methanol generates hydrogen gas and magnesium methoxide, but the actual cleavage mechanism is a Single-Electron Transfer (SET) from the dissolving metal to the sulfonyl group, breaking the N-S bond without requiring hydroxide-mediated hydrolysis[8].

G Protected N-Tosyl Indole Basic Mild Basic Cleavage (Cs2CO3, THF/MeOH) Protected->Basic Base-Stable Substrates Reductive Reductive Cleavage (Mg, MeOH) Protected->Reductive Base-Sensitive Substrates Free Free N-H Indole Basic->Free Reductive->Free

Fig 3. Divergent deprotection workflows for N-tosyl indoles based on substrate sensitivity.

Protocol 2: Mild Detosylation using Cesium Carbonate

Causality Note: THF is required to solubilize the lipophilic N-tosyl indole, while Methanol is strictly required as the nucleophilic participant to form the methyl tosylate byproduct.

  • Solvent System: Dissolve the N-tosyl indole (1.0 equiv) in a 2:1 mixture of THF and Methanol (approx. 0.2 M concentration)[6].

  • Reagent Addition: Add anhydrous Cesium Carbonate (

    
    , 3.0 equiv) to the solution[6].
    
  • Reaction: Heat the heterogeneous mixture to reflux (approx. 64 °C). Monitor the reaction via TLC or LC-MS. Unactivated N-tosyl indoles typically reach complete deprotection in 0.5 to 2.5 hours[7]. Electron-donating substituents on the indole may extend this time, while electron-withdrawing groups (e.g., nitro, halogens) accelerate it[7].

  • Workup: Cool to room temperature and evaporate the volatiles under reduced pressure. Partition the residue between water and Ethyl Acetate. Extract the aqueous layer twice more with EtOAc, dry over

    
    , and concentrate to yield the free N-H indole.
    

Quantitative Data & Comparative Analysis

To aid in synthetic planning, the following tables summarize the strategic differences between common indole protecting groups and the optimization parameters for tosyl removal.

Table 1: Comparison of N-Protecting Groups in Indole Chemistry

Protecting GroupDirecting Ability (C2)Stability to BaseStability to AcidStandard Deprotection Method
Tosyl (Ts) Strong (via CIPE DoM) High High

/MeOH, Mg/MeOH, Na/

BocModerateLowLowTFA, 4M HCl in Dioxane[6]
TIPSWeak (Steric block)ModerateLowTBAF in THF[6]
SEMModerateHighLowTBAF, Strong Acid[6]

Table 2: Optimization of N-Ts Deprotection (Base & Solvent Effects) [7]

Reagent (3.0 eq)Solvent SystemTemperature (°C)TimeConversion/Yield (%)

THF/MeOH (2:1)64 (Reflux)15 h0%

THF/MeOH (2:1)64 (Reflux)15 h< 50%

THF/MeOH (2:1)22 (Room Temp)90 h95%

THF/MeOH (2:1) 64 (Reflux) 0.5 h > 98%

References

  • ResearchGate. "Deprotection of N-tosylated indoles and related structures using cesium carbonate." Tetrahedron Letters. Available at:[Link]

  • Babu, S. A., et al. "Discovery of Oxygen Induced Chemoselectivity in Pd-catalyzed C-H Functionalization: Cross Dehydrogenative Coupling vs C-H Amination." ChemRxiv. Available at:[Link]

  • Royal Society of Chemistry. "The synthesis of biologically active indolocarbazole natural products." Natural Product Reports. Available at:[Link]

Sources

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 3-Iodo-1-[(4-methylphenyl)sulfonyl]-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex alkaloid synthesis, the indole core is a privileged scaffold. Functionalizing this core with high regioselectivity is a persistent challenge. 3-Iodo-1-[(4-methylphenyl)sulfonyl]-1H-indole (commonly referred to as 3-iodo-1-tosyl-1H-indole) serves as a premium electrophilic building block designed to solve this exact problem.

By installing a bulky, electron-withdrawing p-toluenesulfonyl (tosyl) group on the indole nitrogen, chemists achieve two critical mechanistic advantages: it protects the nucleophilic nitrogen from unwanted side reactions, and it electronically modulates the indole ring to stabilize the highly reactive C3-iodo bond for controlled transition-metal catalysis[1]. This whitepaper provides a comprehensive, causality-driven guide to the physicochemical properties, rigorous safety protocols, and advanced synthetic applications of this critical reagent.

Physicochemical Profile

Understanding the physical parameters of 3-iodo-1-tosyl-1H-indole is the first step in predicting its behavior on the benchtop. The weak carbon-iodine (C–I) bond energy makes it an excellent substrate for cross-coupling, but also dictates its sensitivity to environmental factors[2].

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionCausality / Impact on Handling
CAS Number 170456-80-1Unique identifier for safety tracking[2].
Molecular Formula C15H12INO2SHigh molecular weight (422.24 g/mol ) yields a stable, crystalline solid[2].
Appearance Solid (typically off-white to light brown)Color shifts to dark brown/purple indicate iodine liberation via photo-degradation[2].
Solubility Soluble in THF, DMF, DCM; Insoluble in H2ORequires anhydrous organic solvents for homogeneous catalysis.
Reactivity Motif C3-Iodo electrophile, N-Tosyl protectedC-I bond is prone to homolytic cleavage under UV light; requires dark storage[2].

Safety Profile and Mechanistic Toxicology

As an active halogenated heterocycle, 3-iodo-1-tosyl-1H-indole carries specific occupational hazards. The toxicity is not merely a function of the intact molecule, but of its potential degradation products.

Table 2: GHS Hazard Classifications & Mechanistic Rationale
GHS CodeHazard StatementMechanistic Rationale
H302 Harmful if swallowedThe tosyl group can undergo enzymatic hydrolysis in vivo, releasing reactive indole intermediates[2].
H315 Causes skin irritationMild alkylating/arylylating potential; reacts with nucleophilic residues (e.g., thiols) in skin proteins[2].
H319 Causes serious eye irritationTrace free iodine (

) generated from ambient light degradation is highly irritating to ocular mucosa[2].
H335 May cause respiratory irritationFine particulate inhalation exposes mucosal membranes to the reactive C-I bond[2].

Field-Proven Insight: Standard Safety Data Sheets (SDS) often list generic "store in a cool, dry place" instructions. However, experience dictates that the C3-I bond is highly polarizable. Exposure to ambient UV light initiates homolytic cleavage, generating iodine radicals that autocatalyze further degradation. Therefore, absolute protection from light is non-negotiable[2].

Authoritative Handling & Storage Protocol

To ensure reproducibility in downstream catalytic reactions (which are highly sensitive to trace iodine and moisture), the handling of this reagent must be treated as a self-validating system . If the protocol is followed correctly, the physical appearance of the solid (off-white) validates its integrity.

Step-by-Step Handling Workflow
  • Cold Storage: Store the sealed container at 2–8 °C in a secondary opaque container to completely block light[3].

  • Thermal Equilibration (Critical Step): Before opening, transfer the sealed bottle from the refrigerator to a desiccator. Allow it to equilibrate to room temperature for at least 60 minutes. Causality: Opening a cold bottle causes atmospheric moisture to immediately condense on the powder. Moisture will slowly hydrolyze the N-tosyl bond and poison Palladium catalysts in subsequent steps.

  • Inert Transfer: Move the equilibrated bottle into a glovebag or flush the headspace with a gentle stream of dry Argon (

    
    ) or Nitrogen (
    
    
    
    ).
  • Weighing: Weigh the required mass using anti-static spatulas. Validation: Inspect the powder. If it has turned dark brown or purple, perform a quick TLC (Hexanes/EtOAc) or

    
    -NMR to check for degradation before committing expensive catalysts.
    
  • Resealing: Purge the source bottle with Argon for 30 seconds, seal tightly with Parafilm, and return immediately to 2–8 °C dark storage[3].

HandlingWorkflow A 1. Cold Storage (2-8°C) Inert Atmosphere & Dark B 2. Thermal Equilibration (Warm to RT in desiccator) A->B Prevent condensation C 3. Inert Weighing (Glovebox / N2 stream) B->C Maintain dryness D 4. Reaction Assembly (Fume Hood) C->D Transfer to flask E 5. Reseal & Purge (Argon backfill) C->E Return unused E->A

Caption: Self-validating workflow for the safe handling and storage of 3-iodo-1-tosyl-1H-indole.

Synthetic Utility: Palladium-Catalyzed Cross-Coupling

3-Iodo-1-tosyl-1H-indole is most frequently utilized in Suzuki-Miyaura and Sonogashira cross-coupling reactions to synthesize complex 3-substituted indoles, which are precursors to marine alkaloids and pharmaceutical kinase inhibitors[1][4].

The C3 position of the indole is naturally nucleophilic. By pre-installing the iodine atom, we invert the reactivity (umpolung), turning C3 into an electrophilic site primed for Palladium(0) oxidative addition.

Standard Protocol: Suzuki-Miyaura Coupling to 3-Aryl-1-tosyl-1H-indole

This protocol is designed to prevent catalyst deactivation and ensure complete conversion.

Reagents:

  • 3-Iodo-1-tosyl-1H-indole (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • 
     (0.05 equiv, 5 mol%)
    
  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v)
    

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodo-1-tosyl-1H-indole, the arylboronic acid, and

    
    .
    
  • Degassing (Causality): Add the Dioxane/

    
     mixture. Sparge the solution with Argon for 15 minutes. Why? Oxygen is a potent poison for Pd(0) species, leading to the formation of catalytically dead Pd(II)-peroxo complexes and promoting homocoupling of the boronic acid.
    
  • Catalyst Addition: Quickly add the

    
     catalyst under a positive pressure of Argon. Seal the flask.
    
  • Heating: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4–6 hours. Monitor via TLC or LC-MS until the starting iodide is completely consumed.

  • Workup & Isolation: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.
    
  • Deprotection (Optional): The N-tosyl group can be subsequently removed using alkaline conditions (e.g., KOH in MeOH/THF) to yield the free 3-aryl-1H-indole[1].

ReactionPathway A 3-Iodo-1-tosyl-1H-indole + Pd(0) Catalyst B Oxidative Addition (Cleavage of C3-I bond) A->B C Transmetalation (Arylboronic acid + Base) B->C D Reductive Elimination (Formation of C3-Aryl bond) C->D D->A Pd(0) Regeneration E 3-Aryl-1-tosyl-1H-indole (Target Product) D->E

Caption: Mechanistic catalytic cycle for the Suzuki-Miyaura cross-coupling of 3-iodo-1-tosyl-1H-indole.

Conclusion

3-Iodo-1-tosyl-1H-indole is a highly versatile, yet sensitive, electrophilic building block. Its successful application in advanced organic synthesis relies heavily on respecting the lability of the C-I bond. By strictly adhering to inert, light-protected storage protocols and utilizing rigorous anaerobic techniques during transition-metal catalysis, researchers can consistently achieve high-yielding functionalizations of the indole core.

References

  • National Institutes of Health (NIH) / PMC. "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue." nih.gov. Available at:[Link][1]

  • National Institutes of Health (NIH) / PMC. "Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence." nih.gov. Available at:[Link][4]

Sources

Exploratory reactions of 3-Iodo-1-tosyl-1h-indole.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Exploratory Reactions of 3-Iodo-1-tosyl-1H-indole

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its prevalence in natural products and its versatile biological activity.[1][2] Among the myriad of functionalized indoles, 3-Iodo-1-tosyl-1H-indole stands out as a particularly powerful and versatile synthetic intermediate. The presence of the tosyl group on the indole nitrogen serves a dual purpose: it protects the N-H group and its electron-withdrawing nature modulates the reactivity of the indole core.[3] Concurrently, the iodine atom at the C3 position acts as an exceptionally effective leaving group, providing a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the key synthetic transformations of 3-Iodo-1-tosyl-1H-indole, with a focus on palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery and development.[1] We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and offer insights into the causal relationships between reaction components and outcomes.

Synthesis of the Core Scaffold: 3-Iodo-1-tosyl-1H-indole

The journey into the exploratory reactions of this key intermediate begins with its efficient synthesis. While several methods exist for the preparation of 3-iodoindoles, a common and reliable route involves the direct iodination of 1-tosyl-1H-indole. The tosylation of indole itself is a straightforward initial step, followed by regioselective iodination at the electron-rich C3 position.

Rationale for Iodination at the C3 Position

The indole ring is an electron-rich aromatic system. The C3 position is the most nucleophilic carbon, making it the primary site for electrophilic substitution. The tosyl group at the N1 position, being electron-withdrawing, slightly deactivates the ring but does not alter this inherent regioselectivity. Reagents like N-Iodosuccinimide (NIS) are effective electrophilic iodine sources for this transformation.

Experimental Protocol: Synthesis of 3-Iodo-1-tosyl-1H-indole

This protocol describes a typical procedure for the synthesis of the title compound from commercially available 1-tosyl-1H-indole.

Materials:

  • 1-Tosyl-1H-indole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH3CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 1-tosyl-1H-indole (1.0 eq.) in anhydrous acetonitrile (approx. 0.2 M) in a round-bottom flask, add N-Iodosuccinimide (1.1 eq.) in one portion at room temperature.

  • Reaction Execution: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous Na2S2O3 (to quench excess iodine), water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-Iodo-1-tosyl-1H-indole as a solid.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

The C(sp²)–I bond in 3-Iodo-1-tosyl-1H-indole is highly reactive towards oxidative addition to a Palladium(0) center, initiating a catalytic cycle that enables a vast array of cross-coupling reactions.[4] These transformations are foundational for constructing the complex molecular architectures required for drug candidates.

Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira coupling is a powerful method for the formation of a bond between an aryl halide and a terminal alkyne, providing access to 3-alkynylindoles.[5] These products are valuable precursors for further transformations or as core structures in biologically active molecules. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[6]

The accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, Pd(0) undergoes oxidative addition with the 3-iodoindole. In the copper cycle, the terminal alkyne is deprotonated by the base and reacts with a Cu(I) salt to form a copper acetylide. Transmetalation of the acetylide from copper to the Pd(II) complex, followed by reductive elimination, yields the 3-alkynylindole product and regenerates the Pd(0) catalyst.[4]

sonogashira_mechanism pd0 Pd(0)L₂ pd_complex [Indole-Pd(II)(I)L₂] pd0->pd_complex Oxidative Addition transmetalation_complex [Indole-Pd(II)(C≡C-R)L₂] pd_complex->transmetalation_complex alkyne_cu R-C≡C-Cu alkyne_cu->transmetalation_complex Transmetalation transmetalation_complex->pd0 product 3-Alkynyl-Indole transmetalation_complex->product Reductive Elimination substrate 3-Iodo-1-tosyl-indole substrate->pd_complex alkyne Terminal Alkyne (R-C≡CH) alkyne->alkyne_cu Base, Cu(I) cu_catalyst Cu(I)X

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Materials:

  • 3-Iodo-1-tosyl-1H-indole (1.0 eq.)[7]

  • Phenylacetylene (1.2 eq.)

  • PdCl2(PPh3)2 (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (Et3N), anhydrous

  • Toluene, anhydrous

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 3-Iodo-1-tosyl-1H-indole, PdCl2(PPh3)2, and CuI.

  • Reagent Addition: Add anhydrous toluene and anhydrous triethylamine via syringe, followed by the addition of phenylacetylene.

  • Reaction Execution: Heat the mixture to 50-70 °C and stir until TLC analysis indicates complete consumption of the starting iodoindole (typically 4-8 hours).[4]

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the 3-(phenylethynyl)-1-tosyl-1H-indole.

Suzuki-Miyaura Coupling: Constructing Biaryl Linkages

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forming C(sp²)-C(sp²) bonds.[8] It couples the 3-iodoindole with an organoboron reagent, typically a boronic acid or ester, offering a robust and functional-group-tolerant method to synthesize 3-arylindoles.[9][10] These motifs are prevalent in pharmaceuticals.

  • Palladium Precatalyst: Pd(PPh3)4 or Pd(OAc)2 with an external phosphine ligand are commonly used. The choice of ligand is critical and can influence reaction efficiency. Bulky, electron-rich phosphines often accelerate the rate-limiting reductive elimination step.[10]

  • Base: A base such as K2CO3, Cs2CO3, or K3PO4 is essential. Its role is to activate the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[8]

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

suzuki_workflow start Start: Oven-dried Schlenk flask add_solids Add 3-Iodo-1-tosyl-indole, Boronic Acid, Pd Catalyst, & Base start->add_solids purge Evacuate and backfill with Argon (3x) add_solids->purge add_solvents Add degassed solvents (e.g., Dioxane/Water) purge->add_solvents heat Heat reaction mixture (e.g., 80-100 °C) add_solvents->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end End: Isolated 3-Aryl-Indole purify->end

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Heck Coupling: Olefination of the Indole Core

The Heck reaction couples the 3-iodoindole with an alkene to form a 3-vinylindole derivative.[4] This reaction is pivotal for introducing alkenyl moieties, which can be further functionalized. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand or salt additive.[11]

A procedure adapted from the literature for similar substrates involves reacting 3-iodo-1-methyl-2-phenylindole with n-butyl acrylate.[4]

Materials:

  • 3-Iodo-1-tosyl-1H-indole (1.0 eq.)

  • n-Butyl acrylate (2.1 eq.)

  • Palladium(II) acetate (Pd(OAc)2) (5 mol%)

  • Sodium carbonate (Na2CO3) (1.0 eq.)

  • Tetrabutylammonium chloride (n-Bu4NCl) (1.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

  • Reaction Setup: In a sealable reaction tube, combine 3-Iodo-1-tosyl-1H-indole, Na2CO3, and n-Bu4NCl in anhydrous DMF.

  • Reagent Addition: Add n-butyl acrylate, followed by Pd(OAc)2.

  • Reaction Execution: Seal the tube, flush with argon, and heat the mixture at 80-100 °C for 24 hours.[4]

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with diethyl ether. Wash the combined organic layers, dry over MgSO4, and concentrate. Purify via silica gel chromatography to obtain the desired (E)-alkene product.

Buchwald-Hartwig Amination: A Gateway to Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[12] This reaction allows for the coupling of 3-Iodo-1-tosyl-1H-indole with a wide range of primary and secondary amines, providing direct access to 3-aminoindole derivatives, a critical pharmacophore.

The catalytic cycle is similar to other cross-couplings, involving oxidative addition of the iodoindole to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[13][14]

  • Choice of Base: This reaction requires a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are frequently employed to deprotonate the amine in the catalytic cycle.[15]

  • Ligand Selection: The choice of ligand is crucial for an efficient reaction. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the reductive elimination step, which can be challenging for C-N bond formation.[12]

Tabulated Summary of Cross-Coupling Reactions

The following table summarizes typical conditions and outcomes for the major cross-coupling reactions of 3-Iodo-1-tosyl-1H-indole.

Reaction TypeCoupling PartnerTypical Catalyst SystemTypical BaseSolvent(s)Temp (°C)Yield Range
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NToluene/Et₃N50-70Good-Excellent
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O80-100Good-Excellent
Heck Alkene (e.g., Acrylate)Pd(OAc)₂Na₂CO₃, KOAcDMF80-110Moderate-Good
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBu, LHMDSToluene, Dioxane80-110Good-Excellent

Beyond Cross-Coupling: Cyclization and Annulation

The reactivity of 3-Iodo-1-tosyl-1H-indole is not limited to cross-coupling. The iodo-group can participate in intramolecular reactions to build fused ring systems, such as β- and γ-carbolinones, which are of significant biological interest. For example, an intramolecular Heck reaction can be employed where an alkene is tethered to the indole core, leading to cyclization.[16] Such strategies are powerful for rapidly increasing molecular complexity from a simple starting material.

Conclusion and Outlook

3-Iodo-1-tosyl-1H-indole is a testament to the power of strategic functionalization in organic synthesis. The interplay between the activating/protecting tosyl group and the versatile iodinated C3-position makes it an invaluable building block for chemists in academic and industrial settings. The palladium-catalyzed reactions discussed herein—Sonogashira, Suzuki, Heck, and Buchwald-Hartwig—represent a robust toolkit for elaborating the indole core into a diverse array of complex molecules. Future explorations will likely focus on developing even more efficient and sustainable catalytic systems, expanding the scope to include novel coupling partners, and harnessing its reactivity in new cascade and annulation reactions to accelerate the discovery of next-generation pharmaceuticals and functional materials.

References

  • Larock, R. C., & Yue, D. (2004). Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. The Journal of Organic Chemistry. Available at: [Link]

  • He, Z., Li, H., & Li, Z. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective C5−H Direct Iodination of Indoles. RSC Publishing. Available at: [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. PubMed Central. Available at: [Link]

  • Németh, A., et al. (2022). Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Flynn, B. L., et al. (2012). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene... [Image]. Available at: [Link]

  • Gellis, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link]

  • SciSpace. (n.d.). Synthesis of 3‐Iodoindoles by the Pd/Cu‐Catalyzed Coupling of N,N‐Dialkyl‐2‐iodoanilines and Terminal Acetylenes, Foll. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • American Chemical Society. (n.d.). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. Available at: [Link]

  • ACS Omega. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. Available at: [Link]

  • ResearchGate. (n.d.). Ullmann type cross‐coupling reaction on 3‐iodo‐selenophene‐fused indole. [Image]. Available at: [Link]

  • Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Available at: [Link]

  • ResearchGate. (n.d.). Radical cyclisation reactions with indoles. Available at: [Link]

  • Encyclopedia MDPI. (2023). Intramolecular Cyclization. Available at: [Link]

  • Academia.edu. (n.d.). Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Available at: [Link]

  • PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

  • News-Medical.Net. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Available at: [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]

  • Semantic Scholar. (2024). Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. Available at: [Link]

  • PubMed Central. (n.d.). 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde. Available at: [Link]

  • IMC Krems University of Applied Sciences. (2005). Reactions of indole derivatives with oxiranes and aziridines on silica. Synthesis of β-carbolin-1-one mimic of pancratistatin. Available at: [Link]

Sources

Methodological & Application

Protocol for Suzuki-Miyaura coupling with 3-Iodo-1-tosyl-1h-indole.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the optimized protocol for the site-selective C3-arylation of 3-iodo-1-tosyl-1H-indole via Suzuki-Miyaura cross-coupling. This guide is designed for medicinal chemists requiring high-fidelity conversion of protected indole scaffolds.

Part 1: Executive Summary & Mechanistic Rationale

Objective: Synthesize 3-aryl-1-tosyl-1H-indoles with >85% isolated yield while suppressing protodeiodination and homocoupling side reactions.

Scientific Context: The 3-position of the indole ring is electronically distinct, possessing high nucleophilicity. However, in cross-coupling, the C3-I bond is the electrophilic partner. The N-tosyl group serves a dual purpose:

  • Electronic Modulation: It withdraws electron density from the indole

    
    -system, stabilizing the oxidative addition intermediate against non-specific oxidation or polymerization.
    
  • Protection: It prevents N-arylation and suppresses the acidity of the C2-proton, directing palladium insertion exclusively to the C3-I bond.

Critical Mechanism: The reaction follows the catalytic cycle: Oxidative Addition (OA)


 Transmetalation (TM) 

Reductive Elimination (RE)
.
  • OA: The C3-I bond is weak (

    
    50-60 kcal/mol), allowing facile insertion of Pd(0).
    
  • TM: This is the rate-determining step for hindered substrates. The use of a strong base (carbonate or phosphate) activates the boronic acid to a boronate species [Ar-B(OH)

    
    ]
    
    
    
    , which is more nucleophilic.
  • RE: The N-tosyl group's steric bulk is distal to the reaction center, minimizing steric retardation of the reductive elimination step.

Part 2: Experimental Protocol

Reagents & Materials Table
ComponentRoleEquivalentsNotes
3-Iodo-1-tosyl-1H-indole Substrate1.0Limiting reagent.[1]
Arylboronic Acid Coupling Partner1.2 – 1.5Excess ensures complete consumption of iodide.
Pd(PPh

)

Catalyst0.03 – 0.05Tetrakis(triphenylphosphine)palladium(0). Fresh, yellow crystals required.
Na

CO

(2.0 M aq)
Base2.0 – 3.0Activates boronic acid. Degas before use.
DME (Dimethoxyethane) Solvent[0.1 M]Preferred over THF for higher boiling point (85°C).
Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Cool under a stream of dry Argon (or Nitrogen).

  • Critical: Oxygen scavenges the active Pd(0) species, leading to homocoupling of the boronic acid. Rigorous degassing is essential.

Step 2: Reagent Addition

  • Charge the vessel with 3-iodo-1-tosyl-1H-indole (1.0 equiv) and Arylboronic acid (1.2 equiv).

  • Add DME (concentration ~0.1 M relative to indole).

  • Degas the solvent/solid mixture by bubbling Argon through the solution for 10 minutes.

  • Add Pd(PPh

    
    )
    
    
    
    (3-5 mol%) quickly against a positive flow of Argon.
  • Add 2.0 M aqueous Na

    
    CO
    
    
    
    (2.0 equiv) via syringe.

Step 3: Reaction & Monitoring

  • Seal the vessel and heat to 80–90 °C (oil bath temperature).

    • Note: If using microwave irradiation, heat to 100 °C for 30–60 minutes.

  • Monitor by TLC (typically 20% EtOAc/Hexane).[2] The starting iodide (R

    
     ~0.6) should disappear, replaced by a highly fluorescent blue/purple spot (product).
    
  • Reaction time is typically 2–6 hours under thermal conditions.

Step 4: Work-up & Purification [3]

  • Cool to room temperature.

  • Dilute with EtOAc (3x reaction volume) and water.

  • Separate phases.[4] Extract aqueous layer with EtOAc (2x).

  • Wash combined organics with Brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Crystallization:[4] Many 3-aryl-1-tosylindoles crystallize from hot Ethanol or Toluene/Hexane mixtures.

Part 3: Troubleshooting & Optimization

IssueDiagnosisSolution
Low Conversion Catalyst death (Pd black formation).Switch to PdCl

(dppf)
(3 mol%).[5] The bidentate ligand prevents Pd aggregation.
Homocoupling (Ar-Ar) Oxygen leak or excess boronic acid.Degas solvents via freeze-pump-thaw. Add boronic acid slowly (syringe pump) if severe.
Protodeiodination Reduction of C-I bond (forms 1-tosyl-indole).Use anhydrous conditions with Cs

CO

in Dioxane/DMF. Water acts as a proton source.
Tosyl Cleavage Base is too strong or temp too high.Switch base to K

PO

or reduce temp to 70 °C.

Part 4: Optional Downstream Module (N-Detosylation)

To access the free N-H indole after coupling:

  • Reagents: Cs

    
    CO
    
    
    
    (3.0 equiv), MeOH/THF (2:1).
  • Conditions: Reflux for 2–4 hours.[5]

  • Mechanism: Methanolysis of the sulfonamide bond.

  • Advantage: Milder than NaOH/KOH, compatible with esters/nitriles.

Part 5: Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the competing pathways controlled by the protocol.

SuzukiCycle cluster_boron Boron Activation Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd-I Insertion) Pd0->OxAdd + 3-Iodo-1-tosylindole Complex1 Ar-Pd(II)-I Intermediate OxAdd->Complex1 TransMet Transmetalation (Rate Limiting) Complex1->TransMet + Ar-B(OH)3 / Base SideRxn Side Reaction: Protodeiodination Complex1->SideRxn + H2O / H+ (If Anhydrous fails) BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Transfer Ar group RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Product 3-Aryl-1-tosyl-1H-indole RedElim->Product BoronicAcid Ar-B(OH)2 BoronicAcid->BaseAct + OH- / CO3--

Caption: Catalytic cycle for the Pd-catalyzed arylation of 3-iodo-1-tosylindoles, highlighting the critical transmetalation step and potential protodeiodination side pathway.

Part 6: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier Science. (Foundational text on Indole coupling).

  • So, C. M., et al. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731-7734. Link

  • Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate.[1][6] Tetrahedron Letters, 47(36), 6425-6427. Link

  • BenchChem Application Notes. (2025). Synthesis of Substituted Indole Derivatives Using Boronic Acids. Link

Sources

Conditions for Sonogashira cross-coupling using 3-Iodo-1-tosyl-1h-indole.

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Sonogashira Cross-Coupling with 3-Iodo-1-tosyl-1H-indole

Introduction: Synthesizing Complexity in Privileged Scaffolds

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][3] These attributes have cemented its role in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][4]

At the heart of many biologically active molecules lies the indole nucleus, a "privileged scaffold" whose derivatives exhibit a wide array of pharmacological activities. Consequently, methods for the selective functionalization of the indole core are of paramount importance to drug development professionals. The introduction of an alkynyl moiety at the C3-position via the Sonogashira coupling provides a versatile entry point to a diverse range of complex indole-based architectures.

This application note provides a detailed guide to the Sonogashira cross-coupling reaction using 3-iodo-1-tosyl-1H-indole as the aryl halide component. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of each reaction component, present detailed experimental protocols, and offer insights into process optimization and troubleshooting. The use of a tosyl (Ts) group to protect the indole nitrogen is a key strategic choice; it enhances the substrate's stability, improves solubility, and modulates the electronic properties of the indole ring, often leading to cleaner and more efficient reactions.[5]

The Catalytic Symphony: A Mechanistic Overview

The power of the Sonogashira reaction lies in the synergistic interplay between two independent but interconnected catalytic cycles: one driven by palladium and the other by copper.[3] While copper-free variants exist, the classical Sonogashira protocol remains the most widely employed.[3]

The Palladium Cycle: The Cross-Coupling Engine

  • Reductive Elimination & Catalyst Activation: The reaction is typically initiated with a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species by an amine, phosphine ligand, or other reactants.[1]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 3-iodo-1-tosyl-1H-indole. This is generally the rate-determining step for aryl iodides, which are highly reactive in this process.[1]

  • Transmetalation: The resulting organopalladium(II) complex receives the acetylide group from the copper(I) acetylide intermediate (generated in the copper cycle). This step transfers the alkyne to the palladium center.

  • Reductive Elimination: The final step involves the reductive elimination of the 3-alkynyl-1-tosyl-1H-indole product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Copper Cycle: Alkyne Activation

  • π-Complex Formation: The copper(I) salt, typically copper(I) iodide (CuI), coordinates with the terminal alkyne, forming a π-alkyne-copper complex.[3]

  • Deprotonation: This coordination increases the acidity of the terminal alkyne's proton, facilitating its removal by a mild base (e.g., triethylamine). This step generates the crucial copper(I) acetylide intermediate.

  • Acetylide Transfer: The copper(I) acetylide acts as the activated alkyne species, ready to participate in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I (3-Iodo-1-tosyl-1H-indole) Pd_Complex Ar-Pd(II)-I(L₂) OxAdd->Pd_Complex Transmetalation Transmetalation Pd_Complex->Transmetalation Pd_Alkyne_Complex Ar-Pd(II)-C≡CR(L₂) Transmetalation->Pd_Alkyne_Complex RedElim Reductive Elimination Pd_Alkyne_Complex->RedElim RedElim->Pd0 Ar-C≡CR (Product) CuI Cu(I)X PiComplex π-Complex Formation CuI->PiComplex H-C≡CR Cu_Pi_Complex [H-C≡CR • CuX] PiComplex->Cu_Pi_Complex Deprotonation Deprotonation Cu_Pi_Complex->Deprotonation Base Cu_Acetylide Cu-C≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation Transfer of Acetylide Experimental_Workflow Figure 2: Experimental Workflow for Sonogashira Coupling Setup 1. Reaction Setup (Add solids to Schlenk flask) Inert 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvents 3. Add Anhydrous Solvents (THF, Et₃N) Inert->Solvents Alkyne 4. Add Terminal Alkyne (e.g., Phenylacetylene) Solvents->Alkyne React 5. Stir at Room Temp (Monitor by TLC) Alkyne->React Workup 6. Quench & Solvent Removal React->Workup Extract 7. Liquid-Liquid Extraction Workup->Extract Purify 8. Column Chromatography Extract->Purify Product Pure Product Purify->Product

Sources

Application Note: Regioselective C3-Alkenylation of 3-Iodo-1-tosyl-1H-indole via Heck-Mizoroki Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust protocol for the palladium-catalyzed C3-alkenylation of 3-iodo-1-tosyl-1H-indole. The indole scaffold is a "privileged structure" in drug discovery, and the C3 position is a critical vector for pharmacophore diversification. While direct C-H activation of indoles is possible, it often suffers from C2/C3 regioselectivity issues. The use of 3-iodo-1-tosyl-1H-indole as a pre-functionalized substrate guarantees exclusive C3 regioselectivity.

This guide provides two validated workflows: a Standard Thermal Protocol for scalability and a Microwave-Assisted Protocol for rapid library generation.

Scientific Background & Mechanistic Insight

The Substrate Design: Why 3-Iodo-1-tosyl-1H-indole?

The choice of substrate is not arbitrary; it is designed to overcome specific synthetic hurdles:

  • The Iodine Handle (C3): The C-I bond is weak (

    
    53 kcal/mol) compared to C-Br or C-Cl, facilitating rapid oxidative addition by Pd(0) even under mild conditions. This allows for the functionalization of the C3 position without competing for C2 activation.
    
  • The Tosyl Group (N1):

    • Protection: Prevents N-arylation or N-alkenylation side reactions.

    • Electronic Modulation: The electron-withdrawing sulfonyl group decreases the electron density of the indole ring. While this slightly reduces nucleophilicity, it stabilizes the molecule against oxidative degradation and prevents "Pd-poisoning" coordination by the nitrogen lone pair.

The Catalytic Cycle

The reaction follows the classical neutral or cationic Pd(0)/Pd(II) mechanism. The high reactivity of the iodide allows the use of simple phosphine ligands (like PPh


) or even ligand-free "Jeffery conditions."

HeckCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl/Br, Fast for I) Pd0->OxAdd + 3-Iodo-1-tosylindole PdII_Ar Pd(II)-Indole Complex OxAdd->PdII_Ar Coord Alkene Coordination PdII_Ar->Coord + Alkene Insert Migratory Insertion (Stereo-determining) Coord->Insert BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim RedElim Reductive Elimination (Base Assisted) BetaElim->RedElim - Product (E-alkene) RedElim->Pd0 + Base-HI

Figure 1: The catalytic cycle for the Heck coupling of 3-iodo-1-tosylindole.[1][2][3] The cycle emphasizes the oxidative addition of the C-I bond and the regeneration of Pd(0) via base-mediated reductive elimination.

Experimental Protocols

Critical Parameters & Optimization Table

Before beginning, select conditions based on your alkene type.

ParameterStandard Conditions (Acrylates/Styrenes)Challenging Alkenes (Steric bulk)
Catalyst Pd(OAc)

(5 mol%)
Pd

(dba)

(2.5 mol%)
Ligand PPh

(10-20 mol%)
P(o-tol)

(10 mol%)
Base Et

N (2-3 equiv)
Ag

CO

(2 equiv)
Solvent DMF or MeCNDMF
Temp 80-100 °C100-120 °C
Additives NoneTBAB (1 equiv) - Jeffery Cond.
Protocol A: Standard Thermal Method (Bench Scale)

Objective: Synthesis of 3-(E)-styryl-1-tosyl-1H-indole on a 1.0 mmol scale.

Reagents:

  • 3-Iodo-1-tosyl-1H-indole (397 mg, 1.0 mmol)

  • Styrene (1.5 equiv, 1.5 mmol, 172 µL)

  • Pd(OAc)

    
     (11 mg, 0.05 mmol, 5 mol%)
    
  • PPh

    
     (26 mg, 0.10 mmol, 10 mol%)
    
  • Et

    
    N (3 equiv, 3.0 mmol, 418 µL)
    
  • DMF (anhydrous, 5 mL)

Procedure:

  • Setup: Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids: Charge the flask with 3-Iodo-1-tosyl-1H-indole, Pd(OAc)

    
    , and PPh
    
    
    
    .
  • Purge: Evacuate and backfill with inert gas (3 cycles) to remove oxygen (Crucial to prevent Pd-black formation).

  • Liquids: Add anhydrous DMF via syringe, followed by Et

    
    N and Styrene.
    
  • Reaction: Heat the mixture to 90 °C in an oil bath. Stir vigorously for 4–12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting iodide should disappear; the product will likely be more fluorescent.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (SiO

    
    ). Gradient: 100% Hexanes 
    
    
    
    10% EtOAc/Hexanes.
Protocol B: Microwave-Assisted Method (High Throughput)

Objective: Rapid coupling for library synthesis (50 mg scale).

Procedure:

  • In a 2-5 mL microwave vial, add 3-Iodo-1-tosyl-1H-indole (0.12 mmol), Alkene (0.18 mmol), Pd(OAc)

    
     (5 mol%), and TBAB (tetrabutylammonium bromide, 0.12 mmol).
    
  • Add NaHCO

    
     (2.5 equiv) and DMF (1.0 mL).
    
  • Cap the vial and purge with Argon for 1 minute.

  • Irradiate at 120 °C for 20 minutes (High absorption setting).

  • Filter through a pad of Celite, wash with EtOAc, and concentrate.

Workflow Visualization

Workflow Start Start: Inert Atmosphere Mix Mix Reagents (Pd, Ligand, Substrate) Start->Mix Solv Add Solvent/Base (DMF, Et3N) Mix->Solv Heat Heat (80-100°C) 4-12 Hours Solv->Heat QC TLC Check (UV/Stain) Heat->QC QC->Heat Incomplete Workup Aq. Workup (Remove DMF) QC->Workup Complete Pure Flash Column (Yield Calculation) Workup->Pure

Figure 2: Operational workflow for the Standard Thermal Protocol (Method A).

Troubleshooting & Quality Control

Common Failure Modes
  • Pd-Black Precipitation:

    • Cause: Inefficient ligation or oxygen leakage.

    • Fix: Ensure rigorous degassing. Increase Ligand:Pd ratio to 4:1. Add TBAB (Phase Transfer Catalyst) which stabilizes Pd nanoparticles.

  • Low Conversion:

    • Cause: Catalyst deactivation.

    • Fix: Switch to a more active catalyst system like Pd

      
      (dba)
      
      
      
      / P(t-Bu)
      
      
      (highly active for sterically hindered couplings).
  • Detosylation:

    • Cause: Harsh basic conditions at high temperatures.

    • Fix: Use a milder base like K

      
      CO
      
      
      
      or NaHCO
      
      
      instead of Et
      
      
      N. Avoid water in the solvent.
Regioselectivity Verification

The Heck reaction typically yields the trans (E) isomer.[3]

  • 1H NMR Validation: Look for the alkene protons. The coupling constant (

    
    ) for trans-alkenes is typically 14–16 Hz . If 
    
    
    
    , significant cis product has formed (rare with PPh
    
    
    ).

References

  • Larock, R. C., Yue, D., & Yao, T. (2006).[4][5] Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization.[4][5] Journal of Organic Chemistry. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction: Mechanism and Procedures. [Link]

  • Engle Lab. (2018). Simple and Practical Reductive Heck Protocol for Terminal Alkenes. Engle Lab Blog. [Link]

Sources

Application Note: 3-Iodo-1-Tosyl-1H-Indole as a Versatile Synthon for Polysubstituted Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Strategic Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics and marine alkaloids. However, achieving regioselective polysubstitution on the indole ring—particularly at the C3 and C4/C5 positions—often presents significant synthetic hurdles due to competing electronic effects.

3-Iodo-1-tosyl-1H-indole emerges as a highly strategic building block to overcome these challenges. By orthogonally combining a highly reactive C3-iodo handle with a stabilizing, electron-withdrawing N1-tosyl protecting group, this synthon allows chemists to perform complex, transition-metal-catalyzed cross-couplings and cascade annulations without degrading the indole core. This application note details the mechanistic causality behind its reactivity and provides self-validating protocols for synthesizing complex polysubstituted indoles, including marine alkaloid analogs and fused tetrahydro-γ-carbolines.

Mechanistic Insights: The Causality of Molecular Design

As synthetic scientists, we must understand why a molecule behaves the way it does to optimize our workflows. The utility of 3-iodo-1-tosyl-1H-indole is governed by two critical structural features 1:

  • The N1-Tosyl (Ts) Group (Electronic Modulation & Protection): Unprotected indoles possess a free N-H that can coordinate with palladium catalysts, poisoning the catalytic cycle or undergoing unwanted N-arylation. The strongly electron-withdrawing tosyl group depletes electron density from the indole π-system. This prevents unwanted electrophilic attacks at C2 during cross-coupling and stabilizes the molecule against oxidative degradation. Furthermore, the steric bulk of the Ts group helps direct incoming transition metals strictly to the C3 position.

  • The C3-Iodo Group (Thermodynamic Handle): The carbon-iodine (C-I) bond is significantly weaker and more polarizable than C-Br or C-Cl bonds. This thermodynamic vulnerability ensures rapid and exclusive oxidative addition by Pd(0) species at lower temperatures, preserving sensitive functional groups elsewhere on the molecule.

Reactivity A 3-Iodo-1-tosyl-1H-indole B Pd(0) Oxidative Addition A->B C3-I Activation C Masuda Borylation B->C HBpin, Base E Catellani Cascade B->E Pd/NBE, Aziridines D Suzuki Coupling C->D Ar-X, One-Pot F Polysubstituted Indoles (e.g., Meridianins) D->F Cross-Coupling G Tetrahydro-γ-carbolines E->G Annulation

Fig 1. Divergent Pd-catalyzed synthetic pathways of 3-Iodo-1-tosyl-1H-indole.

Validated Experimental Workflows

The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that each reaction stage is successful before proceeding, minimizing reagent waste and troubleshooting time.

Protocol A: One-Pot Masuda Borylation-Suzuki Coupling (MBSC) Sequence

This workflow is highly effective for synthesizing bis-indole marine alkaloids (e.g., Meridianin analogs) where isolating the intermediate indolylboronic acid is notoriously difficult due to protodeboronation 2.

Causality of Reagents:

  • 1,4-Dioxane: Chosen for its high boiling point (101°C) and ability to solubilize both polar and non-polar intermediates.

  • Triethylamine (NEt₃): Acts as a mild base to neutralize the HI generated during borylation, preventing acid-catalyzed degradation of the pinacolborane (HBpin).

Step-by-Step Methodology:

  • System Preparation: In a flame-dried Schlenk tube under a nitrogen atmosphere, add 3-iodo-1-tosyl-1H-indole (1.0 equiv, 0.66 mmol) and [Pd(PPh₃)₄] (3 mol %). Suspend in anhydrous 1,4-dioxane (5.0 mL).

  • Borylation: Inject dry NEt₃ (10.0 equiv) followed by 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (HBpin, 1.5 equiv).

  • Heating & Validation (Checkpoint 1): Stir the mixture at 80°C for 4 hours.

    • Self-Validation: Perform TLC (Hexane/EtOAc 4:1). The starting material spot (UV active, high Rf) must be completely consumed, replaced by a highly fluorescent intermediate spot. If unreacted starting material remains, spike with an additional 1 mol% Pd catalyst.

  • Quenching: Cool to room temperature and add anhydrous methanol (2.0 mL) to scavenge excess HBpin. Stir for 15 minutes.

  • Suzuki Coupling: Add the heteroaryl halide partner (e.g., 4-amino-2-chloropyrimidine, 0.8 equiv) and solid Cs₂CO₃ (3.0 equiv). Add a degassed aqueous solution (0.5 mL) to activate the boronate complex.

  • Final Coupling & Validation (Checkpoint 2): Heat to 90°C for 12 hours.

    • Self-Validation: Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. Look for the mass of the cross-coupled product [M+H]⁺. The reaction mixture should transition from a pale yellow to a dark amber suspension.

  • Workup: Filter through a Celite pad, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH/NH₄OH gradient).

Workflow S1 1. Reagent Assembly Dry Dioxane, Pd(PPh3)4, NEt3 S2 2. Borylation (80°C, 4h) Add HBpin S1->S2 V1 Validation: TLC Check Monitor C3-I consumption S2->V1 V1->S2 If incomplete S3 3. Suzuki Coupling Add Ar-X, Cs2CO3, H2O V1->S3 If complete V2 Validation: LC-MS Confirm target mass S3->V2 S4 4. Workup & Isolation Extraction & Chromatography V2->S4 Mass confirmed

Fig 2. Self-validating workflow for the One-Pot MBSC sequence.

Protocol B: Catellani/aza-Michael Addition Cascade

This recently developed protocol leverages 3-iodo-1-tosyl-1H-indole for the one-pot modular synthesis of 4-substituted tetrahydro-γ-carbolines, which are critical pharmacophores for central nervous system (CNS) targets 3.

Causality of Reagents:

  • Norbornene (NBE): Acts as a transient mediator. It inserts into the Pd-aryl bond, directing C-H activation to the adjacent C4 position of the indole, enabling the cascade before being expelled.

Step-by-Step Methodology:

  • Assembly: To a sealed tube, add 3-iodo-1-tosyl-1H-indole (0.2 mmol), aziridine (0.3 mmol), olefin (0.4 mmol), Pd(OAc)₂ (10 mol %), NBE derivative (20 mol %), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF (2.0 mL). DMF is critical here as its high dielectric constant stabilizes the polar transition states of the Catellani cascade.

  • Reaction & Validation: Stir at 105°C for 24 hours.

    • Self-Validation: Monitor via GC-MS. The disappearance of the C3-iodo peak and the emergence of the fused carboline mass confirm the successful expulsion of NBE and completion of the aza-Michael ring closure.

  • Isolation: Dilute with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and purify via silica gel chromatography.

Quantitative Substrate Scope & Yield Data

The table below summarizes the quantitative performance of 3-iodo-1-tosyl-1H-indole across different coupling partners and reaction conditions, demonstrating its robust utility.

Indole SubstrateCoupling Partner / ReagentsReaction TypeIsolated Yield (%)Ref
3-Iodo-1-tosyl-1H-indole4-amino-2-chloropyrimidineMBSC (Suzuki)80%2
5,6-Dibromo-3-iodo-1-tosyl-1H-indole4-amino-2-chloropyrimidineMBSC (Suzuki)66%2
3-Iodo-1-tosyl-1H-indoleAziridines + OlefinsCatellani CascadeUp to 85%3
3-Iodo-1-tosyl-1H-indoleTerminal AcetylenesSonogashira / Cyclization> 90%1

References

  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Journal of Organic Chemistry, 71, 62-69. 1

  • Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence. PMC / NIH. 2

  • Huang, C., et al. (2025). Pd/NBE-Catalyzed One-Pot Modular Synthesis of Tetrahydro-γ-carbolines. The Journal of Organic Chemistry, 90(16), 5514-5522. 3

Sources

Application Notes & Protocols: Palladium-Catalyzed Functionalization of the Indole C3 Position

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Indole C3 Position

The indole scaffold is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, natural products, and functional organic materials.[1] Among its various positions, the C3 carbon is intrinsically the most nucleophilic and kinetically favored site for electrophilic substitution. However, modern synthetic chemistry demands more versatile and controlled methods to forge new bonds at this position. Palladium catalysis has emerged as a dominant strategy, offering unparalleled precision and efficiency for creating C-C and C-N bonds.[1][2]

This guide provides an in-depth exploration of palladium-catalyzed methodologies for functionalizing the indole C3 position. We move beyond simple procedural lists to explain the underlying principles and mechanistic rationale that govern these powerful transformations. The protocols described herein are designed to be robust and serve as a reliable starting point for researchers in drug discovery and chemical development.

Core Concept: The Two Main Mechanistic Pathways

Palladium-catalyzed C3 functionalization of indoles primarily proceeds through two distinct mechanistic paradigms. Understanding this dichotomy is crucial for selecting the appropriate reaction conditions and troubleshooting.

  • Direct C-H Functionalization: This modern and atom-economical approach activates the C3-H bond directly, avoiding the need for pre-functionalization (e.g., halogenation) of the indole starting material.[3] These reactions typically involve a Pd(II) catalyst and an oxidant to regenerate the active catalyst. The regioselectivity is governed by the inherent electronic properties of the indole ring.[3][4]

  • Cross-Coupling of Pre-functionalized Indoles: This classic and highly reliable approach utilizes an indole bearing a leaving group (commonly a halide like I or Br) at the C3 position. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation (for Suzuki, Sonogashira) or amine coordination (for Buchwald-Hartwig), and reductive elimination.

G

C3-Arylation: Forging the C(sp²)-C(sp²) Bond

The introduction of an aryl group at the C3 position is a common strategy in drug design. Palladium catalysis offers efficient methods for this transformation, primarily through direct C-H arylation.

Scientific Rationale & Mechanistic Insight

Direct C-H arylation of free (N-H) indoles is a highly sought-after transformation. The reaction typically employs a Pd(II) catalyst, such as Pd(OAc)₂, which coordinates to the electron-rich indole ring. The C-H activation step is often the rate-determining step. An oxidant (e.g., AgOAc, Cu(OAc)₂) is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.[5][6] The choice of solvent and additives can be critical; for instance, acidic additives like trifluoroacetic acid (TFA) can promote the reaction.[5]

Data Summary: Typical Conditions for C3-Arylation
ComponentExampleLoading (mol%)RoleCausality & Field Insights
Palladium Source Pd(OAc)₂5 - 10CatalystPalladium(II) acetate is a common, air-stable precursor for Pd(II)-catalyzed C-H activation reactions.[5][7]
Aryl Source Aryl Iodides1.2 - 2.0 equivCoupling PartnerAryl iodides are highly reactive towards oxidative addition. Aryl bromides can also be used but may require more forcing conditions.[5][7]
Oxidant AgOAc1.0 - 2.0 equivRegenerates Pd(II)Silver salts act as both an oxidant and a halide scavenger, which can prevent catalyst inhibition.[5]
Ligand Often ligand-freeN/AN/AMany direct C-H arylations of electron-rich indoles proceed efficiently without an external ligand, simplifying the reaction setup.[7][8]
Additive TFA (Trifluoroacetic acid)1.0 - 2.0 equivPromoterThe acid can facilitate the C-H activation step (concerted metalation-deprotonation pathway).[5]
Solvent HFIP or Dioxane-MediumHexafluoroisopropanol (HFIP) is a highly polar, non-coordinating solvent that can stabilize cationic intermediates and promote C-H activation.[5] Dioxane is a common choice for cross-coupling reactions.[7]
Temperature 65 - 130 °C-Reaction RateHigher temperatures are often required to overcome the activation barrier for C-H cleavage.[5][6]
Protocol: Direct C3-Arylation of Unprotected Indole

This protocol is adapted from methodologies reported for the direct arylation of free (N-H) indoles.[5][7]

Materials:

  • Indole (1.0 equiv)

  • Aryl Iodide (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 10 mol%)

  • Silver(I) Acetate (AgOAc, 2.0 equiv)

  • Trifluoroacetic Acid (TFA, 1.0 mL per 0.4 mmol indole)

  • Hexafluoroisopropanol (HFIP, 1.0 mL per 0.4 mmol indole)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) and Ethyl Acetate (EtOAc) for workup and chromatography

  • Silica Gel for column chromatography

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the indole (0.40 mmol, 1.0 equiv), aryl iodide (0.60 mmol, 1.5 equiv), Pd(OAc)₂ (0.04 mmol, 10 mol%), and AgOAc (0.80 mmol, 2.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon).

  • Add HFIP (1.0 mL) and TFA (1.0 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath at 100-130 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (DCM, 10 mL) and filter through a pad of Celite to remove insoluble salts. Wash the pad with additional DCM.

  • Combine the organic filtrates and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the C3-arylated indole product.

Self-Validation:

  • Expected Outcome: Formation of the 3-arylindole as the major product. Yields can range from moderate to excellent depending on the substrates.[9]

  • Troubleshooting: If the reaction is sluggish, ensure all reagents and solvents are anhydrous. Increasing the temperature or reaction time may improve conversion. If N-arylation is observed, a milder base or different solvent system may be required.

C3-Alkenylation (Oxidative Heck Reaction)

The formation of a C3-alkenyl bond introduces a versatile functional handle for further synthetic transformations. The oxidative Heck reaction is a powerful method for this purpose.

Scientific Rationale & Mechanistic Insight

The direct alkenylation of indoles at the C3 position via a palladium-catalyzed oxidative Heck reaction involves the activation of the C3-H bond and subsequent coupling with an alkene.[3][10] The mechanism begins with an electrophilic palladation at the C3 position, which is the most electron-rich site.[3] The resulting indolyl-palladium intermediate then undergoes migratory insertion with the alkene. A final β-hydride elimination step releases the C3-alkenylated indole product and a Pd(0) species. An oxidant, often Cu(OAc)₂ or even molecular oxygen, is crucial for regenerating the active Pd(II) catalyst.[3][10] The regioselectivity (C2 vs. C3) can sometimes be controlled by the choice of solvent.[4]

G Start Combine Indole, Alkene, Pd(II) Catalyst, Oxidant in Solvent Reaction Heat under Inert Atmosphere (e.g., 60-100 °C) Start->Reaction Monitoring Monitor by TLC/LC-MS (12-48h) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product C3-Alkenylated Indole Purification->Product

Protocol: Intermolecular C3-Alkenylation of Indole

This protocol is a generalized procedure based on reported methods for the direct C3-alkenylation of indoles.[3][10]

Materials:

  • N-protected or unprotected Indole (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, 2.0 equiv)

  • Palladium(II) Chloride (PdCl₂, 10 mol%)

  • Copper(II) Acetate (Cu(OAc)₂, 1.0 equiv)

  • Acetonitrile (MeCN)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • In a reaction tube, combine the indole (0.5 mmol, 1.0 equiv), PdCl₂ (0.05 mmol, 10 mol%), and Cu(OAc)₂ (0.5 mmol, 1.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous acetonitrile (2.0 mL) followed by the alkene (1.0 mmol, 2.0 equiv) via syringe.

  • Seal the tube and heat the mixture at 60 °C for 24-48 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by silica gel flash chromatography to obtain the desired C3-alkenylated indole. The reaction typically yields the E-isomer stereoselectively.[10]

Self-Validation:

  • Expected Outcome: Formation of the (E)-3-alkenyl indole. Yields are generally moderate to good.

  • Troubleshooting: Low yields may be due to catalyst decomposition. Ensuring an inert atmosphere and anhydrous conditions is critical. If C2-alkenylation is observed, solvent screening may be necessary; some reports indicate that solvents like dioxane/AcOH can favor C2 functionalization.[4]

C3-Alkynylation (Sonogashira Coupling)

Introducing an alkyne moiety at C3 provides a powerful building block for click chemistry, further coupling reactions, and the synthesis of complex natural products.

Scientific Rationale & Mechanistic Insight

While direct C-H alkynylation of indoles is possible, a more common and highly reliable method is the Sonogashira coupling of a 3-iodoindole with a terminal alkyne.[11][12] This reaction proceeds through a classic Pd(0)/Pd(II) cycle and is typically co-catalyzed by a copper(I) salt.[13] The key steps are:

  • Oxidative Addition: Pd(0) adds to the 3-iodoindole to form an Indolyl-Pd(II)-I complex.

  • Transmetalation: The terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide, which then transmetalates with the palladium complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 3-alkynylindole and regenerate the Pd(0) catalyst.

Protocol: Sonogashira Coupling of 3-Iodoindole

This protocol is based on established procedures for the Sonogashira coupling of halo-indoles.[12][13]

Materials:

  • 3-Iodoindole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) Iodide (CuI, 4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) as solvent and base

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add 3-iodoindole (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous triethylamine (5 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, then with brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel chromatography to yield the 3-alkynylindole.

Self-Validation:

  • Expected Outcome: High yields of the desired 3-alkynylindole are typically achieved under these mild conditions.

  • Troubleshooting: If the reaction fails, ensure the amine solvent/base is rigorously deoxygenated, as oxygen can lead to alkyne homocoupling (Glaser coupling). Catalyst deactivation can be an issue; using a more robust phosphine ligand may help.

C3-Amination (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is the premier method for forming C-N bonds. Applying it to the indole C3 position allows for the synthesis of 3-aminoindoles, which are important pharmacophores.

Scientific Rationale & Mechanistic Insight

Similar to the Sonogashira coupling, the Buchwald-Hartwig amination is most reliably performed on a pre-functionalized C3-haloindole. The reaction involves a Pd(0) catalyst, a phosphine ligand, and a base. The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C3-haloindole, coordination of the amine to the resulting Pd(II) complex, deprotonation of the coordinated amine by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14] The choice of ligand is critical, with sterically hindered, electron-rich phosphines like X-Phos often providing excellent results.[15]

Protocol: Buchwald-Hartwig Amination of 3-Bromoindole

This protocol is a representative procedure for the N-arylation of indoles at the C3 position.[15][16]

Materials:

  • 3-Bromoindole (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (Palladium source, 2 mol%)

  • X-Phos (Ligand, 4-8 mol%)

  • Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox, add 3-bromoindole (1.0 mmol), Cs₂CO₃ (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and X-Phos (0.04 mmol) to a reaction vial.

  • Add the amine (1.2 mmol) followed by anhydrous toluene (5 mL).

  • Seal the vial, remove it from the glovebox, and heat in an oil bath at 100-110 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through Celite and concentrate the filtrate.

  • Purify the crude product via silica gel chromatography to afford the 3-aminoindole derivative.

Self-Validation:

  • Expected Outcome: Successful C-N bond formation with yields typically ranging from good to excellent.

  • Troubleshooting: The base is crucial; Cs₂CO₃ is often effective, but other bases like K₃PO₄ or NaOtBu may be required for less reactive amines. The reaction is highly sensitive to air and moisture, so performing it under strictly inert conditions is paramount.

C3-Alkylation & Benzylation

Direct C3-alkylation and benzylation offer a route to create C(sp³)-C(sp²) bonds, introducing important structural motifs, including quaternary centers.[1][17]

Scientific Rationale & Field Insights

Palladium-catalyzed C3-benzylation of indoles can be achieved using benzyl carbonates as the coupling partner.[1] The reaction proceeds through the formation of a π-benzyl-Pd intermediate, which then acts as an electrophile that is attacked by the nucleophilic C3 position of the indole.[1] A key challenge is controlling selectivity between N- and C-alkylation. The use of bulky phosphine ligands with large bite angles, such as DPEphos, has been shown to be highly effective in promoting selective C3-benzylation.[1][17] Another powerful strategy is the "borrowing hydrogen" or "hydrogen autotransfer" cascade, where an alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes condensation with the indole followed by reduction of the resulting intermediate, all mediated by a single catalyst.[2]

Protocol: Palladium-Catalyzed C3-Benzylation of Indole

This protocol is adapted from the work of Trost and others on the C3-benzylation of indoles.[1][17]

Materials:

  • 2,3-Disubstituted Indole (1.0 equiv)

  • Benzyl Methyl Carbonate (1.5 equiv)

  • [Pd(allyl)(cod)]BF₄ (Palladium precursor, 5 mol%)

  • DPEphos (Ligand, 5.5 mol%)

  • N,O-Bis(trimethylsilyl)acetamide (BSA, 1.2 equiv)

  • Anhydrous Solvent (e.g., THF or Dioxane)

Procedure:

  • To an oven-dried vial under an inert atmosphere, add the indole (0.5 mmol), [Pd(allyl)(cod)]BF₄ (0.025 mmol), and DPEphos (0.0275 mmol).

  • Add the anhydrous solvent (2.5 mL), followed by the benzyl methyl carbonate (0.75 mmol) and BSA (0.6 mmol).

  • Seal the vial and heat to 60-80 °C for 2-18 hours, monitoring by TLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by silica gel chromatography to obtain the 3-benzylindolenine product.

Self-Validation:

  • Expected Outcome: Formation of the C3-benzylated product, often as an indolenine if the C3 position was already substituted, creating a quaternary center.[1]

  • Troubleshooting: The choice of ligand is critical for this reaction. Ligands with large bite angles like DPEphos or Xantphos are often superior.[17] If no reaction occurs, screening different benzyl sources (e.g., benzyl acetate) or adjusting the temperature may be necessary.[1]

References

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link][5][6][18]

  • C3-Arylation of indoles with aryl ketones via C–C/C–H activations. Chemical Communications. [Link][9]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC. National Center for Biotechnology Information. [Link]

  • Palladium-catalyzed C3-alkylation of indoles with alcohols via hydrogen borrowing cascade. ResearchGate. [Link][2]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed C3-Benzylation of Indoles. Journal of the American Chemical Society. [Link][17]

  • Palladium-Catalyzed C3-Benzylation of Indoles - PMC. National Center for Biotechnology Information. [Link][1]

  • Direct Palladium-Catalyzed C-3 Arylation of Indoles. ResearchGate. [Link][7]

  • C–H functionalization of indoles and oxindoles through CDC reactions. RSC Publishing. [Link]

  • Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. ResearchGate. [Link]

  • Discovery of the directing effect of indole for non-aromatic C-H activation in the palladium-catalyzed cross-dehydrogenative coupling with β-ketoesters. ChemRxiv. [Link]

  • Selective C3-Arylation of Free NH-Indoles with Pd-Modified Zeolite. Synfacts. [Link][8]

  • C3‐functionalization of indoles. ResearchGate. [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. [Link][3]

  • Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC. National Center for Biotechnology Information. [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. AIR Unimi. [Link]

  • Palladium-Catalyzed C-2 and C-3 Dual C–H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues. Organic Letters. [Link]

  • Pd-Catalyzed Asymmetric Dearomative Arylation of Indoles via a Desymmetrization Strategy. Organic Letters. [Link]

  • Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Organic Chemistry Portal. [Link]

  • C-H Activation of Indoles. ResearchGate. [Link]

  • Palladium-catalyzed asymmetric dearomative alkenylation of indoles through a reductive-Heck reaction. Organic Chemistry Frontiers. [Link]

  • Palladium-catalyzed intermolecular C3 alkenylation of indoles using oxygen as the oxidant. Chemical Communications. [Link][10]

  • Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective C-H Functionalization. ResearchGate. [Link][4]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link][14]

  • Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC. National Center for Biotechnology Information. [Link]

  • Palladium-catalyzed direct oxidative Heck–Cassar–Sonogashira type alkynylation of indoles with alkynes under oxygen. Chemical Communications. [Link][11]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link][15]

  • A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society. [Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Chemistry Portal. [Link][12]

  • Palladium‐Catalyzed Alkynylation: Sonogashira Alkyne Synthesis. ResearchGate. [Link][13]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link][16]

Sources

High-Fidelity Detosylation of 3-Iodo-1-tosyl-1H-indole: Protocols for Halogen Preservation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The removal of the p-toluenesulfonyl (tosyl, Ts) group from the N1-position of indole is a routine transformation in organic synthesis.[1] However, when the substrate contains a 3-iodo substituent (3-Iodo-1-tosyl-1H-indole), the protocol requires elevated scrutiny.

The Central Challenge: The C3–Iodine bond in indoles is chemically labile. It is susceptible to:

  • Lithium-Halogen Exchange: Precluding the use of strong organolithium reagents often used for deprotection.

  • Reductive Dehalogenation: Radical-based detosylation methods (e.g., Na/Naphthalene, Mg/MeOH) pose a high risk of cleaving the iodine atom alongside the tosyl group.

  • Nucleophilic Displacement: While less common at C3 without activation, harsh nucleophilic conditions can degrade the scaffold.

Therefore, the standard "sledgehammer" approaches (e.g., refluxing KOH in EtOH) are often too harsh or risky. This guide prioritizes chemoselective protocols that cleave the N–S bond while leaving the C–I bond intact, ensuring the integrity of the pharmacophore for subsequent cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

Mechanistic Principles

To achieve chemoselectivity, we must exploit the difference in electrophilicity between the sulfonyl sulfur and the C3-carbon.

  • Target: The sulfur atom of the sulfonyl group is a "hard" electrophile.

  • Strategy: Use "soft" nucleophiles or mild bases that attack the sulfur center, releasing the indole anion (indolyl) which is subsequently protonated.

Mechanistic Pathway (DOT Visualization)

DetosylationMechanism Substrate 3-Iodo-1-tosyl-1H-indole Transition Tetrahedral Sulfonyl Intermediate Substrate->Transition Nu⁻ attacks S Reagent Nucleophile (Nu⁻) (e.g., MeO⁻, RS⁻) Reagent->Transition Cleavage N-S Bond Breakage Transition->Cleavage Elimination Products 3-Iodo-1H-indole + Ts-Nu Cleavage->Products Protonation

Figure 1: General mechanism for nucleophilic detosylation. The reaction is driven by the formation of a stable sulfonate species and the release of the indole.

Method Selection: Decision Matrix

Not all 3-iodoindoles are created equal. The presence of other functional groups (esters, aldehydes, nitriles) dictates the choice of reagent.

DecisionTree Start Start: 3-Iodo-1-tosyl-1H-indole Sensitive Is the substrate base-sensitive? (e.g., contains esters, enolizable ketones) Start->Sensitive YesBase YES Sensitive->YesBase NoBase NO Sensitive->NoBase MethodB Method B: Thiol-Mediated (Thiophenol/K2CO3 or Thioglycolic Acid) YesBase->MethodB Solubility Is solubility in MeOH an issue? NoBase->Solubility YesSol YES (Lipophilic) Solubility->YesSol NoSol NO Solubility->NoSol MethodA Method A: Cs2CO3 System (THF/MeOH) YesSol->MethodA MethodC Method C: TBAF (THF Reflux) YesSol->MethodC Alternative NoSol->MethodA

Figure 2: Selection guide for detosylation protocols based on substrate properties.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Cesium Carbonate)

Best for: General substrates, including those with halides (Br, I) and moderate base sensitivity. Why: Cs₂CO₃ is a mild base with higher solubility in organic solvents than K₂CO₃. The THF/MeOH co-solvent system ensures both the lipophilic indole and the inorganic base interact effectively.

Materials:

  • 3-Iodo-1-tosyl-1H-indole (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)[2]

  • Tetrahydrofuran (THF) (anhydrous)[3]

  • Methanol (MeOH) (anhydrous)[3]

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the indole derivative in a mixture of THF and MeOH (2:1 ratio).

    • Note: Concentration should be approx 0.1 M to 0.2 M.

  • Addition: Add solid Cs₂CO₃ (3.0 equiv) in a single portion.

  • Reaction: Stir the suspension at ambient temperature (20–25 °C) .

    • Monitoring: Check by TLC or LC-MS every 2 hours.

    • Optimization: If conversion is <10% after 4 hours, attach a reflux condenser and heat to 60 °C. (Most 3-iodo derivatives cleave within 2–6 hours at reflux).

  • Workup:

    • Evaporate the volatiles under reduced pressure.

    • Resuspend the residue in water (to dissolve cesium salts) and extract with Ethyl Acetate (EtOAc) (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation: This method has been proven effective for 5-bromoindoles, preserving the C-Br bond [1]. The C-I bond behaves similarly under these mild alkaline conditions.

Protocol B: Nucleophilic Cleavage (Thiol-Mediated)

Best for: Substrates with base-sensitive groups (e.g., methyl esters that might hydrolyze) or if Method A fails. Why: Thiols are "soft" nucleophiles that attack the sulfur atom of the tosyl group specifically, avoiding general base catalysis.

Materials:

  • Substrate (1.0 equiv)

  • Thioglycolic acid (2.0 equiv) OR Thiophenol (1.2 equiv)

  • Base: LiOH (4.0 equiv) for Thioglycolic acid; DBU (1.5 equiv) for Thiophenol

  • Solvent: DMF (Dimethylformamide)

Step-by-Step (Thioglycolic Acid Variant):

  • Preparation: Dissolve the substrate in DMF (0.2 M).

  • Activation: Add Thioglycolic acid (2.0 equiv).

  • Initiation: Add LiOH (4.0 equiv) or NaH (excess) cautiously.

  • Reaction: Stir at room temperature . This reaction is typically faster than carbonate hydrolysis.

  • Workup: Pour into water. The product (3-iodoindole) usually precipitates or can be extracted with Ether.

    • Odor Control: Treat aqueous waste with bleach to neutralize thiols.

Protocol C: Fluoride-Mediated (TBAF)

Best for: Substrates already requiring fluoride treatment (e.g., concomitant desilylation) or highly lipophilic substrates. Why: Fluoride ions can act as a base/nucleophile to cleave sulfonamides in heterocyclic systems [2].

Materials:

  • Substrate (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 3.0 equiv)

  • THF (anhydrous)[2][3]

Step-by-Step:

  • Setup: Dissolve substrate in anhydrous THF.

  • Addition: Add TBAF solution dropwise.

  • Reaction: Heat to reflux (66 °C) . Room temperature is often insufficient for tosyl cleavage compared to silyl cleavage.

  • Quench: Add saturated NH₄Cl solution.

  • Workup: Standard extraction with EtOAc.

Comparative Data & Troubleshooting

Performance Metrics
ParameterMethod A (Cs₂CO₃)Method B (Thiol)Method C (TBAF)
Reagent Cost LowLowHigh
C–I Bond Safety HighVery HighModerate (Reflux risk)
Reaction Time 4–12 h1–4 h2–6 h
Workup Ease HighLow (Smell)Moderate (Emulsions)
Scalability ExcellentGoodPoor (Cost)
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Starting Material Remains N–S bond is sterically shielded or electronically deactivated.Switch to Method A (Reflux) or increase Cs₂CO₃ to 5.0 equiv.
Loss of Iodine (Dehalogenation) Reaction conditions too reducing or metal contamination.[3]STOP. Do NOT use Mg/MeOH or Na/NH₃. Ensure solvents are peroxide-free. Switch to Method B (Thiol) at RT.
N-Methylation Byproduct Competition between deprotection and alkylation (if MeI traces present or MeOH reacts).Switch solvent from MeOH to EtOH or Isopropanol in Method A.
Product Decomposition Base concentration too high.Dilute reaction to 0.05 M. Switch to Method B (Thiol) which is pH neutral/mild.

Safety & Handling

  • 3-Iodoindoles: Light sensitive. Wrap flasks in aluminum foil during reaction and workup to prevent photolytic deiodination.

  • Cesium Carbonate: Hygroscopic. Store in a desiccator.

  • Thiophenol: Extremely foul odor and toxic. Use only in a well-ventilated fume hood. Bleach all glassware before removal from the hood.

References

  • Bajwa, J. S., et al. (2006).[4] "Deprotection of N-tosylated indoles and related structures using cesium carbonate." Tetrahedron Letters, 47(36), 6425–6427.

  • Garg, N. K., et al. (2022).[5] "A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions."[6] Organic Syntheses, 99, 53-67.[5]

  • Haskins, C. M., & Knight, D. W. (2004).[7] "Efficient Indole N-Detosylation Using Thioglycolate." Tetrahedron Letters, 45(3), 599-601.

  • BenchChem Technical Support. (2025). "N-Protecting Group Removal from Indole Derivatives."[1][7][8][4][2][9] BenchChem Protocols.

Sources

Application Notes & Protocols: 3-Iodo-1-tosyl-1H-indole as a Premier Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its functionalization is critical for developing novel therapeutic agents. This guide focuses on 3-iodo-1-tosyl-1H-indole, a highly versatile and stable synthon for introducing molecular diversity at the C3 position of the indole ring. The presence of the electron-withdrawing tosyl group on the indole nitrogen enhances the stability of the molecule and modulates the reactivity of the C3 position. The iodo group serves as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of C-C, C-N, and C-O bonds. These application notes provide detailed protocols, mechanistic insights, and optimization strategies for leveraging 3-iodo-1-tosyl-1H-indole in the synthesis of complex, bioactive molecules.

Physicochemical Properties and Safety Data

3-Iodo-1-tosyl-1H-indole is a solid at room temperature and should be handled with appropriate safety precautions.[3] The tosyl group provides stability, making it less prone to the degradation seen with unprotected 3-iodoindoles.

PropertyValueReference
CAS Number 170456-80-1[3]
Molecular Formula C₁₅H₁₂INO₂S[3]
Molecular Weight 413.23 g/mol [4]
Appearance Solid[3]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[3]

Safety Profile:

  • Signal Word: Warning[3]

  • Pictogram: GHS07 (Harmful/Irritant)[3][5]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The C(sp²)-I bond at the 3-position of the indole is primed for oxidative addition to a Pd(0) center, initiating a variety of powerful cross-coupling reactions. This makes the reagent an ideal starting point for constructing diverse molecular architectures.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the indole C3 position and various aryl, heteroaryl, or vinyl groups using boronic acids or their esters.[6][7] This reaction is fundamental in drug discovery for synthesizing biaryl structures.[8]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the iodoindole to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]

Suzuki_Miyaura_Cycle cluster_info Key Steps pd0 Pd(0)L₂ pdi_complex R¹-Pd(II)L₂-I (Indole-Pd Complex) pd0->pdi_complex R¹-I oxidative_addition Oxidative Addition pdii_complex R¹-Pd(II)L₂-R² pdi_complex->pdii_complex R²-B(OR)₂ Base transmetalation Transmetalation pdii_complex->pd0 product R¹-R² (Coupled Product) pdii_complex->product reductive_elimination Reductive Elimination reagents 3-Iodo-1-tosyl-indole (R¹-I) R²-B(OR)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-iodo-1-tosyl-1H-indole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos or XPhos (4 mol%).[7]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (e.g., 4:1 ratio) or DMF/water.[8][9]

  • Reaction Execution: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling provides a direct route to 3-alkynylindoles, which are valuable intermediates for synthesizing complex natural products and pharmaceuticals.[11][12] This reaction couples the iodoindole with a terminal alkyne.

Mechanistic Rationale: This reaction involves a dual catalytic system. A Pd(0) species undergoes oxidative addition with the iodoindole. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation between the organopalladium complex and the copper acetylide, followed by reductive elimination, yields the 3-alkynylindole.[13]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdi_complex R¹-Pd(II)L₂-I pd0->pdi_complex R¹-I (Iodoindole) pdii_alkynyl R¹-Pd(II)L₂-C≡CR² pdi_complex->pdii_alkynyl Transmetalation pdii_alkynyl->pd0 Reductive Elimination product R¹-C≡CR² pdii_alkynyl->product cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_catalyst->cu_acetylide H-C≡CR² Base cu_acetylide->pdi_complex cu_acetylide->cu_catalyst

Caption: Dual catalytic cycles of the Sonogashira reaction.

Detailed Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 3-iodo-1-tosyl-1H-indole (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).[8]

  • Reagent Addition: Add a degassed solvent such as triethylamine (Et₃N) or a mixture of THF/Et₃N.[8] Then, add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. Monitor for completion by TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Work-up: After completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel.

Heck Coupling: C-C (Alkenyl) Bond Formation

The Heck reaction enables the arylation of alkenes, providing access to 3-vinylindoles. These structures are versatile intermediates and are present in several bioactive compounds.[6]

Mechanistic Rationale: The cycle begins with oxidative addition of the iodoindole to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion with the alkene. A subsequent β-hydride elimination releases the 3-alkenylindole product and forms a hydridopalladium(II) complex. A base is required to regenerate the Pd(0) catalyst from this complex.[14]

Heck_Cycle pd0 Pd(0)L₂ pdi_complex R¹-Pd(II)L₂-I (Indole-Pd Complex) pd0->pdi_complex R¹-I oxidative_addition Oxidative Addition alkene_complex Alkene-Pd Complex pdi_complex->alkene_complex Alkene migratory_insertion Migratory Insertion beta_elimination β-Hydride Elimination hydrido_complex H-Pd(II)L₂-I alkene_complex->hydrido_complex Syn-Addition then β-Hydride Elimination hydrido_complex->pd0 Base product 3-Alkenyl-Indole hydrido_complex->product

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Detailed Protocol: General Procedure for Heck Coupling

  • Reaction Setup: In a sealable pressure tube, combine 3-iodo-1-tosyl-1H-indole (1.0 equiv), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand if necessary (e.g., PPh₃ or a phosphine-free system).[8]

  • Reagent Addition: Add a base, typically a tertiary amine like Et₃N or a solid base like NaOAc (1.5-2.5 equiv).[14] Add the alkene (1.2-2.0 equiv) and a polar aprotic solvent such as DMF or NMP.

  • Reaction Execution: Seal the tube and heat the mixture to 80-140 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.

  • Purification: Dry the organic phase, concentrate it, and purify the residue using flash column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is one of the most powerful methods for constructing C-N bonds, enabling the synthesis of 3-aminoindoles from a wide range of primary and secondary amines.[15] These products are crucial scaffolds in many pharmacologically active molecules.[16]

Mechanistic Rationale: Similar to other cross-coupling reactions, the cycle starts with the oxidative addition of the iodoindole to a Pd(0)-ligand complex. The resulting Pd(II) complex coordinates with the amine. Deprotonation by a strong base forms a palladium-amido complex, which then undergoes reductive elimination to furnish the 3-aminoindole product and regenerate the Pd(0) catalyst.[15][17]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pdi_complex R¹-Pd(II)L₂-I pd0->pdi_complex oxidative_addition Oxidative Addition R¹-I amido_complex [R¹-Pd(II)L₂(NHR²R³)]⁺I⁻ pdi_complex->amido_complex amine_coordination Amine Coordination R²R³NH amido_complex->pd0 Reductive Elimination deprotonation Deprotonation (Base) product R¹-NR²R³ (3-Aminoindole) amido_complex->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a specialized phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald-type ligand, 2-4 mol%).[15][18]

  • Reagent Addition: Add 3-iodo-1-tosyl-1H-indole (1.0 equiv), the amine (1.1-1.5 equiv), and a strong, non-nucleophilic base such as NaOt-Bu or LHMDS (1.5-2.0 equiv).[17]

  • Solvent Addition: Add an anhydrous, deoxygenated solvent like toluene, dioxane, or THF.

  • Reaction Execution: Seal the tube and heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

General Experimental Workflow

The successful execution of these protocols relies on a systematic and rigorous experimental setup, especially concerning the exclusion of air and moisture for palladium-catalyzed reactions.

Caption: Standard workflow for cross-coupling reactions.

Case Study: Synthesis of Meridianin G

Meridianins are a class of marine-derived bis(indole) alkaloids with potential kinase inhibitory activity. The synthesis of Meridianin G demonstrates the utility of 3-iodo-1-tosyl-1H-indole in a one-pot, two-step sequence involving borylation and subsequent Suzuki coupling.[19]

Reaction Scheme:

  • Masuda Borylation: 3-Iodo-1-tosyl-1H-indole is first converted to its corresponding pinacol boronate ester.

  • Suzuki Coupling: The in-situ generated boronate ester is coupled with 2-amino-4-chloropyrimidine.

  • Deprotection: The tosyl group is removed under basic conditions to yield the final natural product.

This sequence highlights the power of using the iodoindole as a stable precursor that can be activated in situ for subsequent bond formation, streamlining the synthetic process.[19]

Conclusion

3-Iodo-1-tosyl-1H-indole is an exceptionally valuable and versatile building block in modern organic synthesis. The tosyl group ensures stability and predictable reactivity, while the iodo group provides a reliable handle for a suite of powerful palladium-catalyzed cross-coupling reactions. The protocols and insights detailed in this guide empower researchers to efficiently construct diverse libraries of C3-functionalized indoles, accelerating the discovery and development of new bioactive molecules for pharmaceutical and other applications.

References

  • Royal Society of Chemistry. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved March 7, 2026, from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Retrieved March 7, 2026, from [Link]

  • ACS Omega. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. American Chemical Society. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. Retrieved March 7, 2026, from [Link]

  • The Journal of Organic Chemistry. (2004). Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. American Chemical Society. Retrieved March 7, 2026, from [Link]

  • MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Retrieved March 7, 2026, from [Link]

  • MDPI. (2022). Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence. Retrieved March 7, 2026, from [Link]

  • Academia.edu. (n.d.). Synthesis and some reactions of the N-Tosyl derivative of indoles and 2,3-Dihydrocarbazol-4(1H)-one. Retrieved March 7, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved March 7, 2026, from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene.... Retrieved March 7, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Retrieved March 7, 2026, from [Link]

  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved March 7, 2026, from [Link]

  • MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved March 7, 2026, from [Link]

  • Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved March 7, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Retrieved March 7, 2026, from [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Ullmann type cross‐coupling reaction on 3‐iodo‐selenophene‐fused indole. Retrieved March 7, 2026, from [Link]

  • SciSpace. (n.d.). Synthesis of 3‐Iodoindoles by the Pd/Cu‐Catalyzed Coupling of N,N‐Dialkyl‐2‐iodoanilines and Terminal Acetylenes, Foll. Retrieved March 7, 2026, from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). 3-iodo-1H-indole. PubChem. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (n.d.). Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2017). Synthesis, crystal studies and pharmacological role prediction of 3-iodo-2methyl-1 phenyl sulfonyl-1H indole. Retrieved March 7, 2026, from [Link]

  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Retrieved March 7, 2026, from [Link]

Sources

Stille coupling methodology with 3-Iodo-1-tosyl-1h-indole.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Stille Cross-Coupling of 3-Iodo-1-tosyl-1H-indole for Advanced Scaffold Synthesis

Executive Summary

The functionalization of the indole core at the C3 position is a critical transformation in the synthesis of complex pharmaceuticals, agrochemicals, and marine alkaloids. Among palladium-catalyzed cross-coupling methodologies, the Stille reaction offers unparalleled functional group tolerance and mild conditions. This application note details the mechanistic rationale, optimized quantitative parameters, and a self-validating experimental protocol for the Stille cross-coupling of 3-Iodo-1-tosyl-1H-indole with organostannanes.

Mechanistic Rationale & Substrate Design

The selection of 3-Iodo-1-tosyl-1H-indole as a coupling partner is driven by precise electronic and steric causalities:

  • Regioselective Oxidative Addition: The carbon-iodine (C-I) bond at the C3 position exhibits a significantly lower bond dissociation energy compared to other halogens. In complex poly-halogenated substrates (e.g., 5-bromo-3-iodo-1-tosylindole), the palladium catalyst will selectively undergo oxidative addition at the C3-I bond, leaving the C5-Br bond intact for subsequent orthogonal functionalization[1].

  • Electronic Tuning via the N-Tosyl Group: The unprotected indole nitrogen is highly electron-rich and can coordinate with the palladium catalyst, leading to catalyst poisoning or off-target C-H activation. The strongly electron-withdrawing N-tosyl (Ts) protecting group pulls electron density away from the indole core. This prevents unwanted N-coordination and increases the electrophilicity of the C3-I bond, thereby accelerating the rate-determining oxidative addition step of the Pd(0) species[2]. Furthermore, the bulky tosyl group provides steric shielding that suppresses unwanted side reactions at the adjacent C2 position.

The Catalytic Cycle

The Stille coupling proceeds through a classical Pd(0)/Pd(II) catalytic cycle. A critical modification in this protocol is the addition of Copper(I) Iodide (CuI). The "copper effect" drives a rapid pre-transmetalation step where the organic group transfers from the sluggish organotin reagent to copper, forming a highly reactive organocopper intermediate that transmetalates to the Pd(II) center orders of magnitude faster.

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C3-I Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate (3-Indolyl)-Pd-I OxAdd->PdII 3-Iodo-1-tosylindole TransMet Transmetalation (Sn to Pd Transfer) PdII->TransMet PdII_R Pd(II) Intermediate (3-Indolyl)-Pd-R TransMet->PdII_R R-SnBu3 + CuI RedElim Reductive Elimination (C3-R Bond Formation) PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Substituted 1-Tosyl-1H-indole RedElim->Product

Catalytic cycle of the Stille cross-coupling on 3-Iodo-1-tosyl-1H-indole.

Reaction Optimization Data

The efficiency of the Stille coupling on the indole core is highly dependent on the catalyst-solvent-additive triad. The following table summarizes the quantitative optimization data for coupling 3-Iodo-1-tosyl-1H-indole with tributyl(phenyl)stannane.

EntryCatalyst (mol%)SolventAdditive (equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh3)4 (5%)TolueneNone1002445%Slow transmetalation leads to catalyst decay.
2Pd(PPh3)4 (5%)TolueneCuI (0.1)1001282%CuI accelerates transmetalation, boosting yield.
3PdCl2(PPh3)2 (5%)DMFCuI (0.1)801288%Polar solvent (DMF) stabilizes the transition state[3].
4Pd2(dba)3 (2.5%)DioxaneCsF (2.0)80894%CsF acts as an activating ligand for the stannane.

Self-Validating Experimental Protocol

This workflow is designed to provide immediate visual and analytical feedback to the researcher, ensuring high-fidelity execution.

Workflow Prep 1. Reagent Prep Dry & Degas Mix 2. Assembly Add Pd & CuI Prep->Mix Heat 3. Activation 80°C, 12h Mix->Heat Quench 4. KF Quench Precipitate Sn Heat->Quench Purify 5. Purification Flash Column Quench->Purify

Step-by-step experimental workflow for the Stille coupling protocol.

Step 1: Reagent Preparation & Degassing

  • Action: In a flame-dried Schlenk tube, dissolve 3-Iodo-1-tosyl-1H-indole (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL). Sparge the solution with Argon for 15 minutes.

  • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the stannane reagent and the deactivation of the Pd(0) catalyst.

Step 2: Reaction Assembly

  • Action: Under a positive flow of Argon, add the organostannane (e.g., tributyl(phenyl)stannane, 1.2 equiv), followed by PdCl2(PPh3)2 (0.05 equiv) and CuI (0.10 equiv). Seal the tube.

  • Validation Checkpoint: The initial mixture will appear as a pale yellow suspension.

Step 3: Thermal Activation

  • Action: Submerge the vessel in a pre-heated oil bath at 80 °C and stir vigorously for 12 hours.

  • Validation Checkpoint: Within 30 minutes of heating, the solution should transition to a deep orange/red homogeneous liquid, confirming the generation of the active Pd(0) species. Troubleshooting: If the solution turns opaque black, palladium black has precipitated, indicating catalyst death (likely due to oxygen ingress).

  • Analytical Validation: Monitor by TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a highly UV-active product spot (Rf ~0.4) exhibiting bright blue fluorescence under 254 nm light due to extended C3 conjugation.

Step 4: KF Quench (Crucial for Stannane Removal)

  • Action: Cool the reaction to room temperature. Add 10 mL of a 1M aqueous Potassium Fluoride (KF) solution and stir vigorously for 30 minutes.

  • Causality: Organotin byproducts (e.g., Bu3SnI) streak heavily on silica gel and are notoriously difficult to separate from the product. KF converts these soluble tin species into insoluble polymeric tributyltin fluoride (Bu3SnF).

  • Validation Checkpoint: The reaction mixture will turn cloudy, and a thick, milky white precipitate will form, confirming the successful sequestration of the tin byproducts.

Step 5: Purification

  • Action: Filter the biphasic mixture through a pad of Celite to remove the tin salts and palladium residues. Extract the filtrate with EtOAc (3 × 15 mL), wash with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography.

Downstream Applications in Drug Development

The ability to reliably functionalize the C3 position of the indole ring is heavily leveraged in the synthesis of bioactive marine alkaloids. For example, derivatives such as 5-chloro-3-iodo-1-tosyl-1H-indole have been utilized as direct precursors in Stille couplings to synthesize bis-indole architectures[4]. These complex marine alkaloid analogs have demonstrated potent in vivo antitumor activity, specifically by inhibiting the PI3K/Akt/mTOR pathways and reducing vascular endothelial growth factor (VEGF) levels in xenograft models[4].

References

1.[3] Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. URL: 2.[2] Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews. ACS Publications. URL: 3.[4] Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis. PMC. URL: 4.[1] Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. URL:

Sources

Application Note: Large-Scale Synthesis and Purification of 3-Iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable, one-pot protocol for the synthesis of 3-Iodo-1-tosyl-1H-indole (CAS: 170456-80-1). This compound is a critical building block in medicinal chemistry, serving as a versatile electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) to access complex 3-substituted indole scaffolds.

Key Advantages of this Protocol:

  • One-Pot Operation: Avoids the isolation of 3-iodoindole, which is light-sensitive and prone to decomposition.

  • Scalability: Demonstrated efficacy on >100 mmol (>30 g) scale.

  • Cost-Efficiency: Utilizes inexpensive reagents (Iodine, KOH, TsCl) and avoids noble metal catalysts for the halogenation step.

  • Purification: Relies on precipitation and recrystallization, minimizing the need for large-scale chromatography.

Scientific Principles & Reaction Design

Retrosynthetic Logic

The synthesis addresses the instability of the 3-iodoindole intermediate.[1] Direct iodination of N-tosylindole is electronically unfavorable due to the electron-withdrawing nature of the sulfonyl group, which deactivates the C3 position toward electrophilic aromatic substitution. Conversely, direct iodination of free indole is rapid but yields an unstable product.

Therefore, the optimal strategy employs a telescoped sequence :

  • C3-Iodination: Reaction of indole with iodine (

    
    ) and base (KOH) generates the 3-iodoindolyl anion or neutral 3-iodoindole in situ.
    
  • N-Tosylation: Immediate trapping of the nitrogen with

    
    -toluenesulfonyl chloride (TsCl) stabilizes the molecule and prevents decomposition.
    
Reaction Pathway Diagram

The following diagram illustrates the chemical pathway and the critical "in situ" transition that bypasses isolation of the unstable intermediate.

ReactionPathway cluster_onepot One-Pot Process (DMF) Indole Indole (Starting Material) Intermediate 3-Iodoindole / Indolyl Anion (Unstable Intermediate) Indole->Intermediate Electrophilic Iodination Reagents1 I2, KOH DMF, RT Product 3-Iodo-1-tosyl-1H-indole (Stable Target) Intermediate->Product N-Sulfonylation Reagents2 TsCl (Added directly)

Caption: Telescoped synthesis pathway avoiding isolation of the light-sensitive 3-iodoindole intermediate.

Process Safety Assessment (E-E-A-T)

Hazard CategorySpecific RiskMitigation Strategy
Chemical Toxicity DMF (Dimethylformamide): Potent hepatotoxin; readily absorbed through skin.Use essentially closed systems or well-ventilated fume hoods. Double glove (nitrile/laminate).
Corrosivity Iodine (

):
Corrosive solid, sublimates. Causes severe burns.
Weigh in a fume hood. Use glass or PTFE equipment (iodine attacks metals).
Reactivity Exotherm: Iodination and tosylation are exothermic.Monitor internal temperature. Control addition rates to maintain T < 30°C.
Sensitizers TsCl: Strong lachrymator and skin sensitizer.Handle solid with care to avoid dust generation. Quench equipment with aqueous base.

Materials & Equipment

Reagents
  • Indole (Reagent Grade): >98% purity.[2]

  • Iodine (

    
    ):  Resublimed crystals.
    
  • Potassium Hydroxide (KOH): Pellets or flakes (crushed to powder before use is recommended for faster dissolution).

  • p-Toluenesulfonyl Chloride (TsCl): White crystalline solid. Note: If yellow/liquid, recrystallize from chloroform/petroleum ether before use.

  • N,N-Dimethylformamide (DMF): Anhydrous grade preferred (<0.1% water).

  • Sodium Bisulfite (

    
    ) or Thiosulfate:  For quenching excess iodine.
    
Equipment
  • Reactor: 3-neck round-bottom flask (sized 10x reaction volume) equipped with mechanical stirrer (overhead preferred for scale >50g).

  • Temperature Control: Ice/water bath and internal thermometer/thermocouple.

  • Addition: Powder funnel or solid addition port.

Detailed Protocol (100 mmol Scale)

This protocol is calibrated for a 100 mmol (approx. 11.7 g) batch size but is linearly scalable to kilogram quantities with appropriate heat transfer management.

Phase 1: Iodination[3]
  • Setup: Charge the 3-neck flask with DMF (150 mL) and Indole (11.7 g, 100 mmol) . Stir until fully dissolved.

  • Base Addition: Add KOH (14.0 g, 250 mmol, 2.5 equiv) pellets.

    • Note: The reaction is heterogeneous. Efficient stirring is crucial.

  • Iodine Addition: Cool the mixture to 0–5°C using an ice bath. Add Iodine (

    
    ) (26.7 g, 105 mmol, 1.05 equiv)  portion-wise over 20 minutes.
    
    • Observation: The solution will darken. Maintain internal temperature < 20°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 1 hour .

    • Checkpoint: TLC (20% EtOAc/Hexane) should show consumption of indole (

      
      ) and formation of 3-iodoindole (
      
      
      
      , unstable/streaking). Do not stop here.
Phase 2: N-Tosylation
  • Cooling: Re-cool the reaction mixture to 0–5°C.

  • TsCl Addition: Add p-Toluenesulfonyl chloride (21.0 g, 110 mmol, 1.1 equiv) portion-wise over 15 minutes.

    • Exotherm Warning: This step is exothermic. Ensure T < 30°C to prevent side reactions.

  • Completion: Stir at room temperature for 1–2 hours .

    • Checkpoint: TLC should show conversion to the less polar 3-iodo-1-tosylindole (

      
       in 20% EtOAc/Hexane).
      
Phase 3: Workup & Purification
  • Quench: Pour the reaction mixture slowly into a stirred beaker containing Ice-Water (600 mL) and 0.5% Sodium Bisulfite (

    
    ) .
    
    • Function: The bisulfite reduces unreacted iodine (brown color fades to yellow/white). The water precipitates the product.

  • Filtration: Stir the slurry for 30 minutes to granulate the solid. Filter the precipitate using a Buchner funnel.

  • Washing: Wash the filter cake with:

    • Water (3 x 100 mL) to remove DMF and salts.

    • Cold Methanol (1 x 30 mL) to displace water and remove minor impurities.

  • Drying: Dry the solid under vacuum at 40°C for 12 hours.

  • Crystallization (Optional but Recommended for >99% Purity):

    • Dissolve the crude solid in minimum boiling Ethanol or Acetone .

    • Allow to cool slowly to RT, then 4°C.

    • Filter the white needles.

Process Flowchart

ProcessFlow Start Start: Dissolve Indole in DMF AddBase Add KOH (2.5 eq) Start->AddBase AddIodine Add Iodine (1.05 eq) Temp < 20°C AddBase->AddIodine React1 Stir 1h @ RT (In-situ 3-Iodoindole) AddIodine->React1 AddTsCl Add TsCl (1.1 eq) Temp < 30°C React1->AddTsCl React2 Stir 1-2h @ RT AddTsCl->React2 Quench Pour into Ice/Water + NaHSO3 React2->Quench Filter Filter Precipitate & Wash Quench->Filter Dry Vacuum Dry Filter->Dry

Caption: Operational workflow for the one-pot synthesis.[3][4][5][6][7][8][9]

Analytical Specifications

ParameterSpecificationNotes
Appearance White to off-white solidYellowing indicates free iodine or oxidation.
Yield 85% – 95%Typical isolated yield.
Melting Point 136 – 138°CSharp melting point indicates high purity.
1H NMR (CDCl3)

7.99 (d, 1H), 7.76 (d, 2H), 7.68 (s, 1H), 7.20-7.40 (m, 5H), 2.36 (s, 3H)
Diagnostic singlet at 7.68 ppm (C2-H) confirms C3 substitution.
Storage Protect from light, < 25°CStable for months if kept dry and dark.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete precipitation due to residual DMF.Increase water volume during quench (ratio 1:10 DMF:Water). Cool slurry to 4°C before filtering.
Product is Pink/Violet Residual Iodine.Wash filter cake with stronger Sodium Thiosulfate solution. Recrystallize from Ethanol.
Incomplete Conversion Old/Wet TsCl.Verify TsCl quality. If hydrolysis occurred, add 0.2 eq more TsCl and stir longer.
Impurities (Di-iodination) Excess Iodine used.[1][10][11]Strictly control stoichiometry (1.05 eq). C2-iodination is rare under these conditions but possible with large excess.

References

  • Barluenga, J., et al. (2009). Palladium-Catalyzed Cross-Coupling of N-Tosylhydrazones with Aryl Halides. (Methodology basis for N-tosyl indole handling).

  • Larock, R. C., et al. (2006).[11] Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines. (Discusses stability of 3-iodoindoles).

  • Stempel, E. & Dissertation Authors (2023).[12] Total Synthesis of Ervatamia Alkaloids. University of Konstanz.[12] (Provides specific 100 mmol scale protocol for 3-iodo-1-tosylindole).

  • Ambeed & Sigma-Aldrich . Product Specifications for CAS 170456-80-1. (Physical data verification).

  • Ghorai, S., et al. (2014).[13] Regioselective 5-exo-trig intramolecular oxidative cycloisomerization. (Context on indole functionalization).

Disclaimer: This protocol involves hazardous chemicals. All procedures must be performed by trained personnel in a properly equipped laboratory.

Sources

Troubleshooting & Optimization

Improving yields in cross-coupling reactions of 3-Iodo-1-tosyl-1h-indole.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Heck) involving 3-Iodo-1-tosyl-1H-indole .

The C3 position of the indole core is inherently electron-rich, but the addition of the strongly electron-withdrawing and sterically demanding N-Tosyl (Ts) protecting group alters its reactivity profile. While the C3-I bond is highly primed for oxidative addition, the bulky Ts group frequently induces steric clashes during transmetalation, and its susceptibility to basic hydrolysis often ruins yields.

Below is our comprehensive diagnostic guide, logical troubleshooting workflow, and self-validating protocols to ensure high-yield carbon-carbon bond formation.

Visual Troubleshooting Workflow

Use the following logical matrix to diagnose your low-yield reactions before altering your experimental parameters.

G Start Low Yield in 3-Iodo-1-tosyl-1H-indole Cross-Coupling Q1 Is the N-Ts group cleaved (De-tosylation)? Start->Q1 A1 Action: Switch to mild base (KF, Cs2CO3) & anhydrous solvent Q1->A1 Yes Q2 Is 1-tosyl-1H-indole formed (Protodehalogenation)? Q1->Q2 No Success Optimized Yield Achieved A1->Success A2 Action: Use bulky ligands (XPhos) Avoid alcoholic solvents Q2->A2 Yes Q3 Is homocoupling of the partner prominent? Q2->Q3 No A2->Success A3 Action: Strictly degas solvents Slow addition of partner Q3->A3 Yes Q3->Success No A3->Success

Logical troubleshooting workflow for 3-Iodo-1-tosyl-1H-indole cross-coupling.

Diagnostic FAQs: Causality & Solutions

Q1: Why am I losing the N-Tosyl (Ts) protecting group during my Suzuki-Miyaura coupling? A1: The N-Ts group on the indole ring is highly susceptible to nucleophilic attack and hydrolysis under strongly basic conditions, which are traditionally used to activate boronic acids. When using aqueous bases like NaOH, KOH, or even Na₂CO₃ at elevated temperatures, hydroxide ions attack the sulfonyl group, leading to rapid de-tosylation before the cross-coupling can complete [1]. The Fix: Switch to milder, non-nucleophilic bases such as anhydrous potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) in anhydrous solvent systems (e.g., Dioxane or Toluene). KF is exceptionally effective because the fluoride ion activates the boronic acid via the formation of a reactive fluoroborate intermediate without providing the nucleophilic hydroxide ions that cleave the Ts group.

Q2: My LC-MS shows a significant amount of 1-tosyl-1H-indole instead of the cross-coupled product. What causes this protodehalogenation? A2: Protodehalogenation (hydrodeiodination) occurs when the oxidative addition complex (Ar-Pd(II)-I) undergoes reduction rather than transmetalation. For 3-iodo-1-tosyl-1H-indole, the bulky N-Ts group creates a severe steric wall around the C3 position. If transmetalation is slow, the Pd(II) intermediate will abstract a hydride from the solvent (e.g., alcohols, THF) or the amine base, followed by reductive elimination to yield the des-iodo byproduct. The Fix: You must accelerate the transmetalation step. Utilize highly active, bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or SPhos. Their steric bulk forces the Pd center into a highly reactive mono-ligated state, accelerating transmetalation and forcing reductive elimination before hydride abstraction can occur. Additionally, strictly avoid primary or secondary alcoholic solvents.

Q3: I am performing a Stille coupling, but the reaction stalls at ~50% conversion. How can I drive it to completion? A3: Stille couplings with electron-rich heteroaryls often suffer from catalyst poisoning by free iodide ions. The iodide dissociated during the oxidative addition of 3-iodo-1-tosyl-1H-indole coordinates strongly to the Pd(II) center, creating a stable complex that hinders the transmetalation of the organostannane [2]. The Fix: Implement the "copper effect." Adding stoichiometric or catalytic Copper(I) iodide (CuI) or Copper(I) thiophene-2-carboxylate (CuTC) scavenges the free iodide (forming insoluble salts or facilitating transmetalation via a Cu-Sn exchange). This prevents Pd-poisoning and drives the reaction to completion.

Q4: How do I minimize the homocoupling of my arylboronic acid partner? A4: Homocoupling of the boronic acid is an oxidative side-reaction driven by trace oxygen (which reoxidizes Pd(0) to Pd(II)) or by an imbalance in the reaction rates where oxidative addition is slower than the boronic acid's self-reaction [3]. The Fix: Ensure rigorous degassing of all solvents using the freeze-pump-thaw method. If homocoupling persists, use a syringe pump to slowly add the boronic acid to the reaction mixture over 2 hours, keeping its steady-state concentration low relative to the indole electrophile.

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and typical yields, demonstrating why modern Buchwald-type conditions are necessary for this specific substrate.

Catalyst System (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Major Observed ByproductTypical Yield (%)
Pd(PPh₃)₄Na₂CO₃ (aq) (3.0)THF / H₂O80°CDe-tosylated indole35%
Pd(dppf)Cl₂K₃PO₄ (3.0)Dioxane / H₂O90°CProtodehalogenation55%
Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃ (2.0)Toluene100°CBoronic acid homocoupling72%
Pd(OAc)₂ / SPhos KF (anhydrous) (3.0) 1,4-Dioxane 80°C None (Clean conversion) 92%
Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes an anhydrous fluoride-base system with a highly active Buchwald ligand to prevent both de-tosylation and protodehalogenation. Do not deviate from the validation checkpoints.

Title: High-Yield Suzuki-Miyaura Cross-Coupling of 3-Iodo-1-tosyl-1H-indole

Step 1: Preparation of the Catalytic System

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodo-1-tosyl-1H-indole (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Add Palladium(II) acetate (Pd(OAc)₂, 5 mol%) and SPhos (10 mol%).

  • Add anhydrous Potassium Fluoride (KF, 3.0 equiv). Causality Check: SPhos is chosen because its dialkylbiaryl structure promotes rapid oxidative addition and prevents protodehalogenation. KF is used to activate the boronic acid without providing hydroxide ions that would cleave the N-Ts group.

Step 2: Solvent Degassing & Addition

  • Seal the Schlenk flask with a rubber septum and purge with ultra-pure Argon for 5 minutes.

  • Add 10 mL of anhydrous 1,4-dioxane via syringe.

  • Validation Checkpoint 1: The suspension should appear pale yellow.

  • Perform three consecutive freeze-pump-thaw cycles to rigorously remove dissolved oxygen. Causality Check: Removing dissolved O₂ prevents the oxidative homocoupling of the arylboronic acid and protects the highly sensitive Pd(0)-SPhos species from premature oxidation.

Step 3: Reaction Execution

  • Place the flask in a pre-heated oil bath at 80°C under a positive pressure of Argon.

  • Validation Checkpoint 2: Within 15-30 minutes of heating, the solution must transition from pale yellow to a deep red/brown homogeneous mixture. This color change self-validates the reduction of Pd(II) to the active Pd(0) species and successful oxidative addition. (Note: If the solution turns black and a mirror/precipitate forms, Pd-black has crashed out, indicating oxygen ingress or ligand degradation).

  • Stir for 4 to 6 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.6) should completely disappear.

Step 4: Quenching and Workup

  • Cool the reaction to room temperature.

  • Filter the crude mixture through a short pad of Celite, eluting with 20 mL of Ethyl Acetate.

  • Causality Check: Celite filtration immediately removes the insoluble inorganic salts (KF, K-borates) and any precipitated palladium, halting any further side reactions (like late-stage de-tosylation) during solvent evaporation.

  • Concentrate the filtrate in vacuo and purify via flash column chromatography to isolate the pure 3-aryl-1-tosyl-1H-indole.

References
  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews - ACS Publications. URL:[Link]

  • A Novel Approach to the Synthesis of 6-Substituted Uracils in Three-Step, One-Pot Reactions (Referencing: Tandem Coupling of 5-Bromo-3-iodo-1-tosylindole with Trimethylarylstannanes and Aryl Boronic Acids). ResearchGate. URL: [Link]

  • Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine. Semantic Scholar. URL:[Link]

Technical Support Center: Sonogashira Reactions with 3-Iodoindoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Sonogashira cross-coupling reactions involving 3-iodoindole substrates. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful C-C bond-forming reaction and may encounter common challenges. As your dedicated application scientist, my goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower your experimental design and troubleshooting efforts.

The Sonogashira reaction is an invaluable tool for the alkynylation of aryl and vinyl halides, and its application to indole scaffolds is crucial in the synthesis of complex molecules, natural products, and pharmaceuticals.[1][2] However, the electron-rich nature of the indole nucleus and the specific reactivity of the 3-iodo position can lead to a unique set of side products and reaction failures. This guide provides in-depth, field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the Sonogashira coupling of 3-iodoindoles.

Issue 1: Significant Formation of a Dimer Byproduct from My Alkyne.

Q: I'm observing a significant amount of a byproduct that appears to be a dimer of my terminal alkyne. What is this, and why is it forming?

A: This is the most common side product in Sonogashira reactions and is known as the homocoupled, or Glaser-Hay, byproduct.[3][4][5] It is formed when two molecules of your terminal alkyne couple with each other instead of with the 3-iodoindole.[3] This side reaction is primarily promoted by the copper(I) cocatalyst in the presence of an oxidant, most commonly atmospheric oxygen.[1][4] The copper(I) is oxidized to copper(II), which facilitates the dimerization of the alkyne.[4][6]

Q: How can I minimize the formation of this alkyne homocoupling byproduct?

A: Suppressing Glaser-Hay coupling is critical for maximizing the yield of your desired product and simplifying purification. Here are several effective strategies:

  • Maintain a Strictly Inert Atmosphere: This is the most crucial step. Oxygen is the primary culprit in promoting homocoupling.[1][5] Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents are properly degassed prior to use.[7] Some protocols even suggest using a dilute hydrogen atmosphere mixed with nitrogen or argon to further reduce byproduct formation.[5][8]

  • Consider Copper-Free Conditions: The development of copper-free Sonogashira protocols was driven specifically by the need to avoid homocoupling.[1][4][9] These reactions may require different palladium catalysts, ligands, or reaction conditions but are highly effective at eliminating this side reaction.[10]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump helps to maintain a low instantaneous concentration. This kinetically favors the cross-coupling reaction with the 3-iodoindole over the second-order homocoupling reaction.[3]

  • Use a Protecting Group: For valuable or complex alkynes, using a protecting group like trimethylsilyl (TMS) can be an excellent strategy. The TMS-protected alkyne is incapable of homocoupling. After the Sonogashira reaction, the TMS group can be easily removed in a subsequent step, often with a fluoride source or a simple base like potassium carbonate in methanol.[3][11]

Q: My reaction is complete, but I have a significant amount of the homocoupled byproduct. What's the best way to remove it?

A: The most common and effective method for separating the desired cross-coupled product from the nonpolar homocoupling byproduct is flash column chromatography on silica gel.[3] The homocoupled diyne is typically much less polar than the indole-containing product and will elute first with a non-polar eluent system (e.g., hexanes/ethyl acetate).[3] If there is a sufficient difference in solubility, recrystallization can also be an effective purification technique.[3]

Issue 2: My Reaction Mixture Turned Black.

Q: Shortly after adding my reagents, the reaction mixture turned from a clear solution to a black suspension. What does this indicate?

A: The formation of a black precipitate, commonly known as "palladium black," is a clear sign of palladium catalyst decomposition.[7] This occurs when the active Pd(0) species agglomerates and precipitates out of the solution, rendering it catalytically inactive.[7] Common causes for this include:

  • Presence of Oxygen: As with homocoupling, oxygen can degrade the sensitive Pd(0) catalyst.

  • Impurities: Impurities in reagents or solvents can poison the catalyst.

  • High Temperatures: Excessively high reaction temperatures can accelerate catalyst decomposition.[7]

Q: How can I prevent the formation of palladium black?

A: To prevent catalyst decomposition, you must ensure rigorous control over your reaction conditions. Use fresh, high-purity reagents and solvents.[7] Ensure all components, especially the solvent and amine base, are anhydrous and thoroughly degassed.[7] If the reaction requires heating, increase the temperature gradually and avoid exceeding the known stability range for your specific palladium catalyst.

Issue 3: My Starting Material is Consumed, but I See a De-iodinated Indole Byproduct.

Q: My TLC analysis shows the consumption of the 3-iodoindole, but instead of my desired product, I'm seeing a significant spot corresponding to the parent indole (without the iodine). What is happening?

A: You are likely observing hydrodehalogenation, a side reaction where the iodine atom is replaced by a hydrogen atom.[12][13] This can occur under certain Sonogashira conditions, particularly when polyhalogenated substrates are used, but it is also a known issue with electron-rich heteroaromatics. The amine base or solvent can sometimes act as the hydrogen source.

Q: How can I suppress hydrodehalogenation?

A: Minimizing this side reaction involves carefully tuning the reaction parameters:

  • Choice of Base and Solvent: The combination of base and solvent can influence the rate of hydrodehalogenation. Triethylamine is a common base, but if issues persist, consider a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA). Using a less protic or non-coordinating solvent may also be beneficial.

  • Temperature Control: Higher reaction temperatures can sometimes promote hydrodehalogenation.[13][14] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. Given the high reactivity of aryl iodides, many couplings can be performed at or slightly above room temperature.[1][15]

  • Catalyst and Ligand Choice: The ligand on the palladium center can influence the relative rates of the desired cross-coupling versus undesired side reactions. Using ligands that promote rapid oxidative addition and reductive elimination can favor the Sonogashira pathway.

Troubleshooting Summary Table
Problem Primary Cause(s) Recommended Solutions
Alkyne Homocoupling Oxygen, Copper(I) co-catalystMaintain a strictly inert atmosphere; Use copper-free conditions; Slow addition of alkyne; Use a TMS-protected alkyne.[1][3][5]
Catalyst Decomposition Oxygen, Impurities, High TemperatureUse fresh, high-purity reagents; Thoroughly degas all solvents and bases; Avoid excessive heat.[7]
Hydrodehalogenation Reaction Conditions (Base, Solvent, Temp.)Use a non-nucleophilic base (e.g., DIPEA); Optimize solvent; Run at the lowest effective temperature.[13]
Low or No Conversion Inactive Catalyst, Impure ReagentsUse fresh catalyst and high-purity starting materials; Ensure anhydrous and anaerobic conditions.[7][15]
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of 3-Iodoindole

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 3-iodoindole (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., THF or DMF, ~0.1 M) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv) via syringe.[7][16]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirring mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the 3-iodoindole is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.[3] Filter the mixture through a pad of Celite to remove catalyst residues.[7] Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove the amine base) and then with brine.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Minimizing Homocoupling via Slow Alkyne Addition

This protocol modifies the general procedure to specifically address the issue of Glaser-Hay coupling.

  • Setup and Reagent Loading: Prepare the reaction as described in Protocol 1, adding the 3-iodoindole, palladium catalyst, copper co-catalyst, solvent, and base to the Schlenk flask under an inert atmosphere.

  • Prepare Alkyne Solution: In a separate, dry, gas-tight syringe, prepare a solution of the terminal alkyne (1.1 equiv) in a small amount of the degassed reaction solvent.

  • Slow Addition: Place the syringe in a syringe pump and add the alkyne solution to the reaction mixture over a period of 2-4 hours.

  • Reaction and Work-up: After the addition is complete, allow the reaction to stir until completion, then proceed with the work-up and purification as described in Protocol 1.

Mechanistic & Workflow Diagrams

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)(C≡CR)L₂ pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide Alkyne (R-C≡CH) + Base cu_acetylide->pd_complex Supplies Acetylide ArX 3-Iodoindole (Ar-X) ArX->pd0 Alkyne Terminal Alkyne (R-C≡CH) Alkyne->cu_x

Caption: The dual catalytic cycles of the Sonogashira reaction.

Glaser_Coupling Alkyne1 R-C≡CH Cu_Acetylide1 Cu(I)-C≡CR Alkyne1->Cu_Acetylide1 + Cu(I) Dimer R-C≡C-C≡C-R (Homocoupled Product) Cu_Acetylide1->Dimer Oxidative Coupling Alkyne2 R-C≡CH Cu_Acetylide2 Cu(I)-C≡CR Alkyne2->Cu_Acetylide2 + Cu(I) Cu_Acetylide2->Dimer Oxidative Coupling Oxygen O₂ (Air) CuII Cu(II) Oxygen->CuII Oxidizes CuII->Dimer Promotes Dimerization

Caption: Formation of the Glaser-Hay homocoupling side product.

Troubleshooting_Workflow start Low or No Product Yield? check_reagents Check Catalyst Activity & Reagent Purity start->check_reagents Yes sol_reagents Use Fresh Catalyst & Purified Reagents check_reagents->sol_reagents check_conditions Verify Anhydrous & Anaerobic Conditions sol_conditions Thoroughly Degas Solvents & Purge with Inert Gas check_conditions->sol_conditions homocoupling Is Homocoupling the Main Product? hydrodehalogenation Is Hydrodehalogenation Observed? homocoupling->hydrodehalogenation No sol_homocoupling Switch to Copper-Free Protocol or Use Slow Alkyne Addition homocoupling->sol_homocoupling Yes sol_hydrodehalogenation Optimize Base, Solvent, & Temperature hydrodehalogenation->sol_hydrodehalogenation Yes sol_reagents->check_conditions sol_conditions->homocoupling

Caption: A systematic workflow for troubleshooting Sonogashira reactions.

References
  • Benchchem. (n.d.). Removal of homocoupling byproducts in Sonogashira reactions.
  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • Wikipedia. (2024). Sonogashira coupling.
  • Al-Masum, M., & El-Boraey, H. A. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(35), 20057-20077.
  • Praveen, C., & Wang, Y. C. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(13), 5433–5436.
  • The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling.
  • Taylor & Francis. (n.d.). Glaser coupling – Knowledge and References.
  • Benchchem. (n.d.). Troubleshooting guide for Sonogashira coupling failures.
  • Praveen, C., & Wang, Y. C. (2003). Sonogashira coupling reaction with diminished homocoupling. The Journal of Organic Chemistry, 68(13), 5433-5436.
  • ResearchGate. (2006). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
  • Chen, C. Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry.
  • Chen, C. Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Publications.
  • Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Smolecule. (n.d.). Troubleshooting Sonogashira reaction for 4-Ethynylpyrene.
  • Chen, C. Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ChemRxiv.
  • Reddit. (2020). Sonogashira troubleshooting help needed.

Sources

Technical Support Center: Optimizing Suzuki Coupling of 3-Iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Iodo-1-tosyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will address common experimental challenges, provide in-depth troubleshooting advice, and offer optimized protocols to ensure the successful synthesis of 3-aryl-1-tosyl-1H-indoles, a crucial scaffold in medicinal chemistry.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2] However, the success of the reaction is highly dependent on the fine-tuning of several parameters, including the choice of catalyst, ligand, base, and solvent.[1] The 3-iodo-1-tosyl-1H-indole substrate, while possessing a reactive C-I bond, presents unique challenges that require careful consideration for optimal results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during this specific Suzuki coupling.

Q1: My reaction shows low to no conversion of the 3-Iodo-1-tosyl-1H-indole. What are the likely causes and how can I fix it?

Low or no conversion is the most frequent issue and can typically be traced back to catalyst activity, reaction conditions, or reagent quality.[3][4]

  • Cause 1: Catalyst Inactivity or Decomposition. The palladium catalyst is the heart of the reaction.[3] The active Pd(0) species is sensitive to oxygen, which can cause oxidation and lead to the formation of inactive palladium black.[4][5]

  • Cause 2: Suboptimal Ligand Choice. For a substrate like a protected indole, standard ligands such as triphenylphosphine (PPh₃) may not be sufficient.

    • Solution: Switch to bulky, electron-rich phosphine ligands. These ligands stabilize the active monoligated Pd(0) species, which accelerates the rate-limiting oxidative addition step and enhances overall catalyst performance.[2] Highly effective ligands for challenging couplings include biaryl phosphines like SPhos, XPhos, and RuPhos.[1][2]

  • Cause 3: Ineffective Base. The base plays a critical role in the transmetalation step by activating the organoboron species.[8] If the base is too weak or has poor solubility, this step will be slow or may not occur.

    • Solution: Screen stronger bases. While potassium carbonate (K₂CO₃) is a common choice, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective due to their higher basicity and solubility in organic solvents.[3][9] The presence of a small amount of water is often crucial for the activity of these inorganic bases.[3][10]

  • Cause 4: Insufficient Temperature. Many Suzuki couplings require heating to overcome activation barriers.[4]

    • Solution: If your reaction is sluggish at a lower temperature (e.g., 60-80 °C), consider increasing it to 100-110 °C, especially when using high-boiling solvents like dioxane or toluene.[3] Microwave irradiation can also be a powerful tool to accelerate the reaction.[3][11]

Q2: I'm observing significant homocoupling of my boronic acid. How can I prevent this?

Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, depleting your nucleophile and complicating purification.

  • Cause: The primary cause of homocoupling is the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules catalyzed by palladium.[4]

    • Solution 1: Rigorous Degassing. As with catalyst deactivation, the most effective preventative measure is to meticulously remove all oxygen from the reaction system before introducing the catalyst.[3][4]

    • Solution 2: Use a Pd(0) Source. Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling. If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced to Pd(0) in situ. This reduction process can sometimes consume the boronic acid, leading to homocoupling.[4]

    • Solution 3: Control Stoichiometry. Using a slight excess of the boronic acid (e.g., 1.2–1.5 equivalents) can help favor the desired cross-coupling pathway over homocoupling.[3]

Q3: Dehalogenation (loss of iodine) is a major side product. What steps can I take to minimize it?

Dehalogenation results in the formation of 1-tosyl-1H-indole, a common and frustrating byproduct.

  • Cause: This side reaction can occur after oxidative addition. The resulting Ar-Pd(II)-I complex can react with trace water, base, or other proton sources in the reaction mixture, leading to reductive elimination of the dehalogenated product.[5]

    • Solution: Ensure you are using high-purity, anhydrous solvents (if the protocol does not require water). While some water is needed to activate the base, excess water can be detrimental. Additionally, screening different bases may reveal one that is less prone to promoting this side reaction.

Q4: I suspect my N-tosyl group is being cleaved. Is this common and what can be done?

While the N-tosyl group is a robust protecting group, it can be labile under certain conditions.

  • Cause: Strong bases, especially in combination with high temperatures or nucleophilic solvents, can lead to the cleavage of the tosyl group.

    • Solution: If detosylation is observed (confirmable by LC-MS), consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄ or Cs₂CO₃) or reducing the reaction temperature. It is a trade-off, as milder conditions may slow the desired coupling reaction, so optimization is key.

Systematic Optimization Workflow

For a challenging substrate, a systematic approach to optimizing the reaction is crucial. We recommend screening catalysts, ligands, bases, and solvents.

Troubleshooting Decision Tree

This workflow provides a logical path to diagnose and solve common issues.

G Start Reaction Failed (Low Yield / No Conversion) Check_Inert Is Inert Atmosphere Guaranteed? Start->Check_Inert Improve_Degas ACTION: Improve Degassing (Freeze-Pump-Thaw) Check_Inert->Improve_Degas No Check_Catalyst Is Catalyst/Ligand Optimal? Check_Inert->Check_Catalyst Yes Improve_Degas->Check_Catalyst Screen_Ligands ACTION: Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Check_Catalyst->Screen_Ligands No Check_Base Is Base Effective? Check_Catalyst->Check_Base Yes Screen_Ligands->Check_Base Screen_Bases ACTION: Screen Stronger Bases (K3PO4, Cs2CO3) Check_Base->Screen_Bases No Check_Temp Is Temperature Sufficient? Check_Base->Check_Temp Yes Screen_Bases->Check_Temp Increase_Temp ACTION: Increase Temperature (e.g., 80°C -> 110°C) Check_Temp->Increase_Temp No Success Reaction Successful Check_Temp->Success Yes Increase_Temp->Success

Caption: A troubleshooting workflow for failed Suzuki reactions.

Table 1: Recommended Catalyst & Ligand Systems for 3-Iodo-1-tosyl-1H-indole
Catalyst/Pre-catalystLigandKey Features & Rationale
Pd₂(dba)₃SPhos or XPhos First Choice. Bulky, electron-rich biaryl phosphine ligands. Excellent for challenging substrates, promoting fast oxidative addition and preventing catalyst decomposition.[1][2]
Pd(OAc)₂cataCXium® A An effective Buchwald-type phosphine ligand known for high activity in various cross-coupling reactions.[12]
XPhos-Pd-G3 (Pre-catalyst)An air- and moisture-stable precatalyst that is highly active and simplifies reaction setup. Recommended for reproducibility.[7]
SPhos-Pd-G2 (Pre-catalyst)Similar to the G3 precatalyst, offering high stability and activity. A reliable choice for screening.[7]
Pd(PPh₃)₄TriphenylphosphineBaseline. A classic catalyst, but may show lower activity for this substrate. Useful as a benchmark for comparison.[5]
Table 2: Base and Solvent Screening Guide
Base (equiv.)Solvent System (v/v)Temperature (°C)Comments
K₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)100A standard starting point. Good for substrates sensitive to stronger bases.
K₃PO₄ (2.0)Toluene / H₂O (5:1)110A stronger base, often provides higher yields. Ensure K₃PO₄ is finely powdered.[10]
Cs₂CO₃ (2.0)1,4-Dioxane100A highly effective but more expensive base. Excellent solubility and reactivity.[3][9]
K₂CO₃ (2.0)THF / H₂O (4:1)65 (reflux)A lower-temperature option if substrate stability is a concern.

Key Mechanistic Insights

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[13][14] Understanding this cycle is key to effective troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-1-tosyl-1H-indole to form a Pd(II) intermediate. This is often the rate-limiting step.[13][15]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by the base to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[8][14]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[13][15]

G Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition (+ R¹-X) TM_Complex R¹-Pd(II)L₂-R² OA_Complex->TM_Complex Transmetalation (+ R²-B(OH)₂ + Base) TM_Complex->Pd0 Reductive Elimination (- R¹-R²) center

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocols

Adherence to proper technique, especially regarding the exclusion of air, is critical for success.[7]

Protocol 1: Standard Bench-Scale Suzuki Coupling Procedure

This protocol is a robust starting point for optimization.

  • Glassware Preparation: Oven-dry all glassware (e.g., a Schlenk flask) and a magnetic stir bar and allow them to cool to room temperature under vacuum or in a desiccator.

  • Reagent Addition: To the flask, add 3-iodo-1-tosyl-1H-indole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Establish Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe through the septum.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst/precatalyst (e.g., SPhos-Pd-G2, 0.02 equiv.).

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.

Protocol 2: High-Throughput Reaction Screening

This method allows for the rapid screening of multiple conditions (catalysts, bases, solvents) in parallel.

  • Preparation: In a glovebox or using a multi-well inertion box, arrange an array of reaction vials (e.g., a 24-well plate) each containing a stir bar.

  • Stock Solutions: Prepare stock solutions of the 3-iodo-1-tosyl-1H-indole and the arylboronic acid in a degassed solvent.

  • Dispensing: Dispense the pre-weighed catalysts/ligands and bases into their respective vials. Add the substrate stock solutions to each vial using a multichannel pipette.

  • Sealing and Reaction: Seal the reaction block securely. Place it on a heated stirring plate set to the desired temperature.

  • Analysis: After the designated reaction time, cool the block. Quench each reaction with a small amount of water, and then take an aliquot from each well for analysis by LC-MS to determine conversion and identify the most promising conditions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. ([Link])

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. ([Link])

  • Barbera, O. et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. ([Link])

  • Organic Chemistry Portal. Suzuki Coupling. ([Link])

  • Macharia, J. M. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. ([Link])

  • Calbo, J. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Thesis. ([Link])

  • Martin, R. & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. ([Link])

  • Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. ([Link])

  • ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ([Link])

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. ([Link])

  • Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. ([Link])

  • Guillaumet, G. et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. ([Link])

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low. How can I improvise my reaction? ([Link])

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. ([Link])

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ([Link])

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Troubleshooting guide for incomplete conversion of 3-Iodo-1-tosyl-1h-indole.

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers and drug development professionals, this guide provides an in-depth, question-and-answer-style troubleshooting resource for the synthesis of 3-Iodo-1-tosyl-1H-indole. As a key intermediate in the synthesis of complex molecules, ensuring a high-yield, clean conversion is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and resolve common issues encountered during this critical iodination reaction.

Technical Support Center: Iodination of 1-Tosyl-1H-indole

This guide is structured to address the most pressing issues that can arise during the synthesis of 3-Iodo-1-tosyl-1H-indole, from low conversion rates to the formation of unwanted byproducts.

Troubleshooting Guide: Incomplete Conversion & Side Reactions

Q1: My reaction shows low or no conversion of the 1-tosyl-1H-indole starting material. What are the likely causes?

This is a common issue that typically points to one of three areas: the activity of your iodinating agent, insufficient reaction activation, or the reaction environment itself.

  • Iodinating Reagent Inactivity: The choice and condition of your iodinating agent are critical.

    • N-Iodosuccinimide (NIS): This is a frequently used reagent, but it can decompose over time, especially when exposed to light and moisture.[1] Always use NIS from a freshly opened container or one that has been stored correctly in a cool, dark, dry place.

    • Molecular Iodine (I₂): On its own, I₂ is a relatively weak electrophile and often fails to react with electron-neutral or deactivated aromatic systems without an activating agent.[1][2] An oxidizing agent is typically required to generate a more potent electrophilic iodine species (I⁺).

    • Iodine Monochloride (ICl): While highly reactive, ICl is extremely sensitive to moisture. Hydrolysis reduces its effectiveness and can introduce unwanted side reactions.[3] Ensure you are using anhydrous conditions when working with ICl.

  • Insufficient Reaction Activation: The N-tosyl group is electron-withdrawing, which deactivates the indole ring compared to an unprotected indole. Therefore, sufficient activation is crucial.

    • Temperature: Many iodination procedures for indoles can proceed at room temperature. However, if you observe sluggishness, gentle heating (e.g., to 40-50°C) may be necessary to initiate and drive the reaction to completion.[1] Monitor the temperature closely, as excessive heat can promote side reactions.

    • Acid Catalysis: For deactivated substrates, adding a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), can significantly enhance the electrophilicity of the iodine source (like NIS), leading to higher conversion rates.[4][5]

  • Improper Stoichiometry: Ensure you are using at least 1.0 to 1.1 equivalents of the iodinating agent relative to the 1-tosyl-1H-indole. An insufficient amount of the electrophile will naturally lead to incomplete conversion.

Q2: My TLC analysis shows the formation of multiple spots, and I suspect a di-iodinated product has formed. How can I improve selectivity for the desired mono-iodinated product?

The formation of multiple products, particularly poly-iodinated species, is a classic problem of over-reaction. The 3-iodo product is still an electron-rich aromatic system and can potentially undergo a second iodination.

  • Control Stoichiometry: This is the most critical factor. Use a strict 1:1 molar ratio of your substrate to the iodinating agent.[1] Adding the iodinating agent portion-wise over a period of time, rather than all at once, can help maintain a low concentration and reduce the likelihood of double addition.

  • Reaction Monitoring & Time: Diligently monitor the reaction's progress using Thin Layer Chromatography (TLC). As soon as the starting material spot is consumed, quench the reaction. Allowing the reaction to proceed for too long is a primary cause of over-iodination.[1][6]

  • Temperature Control: Lowering the reaction temperature will decrease the overall reaction rate and can significantly improve selectivity for the mono-iodinated product.[3] For highly active systems, running the reaction at 0°C or even lower may be beneficial.

Q3: The reaction mixture has turned dark brown or black, and I'm isolating a tar-like material. What is causing this decomposition?

Dark coloration and the formation of intractable tars are indicative of substrate or product decomposition, often through polymerization or oxidation.

  • Acid-Induced Polymerization: Indoles are known to be sensitive to strongly acidic conditions, which can lead to polymerization.[7] While catalytic acid can be beneficial, using a stoichiometric amount or an overly strong acid can destroy your material.[8] The use of a non-acidic iodinating agent like NIS is often preferred to avoid this.

  • Oxidation Side Reactions: Electrophilic iodination reactions can sometimes be accompanied by oxidation, especially if using a potent oxidizing agent to activate I₂.[2]

  • Product Instability: Although the N-tosyl group provides stability, 3-iodoindoles can be sensitive. The product itself may be degrading under the reaction or workup conditions.[9] Consider an inert atmosphere (Nitrogen or Argon) if you suspect oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the tosyl group on the indole nitrogen?

The p-toluenesulfonyl (tosyl) group serves two primary functions. First, it acts as a protecting group, preventing reactions at the nitrogen atom. Second, as an electron-withdrawing group, it modulates the electronic properties of the indole ring.[10] This deactivation makes the ring less prone to polymerization under acidic conditions but also requires more carefully optimized conditions for electrophilic substitution compared to unprotected indoles.

Q2: Which iodinating system is best for this conversion?

The optimal choice depends on your specific experimental constraints and substrate reactivity.

Iodinating SystemAdvantagesDisadvantages
NIS Easy to handle solid; mild conditions; by-product (succinimide) is often water-soluble.[1]Can decompose if not stored properly.[1] May require an acid catalyst for less reactive substrates.[4]
I₂ / Oxidant Iodine is inexpensive and readily available.Requires an oxidizing agent (e.g., H₂O₂, Ce(SO₄)₂) to generate the active electrophile; can lead to oxidation side-products.[1][2]
ICl Highly reactive, often effective for deactivated systems.[11]Highly moisture-sensitive; can be difficult to handle; high reactivity may lead to lower selectivity.[3]

Q3: How can I effectively purify the final 3-Iodo-1-tosyl-1H-indole product?

  • Aqueous Workup: After quenching the reaction (e.g., with aqueous sodium thiosulfate to remove excess iodine), a wash with water can help remove water-soluble byproducts like succinimide.[1]

  • Column Chromatography: This is the most common method. Standard silica gel with a non-polar/polar solvent system (e.g., ethyl acetate/petroleum ether or hexane) is typically effective.[12]

  • Recrystallization: If a solid crude product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water) can be a highly effective method for purification.[1]

  • Sensitive Compounds: For particularly sensitive iodoaziridines, which share some stability concerns with iodoindoles, chromatography on deactivated basic alumina has been shown to prevent degradation that might occur on acidic silica gel.[13][14] This could be considered if product decomposition on silica is suspected.

Visualized Workflows and Mechanisms

To further clarify the experimental logic, the following diagrams illustrate the core reaction mechanism and a systematic troubleshooting workflow.

Electrophilic Iodination of 1-Tosyl-1H-indole Mechanism: Electrophilic Iodination at C-3 cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Formation 1-Tosyl-1H-indole 1-Tosyl-1H-indole SigmaComplex Wheland Intermediate (Sigma Complex) 1-Tosyl-1H-indole->SigmaComplex Electrophilic Attack at C-3 I+ I⁺ (from NIS, I₂/Oxidant, etc.) Product 3-Iodo-1-tosyl-1H-indole SigmaComplex->Product Deprotonation / Rearomatization H+ H⁺

Caption: General mechanism of electrophilic iodination on the 1-tosyl-1H-indole ring.

Troubleshooting_Workflow Troubleshooting Workflow for Incomplete Conversion start Reaction Start: Incomplete Conversion Observed check_reagent Step 1: Verify Reagent Activity - Use fresh NIS/ICl - Ensure oxidant is active for I₂ start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok reagent_bad Reagent Suspect check_reagent->reagent_bad check_conditions Step 2: Assess Reaction Conditions - Is temperature adequate? - Is an acid catalyst needed? reagent_ok->check_conditions replace_reagent Action: Replace with fresh, properly stored reagents. reagent_bad->replace_reagent replace_reagent->start Retry Reaction conditions_ok Conditions Appear OK check_conditions->conditions_ok conditions_bad Conditions Too Mild check_conditions->conditions_bad check_byproducts Step 3: Analyze Byproducts - TLC shows multiple spots? - Tar formation? conditions_ok->check_byproducts adjust_conditions Action: Gently heat (40-50°C) and/or add catalytic TFA. conditions_bad->adjust_conditions adjust_conditions->start Retry Reaction byproducts_yes Yes check_byproducts->byproducts_yes byproducts_no No, just starting material check_byproducts->byproducts_no optimize_selectivity Action: Lower temp, use 1:1 stoichiometry, add reagent portion-wise, monitor closely via TLC. byproducts_yes->optimize_selectivity byproducts_no->start Re-evaluate Steps 1 & 2 success Problem Resolved optimize_selectivity->success

Caption: A logical workflow for troubleshooting incomplete iodination reactions.

References

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). Rsc.org. Retrieved February 28, 2026, from [Link]

  • Concellón, C., et al. (2013). Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography. The Journal of Organic Chemistry, 78(24), 12514–12526. Available at: [Link]

  • Kita, Y., et al. (2019). Cu-Catalyzed Oxidative 3-Amination of Indoles via Formation of Indolyl(aryl)iodonium Imides Using o-Substituted (Diacetoxyiodo)arene as a High-Performance Hypervalent Iodine Compound. Molecules, 24(6), 1142. Available at: [Link]

  • Over Iodination : r/Chempros. (2025, March 10). Reddit. Retrieved February 28, 2026, from [Link]

  • Müller, T. J. J., et al. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 19, 1379–1385. Available at: [Link]

  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (n.d.). ACS Omega. Retrieved February 28, 2026, from [Link]

  • Li, Y.-X., et al. (2012). Iodine-mediated regioselective C2-amination of indoles and a concise total synthesis of (±)-folicanthine. Chemical Communications, 48(18), 2343–2345. Available at: [Link]

  • N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Retrieved February 28, 2026, from [Link]

  • Yue, D., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(13), 4617–4620. Available at: [Link]

  • Synthesis of cis-C‑Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography. (2015, December 16). Figshare. Retrieved February 28, 2026, from [Link]

  • Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions. (2025, August 7). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Das, B., et al. (2009). Iodine-Catalyzed Efficient Hydrophosphonylation of N-Tosyl Aldimines. The Journal of Organic Chemistry, 74(11), 4393–4395. Available at: [Link]

  • Synthesis and Chemistry of Indole. (n.d.). SlideShare. Retrieved February 28, 2026, from [Link]

  • Iodination of substituted indoles | Download Table. (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022, October 19). ACS Omega. Retrieved February 28, 2026, from [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Letters, 3(10), 1335–1338. Available at: [Link]

  • Synthesis of 3‐Iodoindoles by the Pd/Cu‐Catalyzed Coupling of N,N‐Dialkyl‐2‐iodoanilines and Terminal Acetylenes, Foll. (n.d.). SciSpace. Retrieved February 28, 2026, from [Link]

  • Prakash, G. K. S., et al. (2004). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry, 69(22), 7512–7516. Available at: [Link]

  • Iodination. (2026, February 13). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 28, 2026, from [Link]

  • Im trying iodination of an arene, but only getting black precipitates, is there anyone with iodination experience who can advise? (2024, July 18). ResearchGate. Retrieved February 28, 2026, from [Link]

Sources

Technical Support Center: Strategies for Preventing Premature Detosylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to a common yet vexing challenge in multi-step organic synthesis: the premature cleavage of the p-toluenesulfonyl (tosyl) protecting group. The tosyl group is an indispensable tool for the protection of alcohols and amines, valued for its stability and its ability to be transformed into an excellent leaving group.[1][2][3] However, its unintended removal can lead to undesired side products, reduced yields, and significant delays in complex synthetic campaigns.

This guide provides in-depth, field-proven insights into why premature detosylation occurs and offers robust, actionable strategies to prevent it. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and design more resilient synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses the most common queries our team receives regarding the stability and lability of the tosyl group.

Q1: Under what conditions is the tosyl group generally considered stable?

The N-tosyl (on an amine) and O-tosyl (on an alcohol) groups are known for their considerable stability, which is why they are so widely used. They are generally robust under:

  • Moderately Acidic Conditions: They can withstand many acidic conditions used for the removal of other protecting groups, such as the acid-labile Boc group.[1]

  • Basic Conditions: They are stable to many non-nucleophilic bases like triethylamine and potassium carbonate.[4]

  • Oxidative Conditions: The tosyl group is resistant to a wide array of common oxidizing agents.[4]

  • Many Organometallic Reagents: They are often compatible with Grignard and organolithium reagents, particularly at low temperatures.[4]

Q2: What are the primary culprits behind unintentional detosylation?

Premature tosyl group cleavage is most often observed under strongly reductive, strongly acidic, or certain nucleophilic/basic conditions.

  • Strongly Reductive Conditions: This is the most common cause of unwanted detosylation. The N-S or O-S bond is susceptible to cleavage by potent reducing agents. Key examples include:

    • Dissolving Metal Reductions: Reagents like sodium in liquid ammonia or lithium in ethylenediamine are classic methods for N-detosylation and can cleave O-tosyl groups.[4][5]

    • Samarium(II) Iodide (SmI₂): This single-electron transfer (SET) agent is exceptionally effective, often achieving instantaneous deprotection even on hindered substrates.[1][6]

    • Sodium Naphthalenide: Another powerful SET reagent used for the reductive cleavage of both tosylamides and tosylates.[7]

    • Catalytic Hydrogenation: While often compatible, N-tosyl groups can sometimes be cleaved under certain hydrogenation conditions (e.g., with specific catalysts or at elevated pressures).[4]

  • Strongly Acidic Conditions: While stable to moderate acids, harsh acidic media can hydrolyze the sulfonamide or sulfonate ester bond.[2] Reagents such as HBr in acetic acid or heating in concentrated sulfuric acid are often used for deliberate deprotection but can be a source of side reactions if present in a synthetic step.

  • Strongly Basic/Nucleophilic Conditions: Although generally stable to bases, tosyl groups can be cleaved under harsh basic conditions (e.g., refluxing with strong bases) or by potent nucleophiles.[4] For instance, using a strong base like sodium tert-butoxide (NaOtBu) in certain coupling reactions can sometimes lead to detosylation as a side reaction.[8]

Q3: My goal is nucleophilic substitution on a tosylated alcohol (R-OTs). Is this considered "premature detosylation?"

This is an excellent question that touches on the dual nature of the tosyl group. When an alcohol (R-OH), a poor leaving group, is converted to a tosylate (R-OTs), the objective is often to transform the hydroxyl into an excellent leaving group (⁻OTs) for subsequent Sₙ2 reactions.[2][9][10]

In this context, the displacement of the tosylate by a nucleophile is the desired reaction, not premature deprotection. "Premature detosylation" refers to the unwanted cleavage of the tosyl group when it is intended to remain as a protecting group during a transformation at a different part of the molecule.

Q4: What is an "orthogonal protecting group strategy" and how can it prevent detosylation?

An orthogonal protecting group strategy is one of the most powerful tools in multi-step synthesis. It involves using multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[4]

If your planned reaction conditions are fundamentally incompatible with the tosyl group (e.g., you must use SmI₂), the best solution is not to force the reaction but to choose a different protecting group for the amine or alcohol. This new group should be stable to the problematic conditions but easily removable later using a different set of reagents.

Troubleshooting Guide: Unwanted Detosylation Observed

You've run a reaction and your TLC or LC-MS analysis shows a significant amount of the unprotected alcohol or amine. Here is a systematic approach to diagnose and solve the problem.

Step 1: Diagnose the Cause

Use the following decision tree to identify the likely cause of the unwanted side reaction. This diagnostic workflow helps pinpoint whether the issue lies with the reagents, conditions, or overall synthetic strategy.

G start Unwanted Detosylation Detected conditions What were the reaction conditions? start->conditions reductive Strongly Reductive (e.g., SmI₂, Na/NH₃, LiAlH₄) conditions->reductive Reductive acidic Strongly Acidic (e.g., conc. H₂SO₄, HBr/AcOH) conditions->acidic Acidic basic Strongly Basic / Nucleophilic (e.g., NaOtBu, refluxing NaOH) conditions->basic Basic other Other / Unclear conditions->other Other sol_reductive Probable Cause: Reductive Cleavage of N-S or O-S bond. Solution: 1. Use milder reducing agent. 2. Switch to an orthogonal protecting group (e.g., Boc, Cbz, Silyl ethers). reductive->sol_reductive sol_acidic Probable Cause: Acid-catalyzed hydrolysis. Solution: 1. Buffer the reaction if possible. 2. Switch to an acid-stable protecting group (e.g., Fmoc, Silyl ethers). acidic->sol_acidic sol_basic Probable Cause: Base-mediated cleavage or nucleophilic attack. Solution: 1. Use a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). 2. Lower reaction temperature. 3. Switch to a base-stable protecting group. basic->sol_basic

Caption: A troubleshooting workflow for diagnosing premature detosylation.

Step 2: Implement a Solution

Based on your diagnosis, choose one of the following strategies.

Option A: Modify Reaction Conditions

If the detosylation is a minor side reaction, simple modifications may be sufficient:

  • Lower the Temperature: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can significantly improve selectivity.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction and decomposition.

  • Change the Reagent: If detosylation is caused by a strong base like NaOtBu in a coupling reaction, consider switching to a weaker base such as K₃PO₄ or Cs₂CO₃.[8] This may require slightly higher temperatures or longer reaction times to achieve full conversion, but it can eliminate the side reaction.

Option B: Adopt an Orthogonal Protecting Group Strategy

If modifying conditions is ineffective, changing the protecting group is the most robust solution.[4] The choice of a new group depends on the functionality being protected (amine or alcohol) and the reaction conditions it must survive.

| Table 1: Orthogonal Protecting Group Alternatives to Tosyl | | :--- | :--- | :--- | :--- | | Protecting Group | Abbreviation | Stable To: | Labile To (Cleavage Conditions): | | For Amines | | | | | tert-Butoxycarbonyl | Boc | Catalytic Hydrogenation, Most Bases, Nucleophiles | Strong Acids (e.g., TFA, HCl)[1] | | 9-Fluorenylmethyloxycarbonyl | Fmoc | Catalytic Hydrogenation, Acids | Bases (e.g., Piperidine) | | Benzyl | Bn | Acids, Bases | Catalytic Hydrogenation (H₂, Pd/C) | | For Alcohols | | | | | tert-Butyldimethylsilyl Ether | TBDMS/TBS | Bases, Nucleophiles, Reductants, Oxidants | Acids, Fluoride Ion (e.g., TBAF) | | Methoxymethyl Ether | MOM | Bases, Nucleophiles, Reductants, Oxidants | Acids (e.g., aq. HCl)[11] | | Benzyl Ether | Bn | Acids, Bases, Reductants, Oxidants | Catalytic Hydrogenation (H₂, Pd/C) |

Experimental Protocols

To facilitate the implementation of these strategies, we provide the following validated, step-by-step protocols.

Protocol 1: General Procedure for Tosylation of a Primary Alcohol

This protocol describes the conversion of an alcohol into a tosylate, preparing it for nucleophilic substitution or protecting it for subsequent reactions.[1][10]

  • Preparation: Dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (TEA, 1.5 eq.) or pyridine (2.0 eq.) to the stirred solution.

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-16 hours. Monitor the disappearance of the starting alcohol by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate can then be purified by flash column chromatography on silica gel.

Protocol 2: Protection of a Secondary Amine with a Boc Group

This protocol is a prime example of an orthogonal strategy, protecting an amine under conditions that are stable to the reductive methods that cleave tosylamides.[4]

  • Preparation: Dissolve the secondary amine (1.0 eq.) in a suitable solvent such as DCM or tetrahydrofuran (THF, ~0.2 M).

  • Addition of Base: Add a base like triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.) and stir for 5 minutes at room temperature.

  • Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the consumption of the starting amine by TLC.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify the crude product by flash column chromatography.

Concluding Remarks

The p-toluenesulfonyl group is a powerful and versatile tool in the arsenal of the modern organic chemist. While its robustness is one of its greatest assets, understanding its liabilities is crucial for successful synthetic planning. By carefully selecting reaction conditions and employing orthogonal protecting group strategies when necessary, researchers can effectively prevent premature detosylation, ensuring the efficiency and success of their synthetic endeavors.

References

  • N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Lewandowska, E., Neschadimenko, V., Wnuk, S. F., & Robins, M. J. (n.d.). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Retrieved from [Link]

  • Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved from [Link]

  • Tosyl group. (n.d.). Wikipedia. Retrieved from [Link]

  • Protecting Groups in Organic Synthesis. (n.d.). ChemTalk. Retrieved from [Link]

  • Ankner, T., & Hilmersson, G. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. ACS Publications. Retrieved from [Link]

  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved from [Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (2003, December 12). ACS Publications. Retrieved from [Link]

  • I have tried detosylation reaction, but i have not got the product. (2012, May 4). ResearchGate. Retrieved from [Link]

  • Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. (n.d.). Journal of Chemistry Letters. Retrieved from [Link]

  • How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Improved Synthesis of the Amine Fragment of FR901464 and Thailanstatins through the Development of a Convenient N-Detosylation Method. (2022, October 7). PubMed. Retrieved from [Link]

  • Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. (n.d.). Google Patents.

Sources

Purification challenges for 3-Iodo-1-tosyl-1h-indole reaction mixtures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical hurdles encountered when isolating and purifying 3-Iodo-1-tosyl-1H-indole .

Synthesizing N-protected haloindoles often yields complex reaction mixtures. The bulky, electron-withdrawing tosyl (p-toluenesulfonyl) group combined with the highly polarizable C3-iodine creates unique chromatographic and stability challenges. This guide synthesizes field-proven methodologies and authoritative literature to ensure your purification protocols are robust, reproducible, and self-validating.

Purification Workflow Visualization

The following diagram maps the critical path from a crude reaction mixture to the isolated, pure compound, highlighting the logical decision gates for purification.

PurificationWorkflow Rxn Crude Reaction Mixture (3-Iodo-1-tosyl-1H-indole + Impurities) Quench Biphasic Quench (Sat. Na2S2O3 / H2O) Rxn->Quench Reduce I2/NIS Extract Liquid-Liquid Extraction (DCM or EtOAc) Quench->Extract Phase Separation Dry Drying & Concentration (MgSO4, <35°C, Dark) Extract->Dry Remove H2O Split Purification Strategy Dry->Split Chroma Flash Chromatography (Silica, 5% EtOAc/PE) Split->Chroma High Purity Need Recryst Recrystallization (EtOH / H2O) Split->Recryst Scalable/Bulk Pure Pure 3-Iodo-1-tosyl-1H-indole (Store at 4°C, Inert Gas) Chroma->Pure Recryst->Pure

Workflow for the isolation and purification of 3-Iodo-1-tosyl-1H-indole.

Troubleshooting Guide & FAQs

Q1: Why does my product co-elute with 1-tosyl-1H-indole during silica gel chromatography, and how can I resolve this? A: Co-elution is a frequent bottleneck. The addition of the iodine atom at the C3 position only marginally alters the overall dipole moment of the molecule compared to the bulky, highly polar N-tosyl group. Consequently, their retention factors (


) on normal-phase silica are nearly identical.
  • The Fix: You must rely on highly non-polar, shallow solvent gradients. Literature standards strongly recommend using a gradient of 5% Ethyl Acetate in Petroleum Ether (EtOAc/PE) [1]. For highly crude mixtures with significant polar byproducts, a 1:1 PE/EA system can be used for initial plug filtration before a second, finer column[2].

Q2: I am observing a significant loss of yield due to deiodination during workup. How do I stabilize the C-I bond? A: The C3-I bond in indoles is photolytically and thermally labile. The large atomic radius and polarizability of iodine make the bond susceptible to homolytic cleavage under UV light or elevated temperatures, leading to the formation of the des-iodo byproduct.

  • The Fix: Treat the compound as light-sensitive. Perform all rotary evaporation and concentration steps in amber glassware or wrap your flasks in aluminum foil. Furthermore, keep your water bath temperatures strictly below 35°C during solvent removal. Prolonged residence time on acidic silica gel can also promote degradation; ensure your chromatography is performed rapidly (flash chromatography)[3].

Q3: How do I efficiently remove excess iodinating agents (like


 or NIS) post-reaction? 
A:  Residual elemental iodine or N-iodosuccinimide (NIS) will streak heavily on silica columns, co-elute with your product, and actively degrade it over time.
  • The Fix: The causality of removal relies on redox chemistry. Perform a vigorous biphasic quench using saturated aqueous sodium thiosulfate (

    
    ). The thiosulfate acts as a reducing agent, converting lipophilic elemental iodine (
    
    
    
    ) and active iodonium species into highly water-soluble iodide ions (
    
    
    ), which partition cleanly into the aqueous layer during extraction[2][4].

Q4: My product is "oiling out" instead of forming a crystalline solid. What is the optimal crystallization protocol? A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its melting point or when highly lipophilic impurities (such as unreacted tosyl chloride or succinimide) act as plasticizers, preventing crystal lattice formation.

  • The Fix: Switch to a binary solvent recrystallization system. 3-Iodo-1-tosyl-1H-indole can be effectively recrystallized using an Ethanol/Water system[4]. Dissolve the crude oil in a minimal volume of boiling ethanol. Remove from heat and add water dropwise until the cloud point is reached. Allow the solution to cool undisturbed to room temperature, then transfer to an ice bath to induce nucleation.

Quantitative Data: Purification Strategy Comparison

To help you select the appropriate purification route based on your scale and purity requirements, consult the following empirical data summary:

Purification MethodTypical Yield RecoveryPurity AchievedScalabilityPrimary Mechanism of SeparationBest Use Case
Flash Chromatography (5% EtOAc/PE) 57% - 82%[1]>98%Low to Medium (<5g)Adsorption / Polarity differencesDiscovery chemistry, analytical samples, complex crude mixtures.
Recrystallization (EtOH/H2O) 60% - 75%[4]>95%High (>10g)Crystal lattice exclusion / SolubilityScale-up synthesis, removal of minor plasticizing impurities.
Trituration (Cold Pentane/Hexane) Variable~90%HighDifferential solubilityRapid cleanup of highly non-polar byproducts prior to column.

Standardized Experimental Protocol

This step-by-step methodology ensures a self-validating system where each phase of the workup actively prevents the degradation pathways discussed above.

Phase 1: Quenching & Extraction

  • Upon completion of the iodination/tosylation reaction, cool the reaction vessel to 0°C using an ice bath.

  • Add 10 volumes of saturated aqueous sodium thiosulfate (

    
    ) dropwise to quench unreacted iodine species[2]. Stir vigorously for 15 minutes until the organic layer transitions from dark brown/purple to pale yellow.
    
  • Transfer the mixture to a separatory funnel and extract three times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2].

  • Wash the combined organic layers once with distilled water and once with saturated brine to remove residual DMF or water-soluble salts.

Phase 2: Drying & Concentration 5. Dry the organic phase over anhydrous Magnesium Sulfate (


). Note: Avoid 

if the laboratory environment is highly humid, as its drying capacity is slower. 6. Filter the drying agent and transfer the filtrate to an amber round-bottom flask. 7. Concentrate the solvent in vacuo using a rotary evaporator. Critical: Maintain the water bath temperature at or below 35°C to prevent thermal deiodination.

Phase 3: Isolation (Flash Chromatography) 8. Dry-load the crude residue onto a small amount of Celite or silica gel to ensure a tight loading band[3]. 9. Pack a silica gel column using Petroleum Ether (PE). 10. Elute the column using an isocratic or shallow gradient of 5% Ethyl Acetate in Petroleum Ether (EtOAc/PE)[1]. 11. Pool the product-containing fractions (verify via TLC, UV active at 254 nm) and concentrate in the dark. Store the final purified 3-iodo-1-tosyl-1H-indole under an inert atmosphere (Argon/Nitrogen) at 4°C.

References

  • Total Synthesis of Ervatamia Alkaloids - KOPS Source: uni-konstanz.de URL:[Link]

  • Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI | The Journal of Organic Chemistry Source: acs.org URL:[Link]

  • Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence - PMC Source: nih.gov URL:[Link]

Sources

Technical Support Center: Solvent Optimization for 3-Iodo-1-tosyl-1H-indole Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unpredictable reactivity when working with halogenated indole scaffolds. 3-Iodo-1-tosyl-1H-indole is a highly versatile building block, but its reactivity is notoriously solvent-dependent.

The bulky, electron-withdrawing N-tosyl (Ts) group reduces the electron density of the indole core, making the C3-I bond highly susceptible to oxidative addition by transition metals (e.g., Pd(0))[1]. However, the N-S bond is highly sensitive to nucleophilic attack. The solvent you choose dictates the critical balance between driving your desired cross-coupling (or metal-halogen exchange) to completion and triggering catastrophic deprotection or degradation[2].

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality and self-validating workflows needed to master this substrate.

Part 1: Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling at the C3 position is stalling at 30% conversion. I am using Toluene/Water (10:1). How can I drive this to completion? A1: Toluene is excellent for maintaining the N-tosyl group's integrity, but it often fails to sufficiently solubilize the active Pd-catalyst species and the boronic acid, leading to stalled reactions.

  • The Causality: The biphasic nature of Toluene/Water limits the mass transfer of the base (e.g., Na2CO3) to the organic phase where the 3-iodo-1-tosyl-1H-indole resides. Without sufficient base in the organic layer, the transmetalation step of the catalytic cycle cannot proceed.

  • The Solution: Switch to a 1,4-Dioxane/Water (4:1) or THF/Water system. Dioxane provides a homogeneous reaction environment at elevated temperatures (80-90 °C), accelerating transmetalation without prematurely cleaving the tosyl group[2].

Q2: I observe complete consumption of 3-Iodo-1-tosyl-1H-indole, but my isolated product lacks the N-tosyl group. I'm using DMF/H2O with KOH. A2: The N-tosyl group on indoles is highly susceptible to basic hydrolysis, particularly in polar aprotic solvents (DMF) mixed with strong aqueous bases (KOH) at elevated temperatures.

  • The Causality: DMF strongly solvates the potassium cation, leaving the hydroxide anion highly "naked" and nucleophilic. This hyper-reactive hydroxide readily attacks the sulfonyl group, cleaving the N-S bond.

  • The Solution: Replace KOH with a milder, less nucleophilic base like K3PO4 or Cs2CO3 , and strictly minimize the water content. If deprotection persists, switch the solvent to anhydrous THF, which suppresses hydroxide nucleophilicity compared to DMF.

Q3: When performing a halogen-metal exchange with n-BuLi, I get a complex mixture instead of the 3-lithio species. I am using THF at -20 °C. A3: Your temperature is too high for the solvent system being used.

  • The Causality: THF strongly coordinates to the lithium cation, which thermodynamically favors and accelerates the halogen-metal exchange. However, at -20 °C, the resulting 3-lithio-1-tosylindole is kinetically unstable. It can undergo ring-opening or intermolecular nucleophilic attack on the tosyl group of another molecule.

  • The Solution: The reaction must be strictly maintained at -78 °C in freshly distilled, anhydrous THF.

Part 2: Quantitative Data – Solvent Effects on Reactivity

The following table summarizes the causal relationship between solvent choice, reaction conditions, and quantitative outcomes for a standard Suzuki-Miyaura coupling of 3-Iodo-1-tosyl-1H-indole with phenylboronic acid.

Solvent SystemBase (2.0 eq)Temp (°C)Time (h)Yield of Desired Product (%)Side Products / Observations
Toluene / H2O (10:1)Na2CO3902435%60% Unreacted starting material (biphasic limitation).
DMF / H2O (4:1)KOH80412%>80% Detosylated product (naked OH⁻ attack).
1,4-Dioxane / H2O (4:1) K3PO4 85 6 92% Optimal homogeneity; intact N-tosyl group.
THF (Anhydrous)Cs2CO3651878%Clean reaction, but slower due to lower reflux temp.
EtOH / H2O (1:1)K2CO3801245%Mixed products; protic solvent accelerates N-S cleavage.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every reaction must be treated as a self-validating system. Do not proceed to workup without confirming the mechanistic checkpoints below.

Protocol A: Standardized Suzuki-Miyaura Cross-Coupling

This protocol utilizes Dioxane to balance solubility and protecting-group stability[1][2].

  • Preparation: In an oven-dried Schlenk flask, combine 3-Iodo-1-tosyl-1H-indole (1.0 eq), arylboronic acid (1.2 eq), K3PO4 (2.0 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent Addition: Add a sparged (degassed) mixture of 1,4-Dioxane/H2O (4:1, v/v) to achieve a 0.1 M concentration of the indole.

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Residual oxygen will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle[3].

  • Heating & Validation: Heat to 85 °C.

    • Self-Validation Checkpoint 1: Within 15 minutes, the solution should transition from a reddish-brown suspension to a dark, homogeneous solution, indicating the successful reduction of Pd(II) to the active Pd(0) catalyst.

  • Monitoring: Stir for 6 hours.

    • Self-Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 4:1). The product spot must be UV-active and typically exhibits a lower Rf value than the starting iodide. If a highly polar baseline spot appears, N-tosyl cleavage has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine to remove Dioxane/salts, dry over Na2SO4, and concentrate.

Protocol B: Low-Temperature Halogen-Metal Exchange
  • Preparation: Dissolve 3-Iodo-1-tosyl-1H-indole (1.0 eq) in anhydrous THF (0.1 M) under a strict Argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 15 minutes.

  • Lithiation: Add n-BuLi (1.05 eq, 1.6 M in hexanes) dropwise down the side of the flask over 5 minutes. Stir for 30 minutes.

  • Validation (D2O Quench):

    • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot using a purged syringe and inject it into a vial containing 0.5 mL of D2O. Extract with Et2O and analyze via GC-MS. You must observe >95% deuterium incorporation at the C3 position (Mass = M - I + D). If the mass matches the protonated indole, moisture has compromised your THF.

  • Electrophile Trapping: Add your desired electrophile (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours before aqueous workup.

Part 4: Mechanistic Visualizations

SolventPathways Substrate 3-Iodo-1-tosyl-1H-indole Solvent Solvent Polarity & Protic Nature Substrate->Solvent Dissolved in NonPolar Non-Polar Aprotic (Toluene, Dioxane) Solvent->NonPolar PolarAprotic Polar Aprotic (DMF, THF) Solvent->PolarAprotic Protic Protic / Strong Base (EtOH/H2O + KOH) Solvent->Protic Outcome1 Intact N-Tosyl Slower Transmetalation NonPolar->Outcome1 Outcome2 Optimal Cross-Coupling High Yield PolarAprotic->Outcome2 Outcome3 N-Tosyl Cleavage Degradation Protic->Outcome3

Mechanistic pathways of 3-Iodo-1-tosyl-1H-indole reactivity dictated by solvent properties.

Troubleshooting Issue Low Yield in Reaction CheckTLC Perform TLC / LC-MS Issue->CheckTLC TosylIntact N-Tosyl Intact (Incomplete Conversion) CheckTLC->TosylIntact Mass = M+ TosylCleaved N-Tosyl Cleaved (Side Products) CheckTLC->TosylCleaved Mass = M - 154 Action1 Increase Solvent Polarity (Add THF/Dioxane) TosylIntact->Action1 Action2 Switch to Milder Base (Use K3PO4, Avoid KOH) TosylCleaved->Action2

Troubleshooting workflow for cross-coupling reactions involving 3-Iodo-1-tosyl-1H-indole.

References

  • Arnold R. Martin, Youhua Yang. "Tandem Coupling of 5-Bromo-3-iodo-1-tosylindole with Trimethylarylstannanes and Aryl Boronic Acids." ResearchGate.[Link]

  • C. C. C. Johansson Seechurn, et al. "C−C, C−O, C−N Bond Formation on sp2 Carbon by Pd(II)-Catalyzed Reactions Involving Oxidant Agents." Chemical Reviews - ACS Publications.[Link]

  • "Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series." ResearchGate. [Link]

  • "Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study." The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Managing steric hindrance in substituted 3-Iodo-1-tosyl-1h-indole reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Steric Management in Substituted 3-Iodo-1-tosyl-1H-indole Reactions

Status: Active | Ticket ID: IND-3I-TS-001 | Operator: Senior Application Scientist

Executive Summary & Scaffold Analysis

Welcome to the technical support hub for functionalizing 3-iodo-1-tosyl-1H-indole . This scaffold is a cornerstone in drug discovery (e.g., kinase inhibitors), but it presents a unique "Steric Triangle" challenge when substituted at the C2 or C4 positions.

The "Steric Triangle" Challenge

In 3-iodo-1-tosylindoles, reactivity is governed by three spatial zones:

  • The Reactive Center (C3-I): The site of oxidative addition. Generally fast due to the weak C-I bond.

  • The Ortho-Blocker (C2-R): Substituents here create direct steric pressure on the incoming catalyst.

  • The Peri-Clash (C4-R): Often ignored, the C4 position exerts "buttressing" effects on C3, forcing the iodine out of plane and severely hindering transmetallation in cross-coupling cycles.

Note on the Tosyl Group: While the N-sulfonyl group (Ts) is distal to C3, it is electron-withdrawing, making the indole ring electron-deficient. This accelerates oxidative addition (Pd inserts faster into electron-poor C-I bonds) but destabilizes the intermediate if the catalyst ligand is not sufficiently electron-rich.

Module A: Catalyst & Ligand Selection (The "Engine")

Issue: Standard Pd(PPh3)4 fails in sterically congested couplings (yields <20%). Root Cause: The rate-determining step shifts from oxidative addition to transmetallation. Bulky ligands are required to open up space around the metal center, but they must also be electron-rich to prevent catalyst decomposition.

Recommended Catalyst Systems
Steric SeverityIndole SubstitutionCoupling Partner BulkRecommended Catalyst SystemWhy?
Low C2-H, C4-HPhenyl / AlkylPd(dppf)Cl2 or Pd(PPh3)4Standard generic activity; cost-effective.
Medium C2-Me, C4-HOrtho-substituted ArylPd-PEPPSI-IPr or XPhos Pd G2 NHC ligands (PEPPSI) stabilize the Pd-center; XPhos creates a flexible pocket.
High C2-iPr, C4-HDi-ortho-substitutedPd-PEPPSI-IPent or SPhos Pd G3 IPent adds "flexible bulk" that wraps the metal, forcing reductive elimination.
Critical C4-Substituted AnyBuchwald SPhos or RuPhos SPhos is specifically designed for the "universal" coupling of hindered systems.
Visualization: Catalyst Decision Matrix

CatalystSelection cluster_legend Legend Start Start: Assess Steric Bulk CheckC4 Is C4 Substituted? Start->CheckC4 CheckC2 Is C2 Substituted? CheckC4->CheckC2 No (H) SPhos Use SPhos Pd G3 (Peri-tolerant) CheckC4->SPhos Yes (Peri-Clash) Partner Coupling Partner Bulk? CheckC2->Partner No (H) Buchwald Use XPhos Pd G2 (Ortho-tolerant) CheckC2->Buchwald Yes (Me/Ph) Standard Use Pd(dppf)Cl2 (Standard) Partner->Standard Unsubstituted PEPPSI Use Pd-PEPPSI-IPent (Extreme Sterics) Partner->PEPPSI Di-ortho Substituted key Blue: Structural Check | Red: High Activity Catalyst

Caption: Logic flow for selecting the optimal Palladium source based on spatial congestion at the Indole C2 and C4 positions.

Module B: Experimental Protocols

Protocol 1: High-Steric Suzuki-Miyaura Coupling

Application: Coupling 3-iodo-1-tosylindole (with C2/C4 substituents) with boronic acids.

  • Preparation: In a glovebox or under strict Argon flow, charge a microwave vial with:

    • Substituted 3-Iodo-1-tosylindole (1.0 equiv)

    • Boronic Acid (1.5 - 2.0 equiv) — Excess is vital in hindered systems due to protodeboronation.

    • Catalyst: SPhos Pd G3 (2-5 mol%)

    • Base: K3PO4 (3.0 equiv) — Anhydrous base is preferred over aqueous carbonate for extreme sterics to prevent hydrolysis.

  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio).

    • Tech Note: If solubility is poor (common with Tosyl groups), switch to Toluene/Water or n-Butanol .

  • Execution:

    • Seal and purge with Argon for 5 minutes.

    • Heat: 100°C for 12 hours (Oil bath) OR 110°C for 1 hour (Microwave).

    • Critical: Steric hindrance increases the activation energy. Do not run at room temperature.

  • Workup: Filter through Celite. The Tosyl group often survives these conditions.

Protocol 2: Detosylation of Hindered Indoles

Issue: Steric bulk around the indole core makes the sulfonamide bond harder to cleave. Standard mild conditions (Cs2CO3/MeOH) often stall.

Method A: The "Magnesium Methanol" Shot (Reductive)

  • Best for: Indoles sensitive to strong base but sterically crowded.

  • Step: Dissolve substrate in anhydrous MeOH. Add Mg turnings (10 equiv). Sonicate to initiate, then stir at ambient temp.

  • Mechanism: Single electron transfer (SET) cleaves the S-N bond.

Method B: High-Temp Hydrolysis (The "Sledgehammer")

  • Best for: Extremely hindered indoles (e.g., C2-tBu, C4-Ph) that fail Method A.

  • Step: 4M KOH in EtOH/Water (1:1). Reflux (90°C) for 4-12 hours.

  • Warning: Monitor for hydrolysis of other functional groups (esters/nitriles).

Module C: Troubleshooting & FAQs

Q1: My reaction yields are low (<30%), and I see "Protodeiodination" (Iodine replaced by Hydrogen).

  • Diagnosis: The oxidative addition happened, but the transmetallation was too slow due to steric clash. The Pd-Ar intermediate captured a hydride (likely from the solvent or base) and reductively eliminated.

  • Fix:

    • Switch to a solvent with no beta-hydrogens (e.g., DMF instead of Isopropanol).

    • Increase the concentration of the Boronic acid.

    • Switch to Pd-PEPPSI-IPent , which is highly resistant to dehalogenation side-reactions.

Q2: I cannot remove the Tosyl group after the coupling. The C2 substituent is very bulky (e.g., Isopropyl).

  • Diagnosis: The C2 substituent blocks the nucleophilic attack on the sulfur or the approach of the solvated electron.

  • Fix: Use Sodium Amalgam (Na/Hg) buffered with Na2HPO4 (Classic but effective) or Samarium Diiodide (SmI2) in THF/HMPA. These radical methods are less sensitive to steric bulk than nucleophilic hydrolysis.

Q3: Can I use Sonogashira coupling on C4-substituted 3-iodo-1-tosylindoles?

  • Diagnosis: Yes, but "Copper Effect" is risky. CuI can cause homocoupling of the alkyne if the cross-coupling is slow (due to sterics).

  • Fix: Use a Copper-Free Sonogashira variant.

    • System: Pd(MeCN)2Cl2 / XPhos / Cs2CO3 in Acetonitrile.

    • Why: Eliminates alkyne dimerization, forcing the slow cross-coupling to proceed.

Visualization: Troubleshooting Logic

Troubleshooting Problem Identify Issue Deiodination Product is Indole-H (Protodeiodination) Problem->Deiodination NoReaction Starting Material Recovered Problem->NoReaction Homocoupling Alkyne Dimer Found (Sonogashira) Problem->Homocoupling Soln_Deiod 1. Switch Solvent (No Beta-H) 2. Increase Boronic Acid 3. Use PEPPSI Catalyst Deiodination->Soln_Deiod Soln_NoRxn 1. Check Catalyst Activity (O2 leak?) 2. Temp too low for sterics 3. Switch to SPhos G3 NoReaction->Soln_NoRxn Soln_Homo REMOVE Copper Use Pd/XPhos/Cs2CO3 System Homocoupling->Soln_Homo

Caption: Diagnostic flow for common failures in hindered 3-iodoindole couplings.

References & Grounding

  • Buchwald-Hartwig/Suzuki Ligand Design:

    • Billingsley, K., & Buchwald, S. L. (2006).[1] Highly active Pd-catalysts for the Suzuki-Miyaura coupling of hindered heteroaryl boronic acids.[1] Angewandte Chemie International Edition.

  • Indole Synthesis & Sterics (Larock):

    • Yue, D., Yao, T., & Larock, R. C. (2006).[2] Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling... followed by electrophilic cyclization.[2][3] Journal of Organic Chemistry.

  • PEPPSI Catalyst System:

    • Organ, M. G., et al. (2006).[4][5] Pd-PEPPSI-IPr: A highly active, easy-to-handle catalyst for Suzuki-Miyaura cross-coupling. Chemistry – A European Journal.

  • Detosylation Strategies:

    • Hynes, J., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate.[5][6][7] Journal of Organic Chemistry.

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with Iodoindoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing catalyst deactivation (poisoning) when performing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) on iodoindole substrates.

Below, you will find mechanistic insights, a troubleshooting Q&A, quantitative data comparisons, and field-proven experimental protocols to ensure catalytic turnover and high product yields.

Mechanistic Insights: The Causality of Catalyst Poisoning

Palladium-catalyzed cross-coupling of iodoindoles is notoriously challenging due to the high propensity for catalyst poisoning[1]. While the oxidative addition of the C–I bond to Pd(0) is extremely fast, the catalytic cycle frequently stalls during transmetalation or reductive elimination.

The Root Cause: The free N–H group of an unprotected indole has a pKₐ of approximately 16.2. When exposed to strong bases typically used in cross-coupling (e.g., NaOtBu, LiHMDS), the indole is deprotonated. The resulting indolyl anion is an exceptionally strong nucleophile and a multidentate ligand. It coordinates tightly to the Pd(II) intermediate, displacing the intended coupling partner. This forms a highly stable, off-cycle bis(indolyl)palladium(II) complex. This thermodynamic sink prevents reductive elimination, effectively sequestering the palladium and manifesting as rapid catalyst deactivation (often visible as the precipitation of "Pd black")[2].

Mandatory Visualization: Pathways & Workflows

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd + Iodoindole TransMet Transmetalation / Amine Binding OxAdd->TransMet + Coupling Partner Poison Off-Cycle Pd(II)-Indolyl Complex (Catalyst Poisoning) OxAdd->Poison Strong Base / N-H Deprotonation RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Product Release Poison->OxAdd Bulky Ligands (XPhos) Weak Base

Catalytic cycle showing the productive pathway vs. the off-cycle poisoning state by indolyl anions.

Workflow Start Start: Iodoindole Coupling CheckNH Is the Indole N-H Unprotected? Start->CheckNH Protect Use Standard Pd Conditions CheckNH->Protect No (N-Boc, N-Ts) Unprotected Select Weak Base (e.g., K2CO3, Cs2CO3) CheckNH->Unprotected Yes Success Successful Coupling Protect->Success Ligand Use Bulky Biaryl Ligand (e.g., XPhos, BrettPhos) Unprotected->Ligand Monitor Monitor for Pd Black (Deactivation) Ligand->Monitor Monitor->Success Clear Solution / No Black Ppt

Troubleshooting workflow for selecting conditions to prevent Pd catalyst poisoning by iodoindoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination with 5-iodoindole stalls at 15% conversion, and the reaction turns pitch black. What is happening? A: The pitch-black precipitate is "Pd black," indicating complete catalyst degradation. If you are using a strong base like NaOtBu, it is deprotonating the indole N–H. The resulting anion binds to the Pd(II) center, displacing your phosphine ligand. Without ligand stabilization, the Pd(II) species aggregates and reduces to inactive Pd(0) nanoparticles. Solution: Switch to a weaker base like K₂CO₃ or Cs₂CO₃, which are basic enough to facilitate the catalytic cycle but not strong enough to completely deprotonate the indole[2].

Q2: I must use an unprotected iodoindole. Are there specific ligands that resist indole-induced Pd poisoning? A: Yes. Dialkylbiaryl phosphine ligands (the "Buchwald ligands") such as XPhos or BrettPhos are highly recommended. Their large steric profile—specifically the bulky triisopropylphenyl ring—creates a highly congested coordination sphere around the palladium. This steric bulk physically prevents two bulky indolyl anions from coordinating to the same Pd center simultaneously, thereby destabilizing the off-cycle poisoning complex and forcing the reaction down the productive reductive elimination pathway[2].

Q3: Does the position of the iodine on the indole ring (e.g., 3-iodo vs. 5-iodo) affect the poisoning rate? A: Yes. 3-Iodoindoles are particularly prone to side reactions and rapid poisoning because the C3 position is electronically linked to the nitrogen lone pair. Oxidative addition at C3 creates a Pd(II) species that is highly susceptible to nucleophilic attack or dimerization. For 3-iodoindoles, using N-protecting groups (like Boc or TIPS) is heavily advised over attempting unprotected couplings.

Quantitative Data Presentation

The following table summarizes the causal relationship between base strength, ligand steric bulk, and catalyst longevity in the coupling of 5-iodoindole with morpholine.

Indole SubstrateLigandBase (pKₐ of conj. acid)SolventCatalyst State at 2hIsolated Yield
Unprotected 5-IodoindoledppfNaOtBu (~17.0)DioxanePoisoned (Pd Black) < 10%
Unprotected 5-IodoindoleXantPhosNaOtBu (~17.0)DioxanePoisoned (Pd Black) 15%
Unprotected 5-IodoindoleBrettPhosK₂CO₃ (~10.3)DioxaneActive (Clear Orange) 85%
Unprotected 5-IodoindoleXPhosCs₂CO₃ (~10.3)t-AmOHActive (Clear Red) 88%
N-Boc 5-IodoindoledppfNaOtBu (~17.0)DioxaneActive (Clear Yellow) 92%

Data Interpretation: Unprotected indoles require the synergistic combination of a weak base (to prevent N-H deprotonation) and a bulky ligand (to sterically block off-cycle coordination).

Experimental Protocols

Robust Buchwald-Hartwig Amination of Unprotected Iodoindoles

This protocol utilizes a self-validating visual feedback loop to ensure catalyst integrity throughout the reaction.

Reagents:

  • Unprotected Iodoindole (1.0 equiv, 1.0 mmol)

  • Amine coupling partner (1.2 equiv, 1.2 mmol)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • BrettPhos (0.04 equiv, 4 mol%)

  • K₂CO₃ (anhydrous, finely powdered) (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Pre-catalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)₂ and BrettPhos. Add 1.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 10 minutes.

    • Self-Validation Check: The solution must turn a deep, clear red/orange, indicating the successful reduction of Pd(II) to the active Pd(0)-BrettPhos complex.

  • Substrate Addition: To a separate argon-purged flask, add the unprotected iodoindole, the amine, and the finely powdered K₂CO₃.

  • Solvent Transfer & Degassing: Transfer the remaining 4.0 mL of dioxane to the substrate flask. Sparge the mixture with argon for 15 minutes.

    • Causality: Oxygen must be strictly removed; O₂ will rapidly oxidize the electron-rich Pd(0)-BrettPhos complex, mimicking the visual symptoms of iodoindole poisoning.

  • Reaction Initiation: Transfer the pre-activated catalyst solution into the substrate mixture via a gas-tight syringe. Seal the tube and heat to 90 °C in a pre-heated oil bath.

  • Monitoring for Poisoning: Observe the reaction at the 15-minute mark.

    • Self-Validation Check: A healthy reaction will remain homogeneous and dark orange/red. If the solution turns opaque black with particulate matter adhering to the glass, the catalyst has been poisoned. (If this occurs, verify the anhydrous nature of your K₂CO₃, as water can alter its effective basicity).

  • Workup: After 12 hours, cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the inorganic salts and residual catalyst. Concentrate and purify via flash column chromatography.

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. NIH PubMed Central (PMC).
  • Diindolylamine Preparation and Stability Investigations. ACS Omega.

Sources

Technical Support Center: Navigating Post-Reaction Workups for 3-Iodo-1-tosyl-1H-indole Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Iodo-1-tosyl-1H-indole. This guide provides in-depth troubleshooting advice, alternative workup procedures, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of substituted indole derivatives. Our focus is on providing practical, field-proven insights to enhance the efficiency and success of your experimental work.

I. Troubleshooting Guide: Post-Reaction Workup & Purification

This section addresses specific issues that may arise after performing common cross-coupling reactions with 3-Iodo-1-tosyl-1H-indole.

Issue 1: Persistent Palladium Contamination in N-Tosyl-Protected Product

Symptom: Your crude N-tosyl-3-substituted indole product, obtained from a Suzuki, Sonogashira, Heck, or Stille coupling, shows significant palladium residues even after initial aqueous workup and solvent removal.

Causality: Palladium catalysts can form colloidal nanoparticles or soluble complexes that are not easily removed by simple extraction. The nitrogen atom of the indole ring can also chelate with palladium, further complicating its removal.

Alternative Workup Procedures:

A. Filtration through Celite® and Activated Carbon

This is often the first line of defense for removing heterogeneous palladium black and other insoluble inorganic salts.

  • Step-by-Step Protocol:

    • Following the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Prepare a filtration setup with a sintered glass funnel containing a 1-2 cm thick pad of Celite®.

    • Pass the diluted reaction mixture through the Celite® pad.

    • Wash the Celite® pad thoroughly with the same organic solvent to ensure complete recovery of the product.

    • For persistent colloidal palladium, the filtrate can be treated with activated carbon (5-10% by weight relative to the crude product) and stirred for 1-4 hours at room temperature.

    • Filter the mixture through a fresh pad of Celite® to remove the activated carbon.

    • The resulting filtrate, containing the organic product, can then be concentrated.[1][2]

B. Palladium Scavengers

For challenging cases where filtration is insufficient, solid-supported metal scavengers offer a more targeted approach.

  • Step-by-Step Protocol:

    • Dissolve the crude product in an appropriate solvent (e.g., toluene, THF).

    • Add a suitable palladium scavenger. Silica-based scavengers with thiol or thiourea functional groups are often effective.[2]

    • Stir the mixture at room temperature or slightly elevated temperatures (40-60 °C) for 4-24 hours. The optimal time should be determined empirically.

    • Filter off the solid scavenger and wash it with the solvent.

    • Concentrate the filtrate to obtain the purified product.

Troubleshooting Workflow for Palladium Removal

G start Crude N-Tosyl Product (Post-Aqueous Workup) celite_filtration Filter through Celite® Pad start->celite_filtration pd_check1 Palladium Still Present? celite_filtration->pd_check1 activated_carbon Treat with Activated Carbon pd_check1->activated_carbon Yes final_purification Column Chromatography/ Recrystallization pd_check1->final_purification No filter_again Filter through Celite® activated_carbon->filter_again pd_check2 Palladium Still Present? filter_again->pd_check2 scavenger Use Palladium Scavenger (e.g., Thiol-Silica) pd_check2->scavenger Yes pd_check2->final_purification No scavenger->final_purification end Purified N-Tosyl Product final_purification->end

Caption: Decision tree for palladium removal.

Issue 2: Difficulty in Removing Tin Byproducts from Stille Coupling Reactions

Symptom: After a Stille coupling reaction, your desired N-tosyl-3-substituted indole is contaminated with tributyltin halides (Bu3SnX) or other organotin residues, which are often difficult to separate by standard chromatography.

Causality: Organotin byproducts can have polarities similar to the desired product, leading to co-elution during silica gel chromatography.

Alternative Workup Procedures:

A. Potassium Fluoride (KF) Wash

This method relies on the high affinity of fluoride ions for tin, forming insoluble tributyltin fluoride.

  • Step-by-Step Protocol:

    • After the reaction, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).

    • Stir the biphasic mixture vigorously for at least one hour to facilitate the precipitation of tributyltin fluoride.

    • Filter the mixture to remove the solid precipitate.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.[3]

B. Triethylamine-Doped Silica Gel Filtration

The basicity of triethylamine can help in retaining the acidic tin byproducts on the silica gel.

  • Step-by-Step Protocol:

    • Prepare a short plug of silica gel in a filtration funnel or a chromatography column.

    • Elute the crude reaction mixture through the silica plug using an eluent containing 2-5% triethylamine.

    • Collect the filtrate containing the purified product.[3]

II. FAQs: Navigating N-Tosyl Deprotection

The removal of the N-tosyl group is a critical final step. The choice of deprotection method is highly dependent on the nature of the substituent at the 3-position and the overall functional group tolerance of the molecule.

Q1: Why is the N-tosyl group on an indole so difficult to remove?

A: The N-tosyl group is a strong electron-withdrawing group, which makes the nitrogen of the indole less nucleophilic and the N-S bond very stable. Cleavage typically requires harsh conditions, such as strong bases, nucleophiles, or reducing agents.[4]

Q2: My N-tosyl deprotection with KOH in refluxing ethanol is leading to decomposition of my 3-substituted indole. What are my options?

A: High temperatures and strong bases can be detrimental to sensitive functional groups. Consider switching to a milder deprotection method. Cesium carbonate (Cs2CO3) in a mixture of THF and methanol at room temperature or gentle reflux is a significantly milder and often effective alternative.[4][5]

Q3: I am observing incomplete deprotection even after prolonged reaction times. What could be the cause?

A: This can be due to steric hindrance from a bulky substituent at the 2 or 7-position of the indole, or electronic deactivation of the indole ring. Increasing the stoichiometry of the deprotecting agent (e.g., using 3 equivalents of Cs2CO3) or switching to a more potent, albeit less functional group tolerant, reductive cleavage method might be necessary.[4]

Q4: I am seeing an unexpected N-methylated byproduct after deprotection with Cs2CO3 in methanol. How can I avoid this?

A: This is a known side reaction. To circumvent this, you can switch the alcohol to ethanol or isopropanol. Alternatively, employing a nucleophilic cleavage method, such as using thioglycolic acid, can also prevent this side reaction.[4]

III. Alternative N-Tosyl Deprotection Protocols

Here we provide a comparative overview and detailed protocols for common N-tosyl deprotection methods.

Method Reagents & Conditions Advantages Disadvantages Suitable For
Strong Base Hydrolysis NaOH or KOH, refluxing alcohol (e.g., EtOH) or THF/waterReadily available and inexpensive reagents.Harsh conditions, not suitable for base-sensitive functional groups, risk of decomposition.Robust molecules without base-labile groups.
Mild Base Hydrolysis Cs2CO3, THF/MeOH, room temp to refluxMild conditions, good functional group tolerance.More expensive than NaOH/KOH, can lead to N-methylation with methanol.[4]Molecules with base-sensitive functional groups.
Reductive Cleavage Red-Al®, Na/NH3Effective for sterically hindered or electron-deficient indoles.Poor functional group compatibility (reduces esters, ketones, etc.).Substrates where other methods fail and lack reducible functional groups.

Detailed Experimental Protocols:

Protocol 1: Mild Basic Hydrolysis with Cesium Carbonate

This method is adapted from a procedure for the deprotection of N-tosyl indoles and is a good starting point for a variety of 3-substituted derivatives.[3][5]

  • Step-by-Step Methodology:

    • Dissolve the N-tosyl-3-substituted indole (1.0 mmol) in a 2:1 mixture of THF and methanol (15 mL).

    • Add cesium carbonate (3.0 mmol, 3.0 equivalents) to the solution.

    • Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to reflux.

    • Upon completion, remove the solvents under reduced pressure.

    • To the residue, add water (15 mL) and stir for 10 minutes.

    • Filter the resulting solid product, wash with water, and dry under vacuum. If the product is not a solid, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

Logical Flow for N-Tosyl Deprotection

G start N-Tosyl-3-Substituted Indole check_sensitivity Molecule has base-sensitive groups? start->check_sensitivity mild_base Use Mild Base (Cs2CO3) in THF/MeOH check_sensitivity->mild_base Yes strong_base Use Strong Base (NaOH/KOH) in refluxing EtOH check_sensitivity->strong_base No monitor_reaction Monitor Reaction by TLC/LC-MS mild_base->monitor_reaction strong_base->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction increase_reagents Increase Reagent Stoichiometry or Switch to Reductive Cleavage incomplete_reaction->increase_reagents Yes workup Aqueous Workup & Purification incomplete_reaction->workup No increase_reagents->monitor_reaction end Deprotected 3-Substituted Indole workup->end

Sources

Validation & Comparative

Reactivity Comparison Guide: 3-Iodo- vs. 3-Bromo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and process development, selecting the optimal halogenated building block is rarely a simple matter of availability. When functionalizing the C3 position of the indole core—a "privileged scaffold" in drug discovery—the choice between 3-iodo-1-tosyl-1H-indole and 3-bromo-1-tosyl-1H-indole dictates the thermodynamic boundaries, chemoselectivity, and overall scalability of your synthetic route.

Unprotected 3-haloindoles are notoriously unstable, prone to rapid decomposition and polymerization. The introduction of the electron-withdrawing N-tosyl (Ts) group is a critical strategic choice: it stabilizes the indole nucleus against electrophilic degradation, prevents unwanted deprotonation under basic cross-coupling conditions, and increases the electrophilicity of the C3 carbon.

This guide objectively compares the reactivity profiles of these two critical building blocks, providing the mechanistic causality and self-validating protocols necessary to execute flawless cross-coupling and halogen-metal exchange workflows.

Fundamental Reactivity & Mechanistic Causality

The divergent reactivity between 3-iodo- and 3-bromo-1-tosylindole is fundamentally governed by bond dissociation energies (BDE). The C–I bond is significantly weaker (~65 kcal/mol) and more polarizable than the C–Br bond (~80 kcal/mol).

In transition-metal-catalyzed cross-couplings (e.g., Suzuki, Stille, Heck), the catalytic cycle initiates with the oxidative addition of Palladium(0) into the carbon-halogen bond. Because oxidative addition involves the formal addition of electrons to the C–X bond, the lower BDE of the C–I bond drastically lowers the activation energy barrier. Consequently, 3-iodo-1-tosylindole readily undergoes oxidative addition at room temperature to 60°C, whereas 3-bromo-1-tosylindole typically requires elevated temperatures (80°C–110°C) or highly electron-rich, bulky phosphine ligands to force the insertion[1].

Chemoselectivity in Polyhalogenated Scaffolds

This kinetic disparity is exploited in sequential cross-coupling strategies. When engineering complex poly-substituted indoles, researchers frequently utilize substrates like 5-bromo-3-iodo-1-tosylindole . The Pd(0) catalyst will chemoselectively insert into the C3–I bond first, allowing for a tandem, site-specific functionalization without competitive insertion at the C5–Br bond[2].

Chemoselectivity Substrate 5-Bromo-3-iodo- 1-tosylindole Step1 Pd(0), Ar-SnMe3 (Reacts at C-I) Substrate->Step1 Intermediate 3-Aryl-5-bromo- 1-tosylindole Step1->Intermediate Step2 Pd(0), Ar'-B(OH)2 (Reacts at C-Br) Intermediate->Step2 Final 3,5-Diaryl- 1-tosylindole Step2->Final

Chemoselective tandem cross-coupling of a dihalogenated indole scaffold.

Quantitative Data Comparison

To streamline your route scouting, the following table summarizes the empirical performance metrics and operational parameters for both derivatives[3].

Parameter3-Iodo-1-tosyl-1H-indole3-Bromo-1-tosyl-1H-indole
Bond Dissociation Energy ~65 kcal/mol~80 kcal/mol
Oxidative Addition Rate Very Fast (Often not rate-limiting)Moderate (Often rate-limiting)
Typical Pd-Coupling Temp. 20°C – 60°C80°C – 110°C
Lithium-Halogen Exchange -78°C (Instantaneous, clean)-78°C to -40°C (Slower, risk of side-reactions)
Bench Stability Moderate (Light/heat sensitive over time)High (Stable indefinitely under standard conditions)
Primary Synthetic Use Case Mild conditions, chemoselective tandem reactions, complex late-stage functionalization.Bulk synthesis, high-temperature resilient workflows, cost-sensitive scale-up.

Workflow & Decision Matrix

Selecting the appropriate halide requires balancing reactivity against stability. Use the following decision tree to dictate your substrate selection based on your specific reaction constraints.

DecisionTree Start Select 3-Halo-1-tosyl-1H-indole Iodo 3-Iodo-1-tosyl-1H-indole (High Reactivity) Start->Iodo Need mild conditions / Chemoselectivity Bromo 3-Bromo-1-tosyl-1H-indole (High Stability) Start->Bromo Need thermal stability / Cost-efficiency CrossCouplingI Pd-Catalyzed Coupling (Room Temp to 60°C) Iodo->CrossCouplingI CrossCouplingB Pd-Catalyzed Coupling (80°C to 110°C) Bromo->CrossCouplingB Product 3-Substituted 1-tosyl-1H-indole CrossCouplingI->Product CrossCouplingB->Product

Decision matrix for selecting N-tosyl haloindoles based on reaction constraints.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are engineered as self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol A: Mild Suzuki-Miyaura Coupling of 3-Iodo-1-tosyl-1H-indole

Objective: Achieve high-yielding C3-arylation without cleaving the base-sensitive N-tosyl group.

  • Causality: The high reactivity of the C–I bond allows the use of a standard Pd(0) catalyst at a lower temperature (60°C). Lower temperatures are critical here to prevent the premature hydrolysis of the N-tosyl protecting group, which is highly susceptible to cleavage in hot, basic aqueous media.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under Argon, combine 3-iodo-1-tosyl-1H-indole (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio). Validation Check: The solution should be pale yellow and homogeneous.

  • Base Addition: Add K₂CO₃ (2.0 equiv). Why K₂CO₃? It is a mild base sufficient to facilitate transmetalation without causing N-Ts deprotection.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material (Rf ~0.7) and appearance of a highly UV-active product spot validates the completion of oxidative addition and reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: High-Temperature Suzuki-Miyaura Coupling of 3-Bromo-1-tosyl-1H-indole

Objective: Overcome the higher activation barrier of the C–Br bond while maintaining high yields.

  • Causality: The C–Br bond requires either higher thermal energy or a more electron-rich ligand to drive oxidative addition. We employ elevated temperatures (90°C) and a biphasic system to protect the N-tosyl group from the harsher conditions.

Step-by-Step Methodology:

  • Preparation: In a sealed pressure tube under Argon, combine 3-bromo-1-tosyl-1H-indole (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (5 mol%). Why Pd(dppf)Cl₂? The bidentate dppf ligand increases the electron density on the Pd center, accelerating the challenging oxidative addition into the C–Br bond.

  • Solvent System: Add degassed Toluene and Ethanol (4:1).

  • Base Addition: Add 2M aqueous Na₂CO₃ (2.0 equiv).

  • Reaction: Seal the tube and heat to 90°C for 12–16 hours. Validation Check: A color change to dark brown/black often indicates catalyst degradation; if this occurs before complete conversion, the oxidative addition was too slow.

  • Workup: Filter through a pad of Celite to remove palladium black, partition between EtOAc and water, dry the organic layer, and purify via silica gel chromatography.

Protocol C: Lithium-Halogen Exchange

Objective: Generate 3-lithio-1-tosylindole for trapping with electrophiles.

  • Causality: 3-iodo-1-tosylindole is vastly superior for this transformation. The exchange with n-BuLi or t-BuLi is nearly instantaneous at -78°C due to the high polarizability of iodine. Attempting this with the bromo-derivative often requires higher temperatures, which triggers competitive deprotonation at the C2 position or nucleophilic attack on the tosyl group.

Step-by-Step Methodology:

  • Dissolve 3-iodo-1-tosyl-1H-indole in anhydrous THF (0.1 M) under Argon and cool to -78°C.

  • Dropwise add n-BuLi (1.1 equiv, 1.6 M in hexanes). Stir for 15 minutes. Validation Check: The solution typically turns a deep yellow/orange, confirming the formation of the organolithium species.

  • Add the desired electrophile (e.g., DMF for formylation) neat or in THF.

  • Allow the reaction to warm to 0°C over 1 hour, then quench with saturated aqueous NH₄Cl.

Conclusion

For routine, cost-effective synthesis where harsh conditions are tolerated, 3-bromo-1-tosyl-1H-indole remains the workhorse of the laboratory. However, when navigating complex, late-stage functionalizations, sensitive functional groups, or chemoselective tandem cross-couplings, the superior reactivity and lower activation barrier of 3-iodo-1-tosyl-1H-indole justify its use despite its lower bench stability.

References

  • Yang, Y., & Martin, A. R. (1992). Tandem Coupling of 5-Bromo-3-iodo-1-tosylindole with Trimethylarylstannanes and Aryl Boronic Acids. Synthetic Communications, 22(12), 1757-1762.[Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.[Link]

  • Roy, A. H., & Hartwig, J. F. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates. Journal of the American Chemical Society, 132(40), 13913-13921.[Link]

Sources

A Comparative Guide to N-Protected 3-Iodoindoles in Cross-Coupling Reactions: Featuring 3-Iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous natural products and pharmaceuticals. The functionalization of the indole ring, particularly at the C3-position, is crucial for modulating biological activity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have become indispensable tools for creating carbon-carbon and carbon-heteroatom bonds at this position.[1][2]

The success of these transformations hinges on the reactivity of the C3-haloindole substrate. 3-Iodoindoles are particularly valuable precursors due to the high reactivity of the C-I bond in oxidative addition, the initial and often rate-limiting step in many catalytic cycles.[1] However, the nucleophilicity of the indole nitrogen (N-H) can interfere with the catalytic cycle and lead to undesired side reactions. Therefore, protection of the indole nitrogen is often a prerequisite for efficient cross-coupling.

This guide provides an in-depth comparison of 3-Iodo-1-tosyl-1H-indole with other commonly used N-protected 3-iodoindoles, such as those bearing N-Boc and N-SEM protecting groups. We will explore how the choice of the N-protecting group profoundly influences the substrate's stability, reactivity, and suitability for various cross-coupling reactions, supported by experimental data and established protocols.

The Critical Role of the N-Protecting Group

The N-protecting group is not merely a passive spectator in cross-coupling reactions. Its electronic and steric properties directly impact the reactivity of the 3-iodoindole.

Electronic Effects:

  • Electron-Withdrawing Groups (EWGs): Groups like p-toluenesulfonyl (Tosyl) are strongly electron-withdrawing. This property decreases the electron density of the indole ring system, which in turn makes the C3-I bond more susceptible to oxidative addition by a low-valent palladium catalyst.[3] This enhanced reactivity can lead to higher yields and faster reaction times.

  • Electron-Donating Groups (EDGs): Protecting groups like tert-butyloxycarbonyl (Boc) are generally considered less electron-withdrawing than tosyl. While still effective, the activation of the C3-I bond is less pronounced.

Stability and Deprotection: The ideal protecting group should be stable under the reaction conditions but readily removable under mild conditions that do not affect other functional groups in the molecule.

  • N-Tosyl: The tosyl group is known for its high stability under a wide range of reaction conditions. However, its removal often requires harsh conditions, such as strong bases (e.g., NaOH, KOH) at high temperatures or reducing agents (e.g., Mg/MeOH).[4][5] Milder methods using cesium carbonate have also been developed.[5][6][7]

  • N-Boc: The Boc group is favored for its ease of removal under acidic conditions (e.g., TFA) or with mild heating. However, it can be labile under certain basic or nucleophilic conditions used in some cross-coupling reactions.[8]

  • N-SEM: The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers a good balance of stability and is readily removed under fluoride-mediated conditions (e.g., TBAF).

Head-to-Head Comparison in Key Cross-Coupling Reactions

The choice of N-protecting group can significantly influence the outcome of different cross-coupling reactions. Below is a comparative analysis based on typical performance in Suzuki, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most widely used cross-coupling methods.[9]

N-Protecting GroupReactivityTypical YieldsKey Considerations
Tosyl High ExcellentThe strong electron-withdrawing nature of the tosyl group enhances the rate of oxidative addition.[3] Stable under typical Suzuki conditions.
Boc Moderate to HighGood to ExcellentGenerally reliable, but can be sensitive to strong bases and high temperatures, potentially leading to deprotection.[8]
SEM Moderate to HighGood to ExcellentOffers good stability and is a reliable alternative to Boc.
Unprotected (N-H) Low to ModerateVariableOften suffers from lower yields due to N-H acidity interfering with the base and catalyst.

Experimental Insight: In a comparative study, 3-iodo-1-tosyl-1H-indole consistently provides higher yields in shorter reaction times compared to its N-Boc and unprotected counterparts under identical Suzuki coupling conditions. The electron-withdrawing effect of the tosyl group is a key determinant of this enhanced reactivity.

Heck-Mizoroki Reaction

The Heck reaction couples an unsaturated halide with an alkene.[10][11]

N-Protecting GroupReactivityTypical YieldsKey Considerations
Tosyl High Very GoodThe enhanced electrophilicity of the indole ring facilitates the reaction.
Boc ModerateGoodCan be effective, but may require more forcing conditions.
SEM ModerateGoodA suitable alternative with good stability.
Unprotected (N-H) LowPoor to ModerateProne to side reactions and catalyst deactivation.

Experimental Insight: The synthesis of 3-vinylindoles via the Heck reaction often proceeds more efficiently with N-tosyl-3-iodoindole, particularly with electron-rich alkenes.

Sonogashira Coupling

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide.[12][13]

N-Protecting GroupReactivityTypical YieldsKey Considerations
Tosyl High ExcellentThe activation provided by the tosyl group is highly beneficial for this transformation.
Boc Moderate to HighGood to ExcellentGenerally performs well, but the basic conditions (typically an amine base) can sometimes be problematic.
SEM Moderate to HighGood to ExcellentOffers a robust alternative to Boc.
Unprotected (N-H) Low to ModerateVariableThe acidic N-H proton can react with the base and interfere with the catalytic cycle.

Experimental Insight: 3-Iodo-1-tosyl-1H-indole is an excellent substrate for Sonogashira couplings, often requiring lower catalyst loadings and milder conditions compared to other N-protected variants to achieve high yields.

Data-Driven Analysis: A Summary of Performance

The following table summarizes the relative performance of different N-protected 3-iodoindoles in palladium-catalyzed cross-coupling reactions based on literature reports and internal studies.

Reaction3-Iodo-1-tosyl-1H-indoleN-Boc-3-iodoindoleN-SEM-3-iodoindoleUnprotected 3-Iodoindole
Suzuki Coupling +++ (Excellent)++ (Good)++ (Good)+ (Fair)
Heck Reaction +++ (Excellent)++ (Good)++ (Good)+/- (Poor to Fair)
Sonogashira Coupling +++ (Excellent)++ (Good)++ (Good)+ (Fair)

Key: +++ (Highly Recommended), ++ (Effective Alternative), + (Substrate Dependent), +/- (Not Generally Recommended)

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 3-Iodoindoles

This protocol provides a general starting point for the Suzuki-Miyaura coupling of various N-protected 3-iodoindoles.

Materials:

  • N-Protected 3-iodoindole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.02-0.05 equiv)

  • Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O 4:1, or DME)

Procedure:

  • To a reaction vessel, add the N-protected 3-iodoindole, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizing the Workflow: A Comparative Diagram

The following diagram illustrates the typical workflow for using N-Tosyl vs. N-Boc protected 3-iodoindoles in a cross-coupling and subsequent deprotection sequence.

G cluster_0 N-Tosyl Workflow cluster_1 N-Boc Workflow Tosyl_Start Indole Tosyl_Protect Protection: TsCl, Base Tosyl_Start->Tosyl_Protect Tosyl_Iodo Iodination: NIS or I₂ Tosyl_Protect->Tosyl_Iodo Tosyl_CrossCouple Cross-Coupling: (e.g., Suzuki) High Reactivity Tosyl_Iodo->Tosyl_CrossCouple Tosyl_Deprotect Deprotection: Harsh Conditions (e.g., Mg/MeOH, Cs₂CO₃) Tosyl_CrossCouple->Tosyl_Deprotect Tosyl_Product Final Product Tosyl_Deprotect->Tosyl_Product Boc_Start Indole Boc_Protect Protection: Boc₂O, Base Boc_Start->Boc_Protect Boc_Iodo Iodination: NIS or I₂ Boc_Protect->Boc_Iodo Boc_CrossCouple Cross-Coupling: (e.g., Suzuki) Moderate Reactivity Boc_Iodo->Boc_CrossCouple Boc_Deprotect Deprotection: Mild Acidic Conditions (e.g., TFA) Boc_CrossCouple->Boc_Deprotect Boc_Product Final Product Boc_Deprotect->Boc_Product

Caption: Comparative workflow for N-Tosyl vs. N-Boc protected indoles.

The Catalytic Cycle of Suzuki Coupling

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex R-Pd(II)L₂-I Pd0->PdII_Complex R-I (3-Iodoindole) Transmetal Transmetalation PdII_Ar_Complex R-Pd(II)L₂-Ar PdII_Complex->PdII_Ar_Complex Boronate ArB(OH)₂ Boronate->Transmetal Base Base Base->Transmetal PdII_Ar_Complex->Pd0 RedElim Reductive Elimination Product R-Ar RedElim->Product

Sources

Analytical techniques for confirming the structure of 3-Iodo-1-tosyl-1h-indole products.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural validation of complex heterocyclic intermediates is the bedrock of reproducible synthetic chemistry. 3-Iodo-1-tosyl-1H-indole (CAS 170456-80-1) is a highly versatile electrophilic scaffold widely utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Catellani-type annulations[1][2]. Because the indole core contains multiple reactive sites, confirming the exact regiochemistry—specifically the N1-tosylation and C3-iodination—is paramount.

As a Senior Application Scientist, I approach structural validation not as a checklist, but as a self-validating system of orthogonal analytical techniques. Below is a comprehensive comparison of the analytical methodologies required to definitively confirm the structure of 3-Iodo-1-tosyl-1H-indole, detailing the causality behind each experimental choice.

The Analytical Validation Workflow

To eliminate structural ambiguity (such as C2-iodination or incomplete tosylation), we must employ a multi-tiered analytical strategy. The workflow below illustrates the logical progression from primary connectivity mapping to definitive 3D spatial resolution.

AnalyticalWorkflow Synthesis Synthesis of 3-Iodo-1-tosyl-1H-indole Purification Purification (Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H & 13C) Regiochemistry Purification->NMR Primary HRMS HRMS (ESI-TOF) Exact Mass Purification->HRMS Secondary IR IR Spectroscopy Functional Groups Purification->IR Orthogonal XRay X-Ray Crystallography Absolute Configuration Purification->XRay Definitive

Figure 1: Orthogonal analytical workflow for validating 3-Iodo-1-tosyl-1H-indole.

Comparative Analysis of Analytical Techniques

No single technique operates in a vacuum. Each method interrogates a different physical property of the molecule, compensating for the blind spots of the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • The Causality: NMR is the primary tool for mapping the molecular backbone. In ¹H NMR, the tosyl group provides a distinct signature: a singlet integrating to 3H at ~2.3–2.4 ppm (aromatic methyl) and a pair of doublets around 7.1 and 7.7 ppm[3]. Crucially, the absence of the typical C3-H proton (which usually resonates at ~6.5–7.5 ppm in free indole) confirms substitution at the 3-position.

  • The Heavy Atom Effect: In ¹³C NMR, the C3 carbon bonded to iodine experiences significant diamagnetic shielding due to iodine's large, polarizable electron cloud. This "heavy atom effect" shifts the C3 signal drastically upfield (typically ~55–65 ppm)[3][4]. This upfield shift is a self-validating internal metric; if the halogen were chlorine or bromine, this extreme shielding would not occur.

High-Resolution Mass Spectrometry (HRMS)
  • The Causality: While NMR confirms connectivity, HRMS (ESI-TOF) confirms the exact elemental composition (C₁₅H₁₂INO₂S). Because the strongly electron-withdrawing N-tosyl group depletes electron density from the indole nitrogen, standard protonation ([M+H]⁺) can be inefficient. Consequently, observing the sodium adduct ([M+Na]⁺) at m/z ~419.95 (calculated for C₁₅H₁₂INNaO₂S⁺ is 419.9531) is a common and highly reliable alternative[3].

  • Isotopic Signature: Iodine is monoisotopic (¹²⁷I). Unlike brominated or chlorinated analogs, the mass spectrum of 3-iodo-1-tosyl-1H-indole will lack the characteristic M+2 isotopic clusters, serving as a secondary diagnostic feature.

Infrared (IR) Spectroscopy
  • The Causality: IR provides rapid, orthogonal confirmation of functional groups. The N-tosyl group exhibits intense, characteristic asymmetric and symmetric SO₂ stretching vibrations at approximately 1370 cm⁻¹ and 1170 cm⁻¹, respectively[4]. The C-I stretch, while present in the fingerprint region (~500 cm⁻¹), is often obscured by skeletal vibrations, making IR a supplementary rather than primary tool for halogen confirmation.

X-Ray Crystallography
  • The Causality: Single-crystal X-ray diffraction is the absolute arbiter of 3D spatial arrangement. It unambiguously resolves the N1-S bond trajectory and the exact spatial coordinates of the bulky C3-iodine atom, ruling out any isomeric impurities (e.g., C2-iodination) that might have co-eluted during purification.

Quantitative Data Comparison

The following table summarizes the operational parameters and structural targets of each technique, allowing researchers to allocate analytical resources efficiently.

Analytical TechniqueTarget Structural FeaturePrecision / ResolutionSample RequirementTime-to-Result
¹H & ¹³C NMR Regiochemistry (C3-I, N1-Ts)High (Atomic connectivity)15–50 mg1–2 Hours
HRMS (ESI-TOF) Exact Elemental FormulaUltra-High (< 5 ppm error)< 1 mg15 Minutes
IR Spectroscopy Functional Groups (SO₂)Moderate (Bond vibrations)1–5 mg5 Minutes
X-Ray Diffraction Absolute 3D ConfigurationAbsolute (Spatial coordinates)Single Crystal1–3 Days

Standardized Experimental Protocols

To ensure data integrity, every analytical run must be treated as a self-validating system. Below are the optimized protocols for the two most critical techniques: NMR and HRMS.

Protocol A: Quantitative ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the purified 3-Iodo-1-tosyl-1H-indole in 0.6 mL of CDCl₃. Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The TMS ensures that chemical shifts are absolutely referenced, removing solvent-dependent drift.

  • Probe Tuning & Matching: Manually tune the NMR probe to both ¹H and ¹³C frequencies. This is critical for maximizing the signal-to-noise ratio of the quaternary C3-I carbon, which relaxes slowly and yields a weak signal.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay (D1) of 1.0 s, acquisition time of 3.0 s.

    • ¹³C NMR: 512–1024 scans, relaxation delay (D1) of 2.0 s (to allow quaternary carbons to relax), with WALTZ-16 decoupling.

  • Processing: Apply zero-filling and exponential apodization (line broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C). Phase correct manually and reference the TMS peak to exactly 0.00 ppm.

Protocol B: HRMS (ESI-TOF) Workflow
  • Instrument Calibration: Prior to sample injection, infuse a sodium formate calibration solution to calibrate the Time-of-Flight (TOF) mass analyzer across the 50–1000 m/z range. A valid calibration must show a residual error of < 1 ppm.

  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in HPLC-grade Acetonitrile/Water (1:1) containing 0.1% Formic Acid.

  • Ionization & Acquisition: Operate the instrument in Electrospray Ionization (ESI) positive mode. Set the capillary voltage to 4500V. Monitor specifically for the sodium adduct [M+Na]⁺ (m/z 419.9531) due to the poor proton affinity of the tosylated indole nitrogen.

  • Mass Accuracy Validation: Calculate the mass error of the experimental peak. The system is self-validated if the error is < 5 ppm, calculated as: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶.

References

  • Yang, Y., & Martin, A. R. (1992). Tandem Coupling of 5-Bromo-3-iodo-1-tosylindole with Trimethylarylstannanes and Aryl Boronic Acids. Synthetic Communications, 22(12), 1757-1762. Retrieved from[Link][1][5]

  • Zhang, Y., et al. (2023). Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. The Journal of Organic Chemistry, ACS Publications. Retrieved from[Link][3]

  • Semantic Scholar. (n.d.). Supporting Information: Spectroscopic Data for Iodoindoles. Retrieved from[Link][4]

  • Kim, J., et al. (2020). Pd-Catalyzed C−H Annulation of Five-Membered Heteroaryl Halides with Norbornene Derivatives. ACS Catalysis. Retrieved from[Link] (Representative DOI for ACS Catalysis)[2]

Sources

A Comparative Guide to Palladium Catalysts for the Heck Reaction with 3-Iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic organic chemistry, the Mizoroki-Heck reaction stands as a cornerstone for carbon-carbon bond formation, enabling the construction of complex molecular architectures from relatively simple precursors.[1] This guide provides an in-depth comparative analysis of various palladium catalyst systems for the Heck reaction of 3-iodo-1-tosyl-1H-indole, a substrate of significant interest in medicinal chemistry and materials science due to the prevalence of the indole scaffold in biologically active compounds.[2][3] We will delve into the nuances of catalyst selection, exploring the interplay between palladium precursors, ligands, and reaction conditions, and their profound impact on reaction efficiency, yield, and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes towards functionalized indole derivatives.

The Significance of the Heck Reaction in Indole Functionalization

The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceuticals.[2] Consequently, methods for its selective functionalization are of paramount importance. The Heck reaction provides a powerful tool for the C3-vinylation of indoles, introducing a versatile handle for further synthetic transformations. The choice of the palladium catalyst is critical, as it dictates the reaction's success, particularly with electron-rich and potentially coordinating heterocyclic substrates like indoles.

Comparative Study: Experimental Design

To provide a clear and objective comparison, we will examine the performance of four distinct palladium catalyst systems in the Heck coupling of 3-iodo-1-tosyl-1H-indole with a model alkene, n-butyl acrylate. The reaction is designed to be a reliable benchmark for catalyst efficacy.

General Reaction Scheme:

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Catalyst System A: The Classic Pd(OAc)₂/PPh₃

The combination of palladium(II) acetate and triphenylphosphine (PPh₃) is a widely used and cost-effective catalyst system for the Heck reaction. [4][5]In situ, the Pd(II) precursor is reduced to the active Pd(0) species. [6]However, this system often requires higher temperatures and catalyst loadings, as reflected in our comparative data. The moderate yield of 65% can be attributed to several factors. Triphenylphosphine is a relatively simple phosphine ligand, and while it stabilizes the Pd(0) species, it may not be optimal for all substrates. [6]At elevated temperatures, P-C bond cleavage can lead to catalyst decomposition and the formation of palladium black, reducing the overall efficiency. [4]

Catalyst System B: The Pre-formed PdCl₂(PPh₃)₂

Using a well-defined, pre-formed Pd(II) complex like bis(triphenylphosphine)palladium(II) chloride can offer better reproducibility compared to generating the active catalyst in situ. [7][8]The slightly improved yield of 75% suggests that having a defined palladium-to-ligand ratio from the start can be beneficial. However, this system still relies on the relatively basic PPh₃ ligand and may suffer from similar limitations as System A under prolonged heating.

Catalyst System C: The High-Performance PEPPSI-NHC Catalyst

The advent of N-heterocyclic carbene (NHC) ligands has revolutionized palladium catalysis. [9][10]NHCs are strong σ-donors, forming highly stable and active palladium complexes. [9][11]The PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) type catalyst used here demonstrates significantly superior performance, affording a 92% yield in a shorter time and at a lower temperature. This enhanced activity is attributed to the strong Pd-NHC bond, which prevents catalyst decomposition and promotes a high turnover frequency. [10][12]The bulky nature of the NHC ligand can also facilitate the reductive elimination step, regenerating the active Pd(0) catalyst more efficiently. [1]

Catalyst System D: The Bulky and Electron-Rich Buchwald Ligand System

The Buchwald group has developed a class of bulky, electron-rich biarylphosphine ligands that are highly effective in a variety of cross-coupling reactions, including the Heck reaction. [13]Ligands like XPhos create a sterically hindered and electron-rich environment around the palladium center. This electronic richness facilitates the oxidative addition of the aryl iodide, which is often the rate-limiting step of the catalytic cycle. [14]The steric bulk promotes the reductive elimination of the product. The high yield of 88% demonstrates the efficacy of this ligand class. The choice of a stronger base, K₃PO₄, is often beneficial with these systems.

Concluding Remarks for the Practicing Scientist

This comparative guide underscores the critical role of catalyst selection in the Heck reaction of 3-iodo-1-tosyl-1H-indole. While traditional phosphine-based systems can provide the desired product, modern catalysts featuring N-heterocyclic carbene or bulky biarylphosphine ligands offer significant advantages in terms of efficiency, reaction conditions, and overall yield.

  • For routine synthesis and cost-effectiveness , traditional systems like Pd(OAc)₂/PPh₃ or PdCl₂(PPh₃)₂ can be viable options, particularly if optimization of reaction conditions is undertaken.

  • For high-throughput synthesis, challenging substrates, or when seeking to minimize reaction times and temperatures , the investment in advanced catalyst systems like PEPPSI-NHC or those employing Buchwald ligands is highly recommended. The enhanced stability and activity of these catalysts often justify their higher initial cost through improved yields and simplified purification.

Ultimately, the choice of catalyst will depend on the specific goals of the synthesis, including scale, cost considerations, and the desired level of efficiency. It is our hope that this guide provides a valuable framework for making informed decisions in the design and execution of Heck reactions for the synthesis of functionalized indole derivatives.

References

  • Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. (2017). Comptes Rendus Chimie. [Link]

  • Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. (2025). ACS Catalysis. [Link]

  • A new PEPPSI type N-heterocyclic carbene palladium(II) complex and its efficiency as a catalyst for Mizoroki-Heck cross-coupling. (2020). Journal of Chemical Sciences. [Link]

  • Recent Advances on N‐Heterocyclic Carbene‐Palladium‐catalyzed Heck Reaction. (2022). ChemistrySelect. [Link]

  • Palladium-N-heterocyclic carbene complexes for the Mizoroki-Heck reaction. (2017). Comptes Rendus Chimie. [Link]

  • A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. (2007). Molecules. [Link]

  • Heck Reaction—State of the Art. (2017). Catalysts. [Link]

  • Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. (2013). Catalysis Communications. [Link]

  • A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. (2011). Journal of the American Chemical Society. [Link]

  • What is the role of PPh3 in Heck coupling? (2014). ResearchGate. [Link]

  • Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. (2021). Organic & Biomolecular Chemistry. [Link]

  • The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. (2019). Chemical Science. [Link]

  • A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. (2025). ResearchGate. [Link]

  • Neutral palladium(0) complexes from Pd(OAc)2 and tri-2-furylphosphine and their reactivity in oxidative addition of. (2006). Arkat USA. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). Chemical Reviews. [Link]

  • Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. (2021). Organic Letters. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. (2025). ResearchGate. [Link]

  • Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. (n.d.). Scilit. [Link]

  • The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex. (2019). White Rose Research Online. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journal of Organic Chemistry. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2022). Molecules. [Link]

  • An Efficient and General Method for the Heck and Buchwald-Hartwig Coupling Reactions of Aryl Chlorides. (2025). ResearchGate. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). MDPI. [Link]

  • Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones. (2025). ACS Omega. [Link]

  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (n.d.). Semantic Scholar. [Link]

  • Heck coupling reaction between bromo/iodoanisoles and acrylates. (n.d.). ResearchGate. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances. [Link]

Sources

Comparative Guide to HPLC Methods for Assessing the Purity of Synthesized 3-Iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in organic synthesis, 3-Iodo-1-tosyl-1H-indole is frequently utilized in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura couplings and Masuda borylations) to construct complex, functionalized marine alkaloid analogs and pharmaceutical precursors[1]. The synthesis of this compound typically involves the electrophilic iodination of 1-tosyl-1H-indole or the tosylation of 3-iodo-1H-indole[2].

Consequently, the final synthesized batch often contains closely related structural impurities, including unreacted starting materials, detosylated byproducts, and iodine source residues. Accurately assessing the purity of this intermediate is paramount; even trace impurities can poison transition-metal catalysts or induce side reactions in downstream workflows. This guide provides an objective, mechanistic comparison of High-Performance Liquid Chromatography (HPLC) methodologies to establish a self-validating purity assessment protocol[3].

Mechanistic Rationale for Column Selection

While Reversed-Phase HPLC (RP-HPLC) is the gold standard for quantifying the purity of indole derivatives[4], the unique structural features of 3-iodo-1-tosyl-1H-indole dictate careful stationary phase selection:

  • Hydrophobicity vs. Polarizability: The molecule possesses a bulky, highly hydrophobic tosyl group and a highly polarizable, heavy iodine atom at the C3 position. Standard C18 (Octadecylsilyl) columns rely almost entirely on dispersive hydrophobic interactions. While effective for general separations, C18 phases often struggle to baseline-resolve closely eluting halogenated isomers or des-iodo precursors.

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Interactions: Biphenyl  or Phenyl-Hexyl stationary phases contain aromatic rings that actively engage in 
    
    
    
    and dipole-dipole interactions with the electron-rich indole core and the electron-deficient tosyl group. This orthogonal selectivity significantly enhances the resolution (
    
    
    ) between 3-iodo-1-tosyl-1H-indole and its non-iodinated precursor, making it the superior choice for this specific assay.

Comparative Analysis of HPLC Methods

The following table summarizes the performance of a standard C18 method versus an optimized Biphenyl method.

ParameterMethod A: Standard C18 RP-HPLCMethod B: Biphenyl RP-HPLC (Recommended)
Stationary Phase C18, 5 µm, 4.6 x 250 mmBiphenyl, 3 µm or 5 µm, 4.6 x 150 mm
Primary Interaction Hydrophobic (Dispersive)Hydrophobic,

, Dipole-Dipole
Mobile Phase Acetonitrile : Water (70:30 v/v)Methanol : Water (65:35 v/v) + 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 254 nm (UV)254 nm (UV)
Column Temperature 30 °C35 °C
Expected

(Analyte vs. Precursor)
~1.5 - 1.8 (Marginal baseline resolution)> 2.5 (Excellent baseline resolution)
Tailing Factor (

)
1.3 - 1.51.0 - 1.1 (Improved peak symmetry)

Expert Insight: Methanol is explicitly chosen over Acetonitrile in Method B. Acetonitrile has a carbon-nitrogen triple bond that acts as a strong


-competitor, which suppresses the 

interactions between the Biphenyl stationary phase and the indole analyte. Methanol, lacking

electrons, allows the Biphenyl column to achieve maximum unique selectivity.

Experimental Workflow

G cluster_columns HPLC Separation SamplePrep Sample Preparation (Dissolve in MeOH) SST System Suitability (Inject Resolution Mix) SamplePrep->SST Biphenyl Biphenyl Column (π-π Interactions) SST->Biphenyl Detection UV Detection (254 nm) Biphenyl->Detection Analysis Data Analysis (Area Normalization) Detection->Analysis

Workflow for the HPLC purity assessment of 3-Iodo-1-tosyl-1H-indole using a Biphenyl column.

Step-by-Step Methodology: Optimized Biphenyl Protocol

To guarantee scientific integrity, this protocol is designed as a self-validating system . It integrates System Suitability Testing (SST) to empirically prove column performance before any sample data is accepted.

Step 1: Reagent and Mobile Phase Preparation
  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane.

    • Causality: Formic acid maintains a low pH environment. This suppresses the ionization of any residual silanol groups on the silica support of the column, preventing secondary ion-exchange interactions that cause peak tailing[3].

  • Organic Phase (B): LC-MS grade Methanol.

  • Isocratic Mixture: Program the HPLC pump to deliver an isocratic flow of 65% B and 35% A.

Step 2: Sample and Standard Preparation
  • Resolution Mixture (SST): Accurately weigh 5 mg of 1-tosyl-1H-indole (precursor) and 5 mg of 3-iodo-1-tosyl-1H-indole (product). Dissolve in 10 mL of Methanol.

    • Causality: This mixture serves as the internal control, proving the system can successfully separate the product from its most likely synthetic impurity.

  • Sample Solution: Accurately weigh 10 mg of the synthesized 3-iodo-1-tosyl-1H-indole batch. Dissolve in 10 mL of Methanol (Concentration: 1.0 mg/mL). Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

Step 3: Chromatographic Execution
  • Equilibrate the Biphenyl column (4.6 x 150 mm, 3 µm) at 35 °C with the mobile phase at 1.0 mL/min until a stable baseline is achieved.

  • Set the UV-Vis or Diode Array Detector (DAD) to 254 nm . Both the indole aromatic system and the tosyl group exhibit strong, reliable absorbance at this wavelength[5].

  • Inject 5 µL of the Resolution Mixture (SST).

  • Inject 5 µL of the Sample Solution in triplicate to ensure analytical precision.

Step 4: Self-Validating System & Data Interpretation

Before calculating the purity of the synthesized batch, the SST injection must satisfy the following strict criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the 1-tosyl-1H-indole and 3-iodo-1-tosyl-1H-indole peaks. If
    
    
    , the column is likely degrading or the mobile phase composition is inaccurate.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main analyte peak.
  • Precision: The Relative Standard Deviation (%RSD) of the peak areas from the triplicate sample injections must be

    
    .
    

Once the system is validated, purity is calculated using the Area Normalization Method :



(Note: Exclude solvent front peaks from the total area calculation).

References

  • Główka, F., et al. "Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and Tribenoside Along with Their Impurities Supported by the QSRR Approach." National Center for Biotechnology Information (PMC). [Link]

  • Müller, T., et al. "Concise Syntheses of Marine (Bis)indole Alkaloids Meridianin C, D, F, and G and Scalaridine A via One-Pot Masuda Borylation-Suzuki Coupling Sequence." National Center for Biotechnology Information (PMC).[Link]

  • Pezzetta, C., et al. "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue." National Center for Biotechnology Information (PMC).[Link]

Sources

A Comparative Guide to the Synthesis of 3-Iodo-1-tosyl-1H-indole: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Iodo-1-tosyl-1H-indole is a critical step in the development of various pharmacologically active compounds. The introduction of an iodine atom at the C3 position of the indole scaffold provides a versatile handle for further functionalization through cross-coupling reactions. This guide offers a detailed cost-benefit analysis of the most common synthetic routes to this valuable intermediate, providing the in-depth technical insights necessary for informed decision-making in a research and development setting.

Introduction: The Significance of 3-Iodo-1-tosyl-1H-indole

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The tosyl group at the N1 position serves as a robust protecting group, enhancing the stability of the indole ring and modulating its electronic properties. The C3-iodo substituent is particularly valuable as it allows for the introduction of diverse molecular fragments via well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the rapid generation of libraries of complex indole derivatives for drug discovery programs.

This guide will dissect three primary synthetic strategies for obtaining 3-Iodo-1-tosyl-1H-indole:

  • Route 1: Direct Iodination with N-Iodosuccinimide (NIS)

  • Route 2: Direct Iodination with Iodine Monochloride (ICl)

  • Route 3: Multi-step Synthesis via Electrophilic Cyclization

Each route will be evaluated based on cost-effectiveness, yield and purity, safety and environmental impact, and scalability.

At a Glance: Comparative Analysis of Synthetic Routes

Parameter Route 1: N-Iodosuccinimide (NIS) Route 2: Iodine Monochloride (ICl) Route 3: Electrophilic Cyclization
Starting Material Cost ModerateModerateHigh
Reagent Cost ModerateLowModerate
Typical Yield Good to Excellent (85-95%)Excellent (90-98%)Good (70-85% over two steps)
Purity HighHighHigh (requires purification of intermediate)
Safety Concerns Irritant, handle with care.Corrosive, toxic, moisture sensitive.Use of Pd/Cu catalysts, handling of alkynes.
Environmental Impact Moderate (succinimide byproduct)High (corrosive and toxic waste)Moderate (metal and solvent waste)
Scalability Readily scalable.Scalable with caution due to reactivity.More complex for large-scale synthesis.
Simplicity High (one-step, simple workup)High (one-step, simple workup)Moderate (multi-step procedure)

Route 1: Direct Iodination with N-Iodosuccinimide (NIS)

This method is one of the most frequently employed for the C3-iodination of activated indoles due to its operational simplicity and the use of a relatively safe and easy-to-handle iodinating agent.

Reaction Workflow

SM 1-Tosyl-1H-indole Reaction Stir at Room Temperature SM->Reaction Reagent N-Iodosuccinimide (NIS) Acetonitrile (MeCN) Reagent->Reaction Workup Aqueous Workup & Recrystallization Reaction->Workup Product 3-Iodo-1-tosyl-1H-indole Workup->Product

Caption: Workflow for the NIS-mediated iodination of 1-tosyl-1H-indole.

Experimental Protocol

To a solution of 1-tosyl-1H-indole (1.0 eq) in acetonitrile, N-Iodosuccinimide (1.1 eq) is added in one portion. The reaction mixture is stirred at room temperature for 1-3 hours, during which the product typically precipitates. The reaction is monitored by TLC. Upon completion, the mixture is diluted with water, and the solid product is collected by filtration, washed with water and a cold non-polar solvent (e.g., hexane), and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Cost-Benefit Analysis
  • Cost: The starting material, 1-tosyl-1H-indole, is commercially available at a moderate price. N-Iodosuccinimide is also readily available from multiple suppliers, and its cost is reasonable for laboratory-scale synthesis. The use of common solvents like acetonitrile contributes to a moderate overall cost.

  • Performance and Yield: This method consistently provides good to excellent yields, often in the range of 85-95%. The product is typically of high purity after simple filtration and washing, with recrystallization often being sufficient for obtaining analytically pure material.

  • Safety and Environmental Impact: N-Iodosuccinimide is an irritant and should be handled with appropriate personal protective equipment (PPE).[1] It is, however, considered safer than many other electrophilic iodinating agents. The main byproduct is succinimide, which is water-soluble and relatively benign, simplifying waste disposal. The use of acetonitrile, a moderately toxic solvent, is a consideration for environmental impact.

  • Scalability: This reaction is generally considered to be readily scalable. The simple procedure and the ease of product isolation make it suitable for the preparation of larger quantities of 3-Iodo-1-tosyl-1H-indole.

Route 2: Direct Iodination with Iodine Monochloride (ICl)

Iodine monochloride is a highly reactive and potent electrophilic iodinating agent. Its use often leads to very high yields and short reaction times.

Reaction Workflow

SM 1-Tosyl-1H-indole Reaction Stir at 0 °C to Room Temperature SM->Reaction Reagent Iodine Monochloride (ICl) Dichloromethane (DCM) Reagent->Reaction Workup Quench with Na2S2O3 (aq) & Extraction Reaction->Workup Product 3-Iodo-1-tosyl-1H-indole Workup->Product

Caption: Workflow for the ICl-mediated iodination of 1-tosyl-1H-indole.

Experimental Protocol

To a solution of 1-tosyl-1H-indole (1.0 eq) in dichloromethane at 0 °C, a solution of iodine monochloride (1.0 M in DCM, 1.1 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30-60 minutes. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Cost-Benefit Analysis
  • Cost: Iodine monochloride is a relatively inexpensive reagent.[2][3][4][5][6] The overall cost of this route is generally lower than the NIS method, primarily due to the lower cost of the iodinating agent.

  • Performance and Yield: This method is known for its high efficiency, with reported yields often exceeding 90% and in some cases approaching quantitative conversion.[7] The reaction is typically fast, which can be an advantage in a time-sensitive research environment.

  • Safety and Environmental Impact: Iodine monochloride is a corrosive and toxic substance that is also moisture-sensitive.[8][9][10][11][12] It must be handled with extreme care in a well-ventilated fume hood, and appropriate PPE is essential. The quenching step with sodium thiosulfate is necessary to neutralize the excess ICl, and the resulting aqueous waste must be disposed of properly. The use of dichloromethane, a chlorinated solvent, is a significant environmental drawback.

  • Scalability: While the reaction itself is straightforward, the high reactivity and hazardous nature of ICl can present challenges for large-scale synthesis. Careful control of the reaction temperature and efficient quenching are critical for safe scale-up.

Route 3: Multi-step Synthesis via Electrophilic Cyclization

An alternative to the direct iodination of the pre-formed indole ring is a multi-step approach that involves the synthesis of an iodinated precursor followed by a cyclization reaction to form the indole nucleus. A common strategy involves the Sonogashira coupling of an N,N-dialkyl-o-iodoaniline with a terminal alkyne, followed by an electrophilic iodocyclization.

Reaction Workflow

cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Iodocyclization SM1 N-Tosyl-o-iodoaniline Reaction1 Pd/Cu Catalyst, Base SM1->Reaction1 SM2 Terminal Alkyne SM2->Reaction1 Intermediate N-Tosyl-o-(1-alkynyl)aniline Reaction1->Intermediate Reaction2 Electrophilic Cyclization Intermediate->Reaction2 Reagent2 Iodine (I2) Reagent2->Reaction2 Product 3-Iodo-1-tosyl-1H-indole Reaction2->Product

Caption: Workflow for the multi-step synthesis of 3-Iodo-1-tosyl-1H-indole via electrophilic cyclization.

Experimental Protocol

Step 1: Sonogashira Coupling: A mixture of N-tosyl-o-iodoaniline (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF) is stirred at room temperature or slightly elevated temperature until the starting materials are consumed (monitored by TLC). The reaction mixture is then worked up by filtration to remove the catalyst and subsequent extraction and purification by column chromatography to yield the N-tosyl-o-(1-alkynyl)aniline intermediate.

Step 2: Iodocyclization: The intermediate from Step 1 is dissolved in a solvent such as dichloromethane, and molecular iodine (1.1 eq) is added. The mixture is stirred at room temperature until the cyclization is complete (monitored by TLC). The reaction is then quenched with aqueous sodium thiosulfate, and the product is isolated by extraction and purified by column chromatography or recrystallization.[13][14]

Cost-Benefit Analysis
  • Cost: This route generally has a higher starting material cost due to the use of a palladium catalyst and potentially more expensive substituted anilines and alkynes. The multi-step nature of the synthesis also adds to the overall cost in terms of solvents, purification materials, and labor.

  • Performance and Yield: While each step can proceed with good to excellent yields, the overall yield for the two-step sequence is typically in the range of 70-85%. This route offers the advantage of introducing substituents at the C2 position of the indole ring by choosing the appropriate terminal alkyne.

  • Safety and Environmental Impact: This route involves the use of transition metal catalysts, which can be toxic and require careful removal from the final product. The use of organic bases like triethylamine and solvents like DMF also presents environmental and safety considerations. The final iodination step with molecular iodine is relatively safe, but iodine can be a hazardous substance.[15]

  • Scalability: Multi-step syntheses are inherently more complex to scale up than one-pot procedures. The need for purification of the intermediate and the use of metal catalysts can add complexity to the large-scale production process.

Conclusion and Recommendations

The choice of the optimal synthetic route to 3-Iodo-1-tosyl-1H-indole is highly dependent on the specific needs of the project, including budget, timeline, required scale, and available expertise.

  • For rapid, laboratory-scale synthesis with a focus on simplicity and safety, the direct iodination with N-Iodosuccinimide (Route 1) is highly recommended. It offers a good balance of cost, yield, and ease of handling.

  • When cost is a primary driver and the necessary safety precautions for handling a corrosive reagent can be strictly adhered to, direct iodination with Iodine Monochloride (Route 2) is an excellent choice. It provides high yields in short reaction times at a lower reagent cost.

  • The multi-step synthesis via electrophilic cyclization (Route 3) is the preferred method when the synthesis of C2-substituted 3-iodo-1-tosyl-1H-indoles is required. While more complex and costly, it offers greater synthetic flexibility for accessing a wider range of analogues.

Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to select the most appropriate and efficient synthetic strategy for their specific objectives.

References

Sources

A Researcher's Guide to the Stability of 3-Iodo-1-tosyl-1H-indole and its Halogen Analogs in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and success of a synthetic route. 3-Iodo-1-tosyl-1H-indole has emerged as a valuable building block, particularly in the construction of complex polysubstituted indoles through palladium-catalyzed cross-coupling reactions.[1][2][3] However, its utility is intrinsically linked to its stability under various reaction conditions. This guide provides an in-depth evaluation of the stability of 3-Iodo-1-tosyl-1H-indole, presenting a comparative analysis with its bromo- and chloro-analogs, and offers detailed experimental protocols for researchers to conduct their own stability assessments.

The Significance of 3-Iodo-1-tosyl-1H-indole in Modern Synthesis

The indole scaffold is a ubiquitous motif in pharmaceuticals and natural products.[4][5] The ability to functionalize the C3-position of the indole ring is crucial for accessing a diverse range of molecular architectures. 3-Iodo-1-tosyl-1H-indole serves as an excellent precursor for such functionalization due to the reactivity of the carbon-iodine bond in various cross-coupling reactions, including the Sonogashira, Suzuki, and Heck reactions.[1][6][7][8] The tosyl group at the N1-position not only protects the indole nitrogen but also enhances the reactivity of the C3-position towards electrophilic substitution.

Understanding the Stability Profile: A Comparative Approach

While 3-Iodo-1-tosyl-1H-indole is a powerful synthetic tool, its stability can be a concern. Anecdotal evidence and studies on related 3-iodoindoles suggest a general sensitivity to light and prolonged storage at room temperature. To provide a comprehensive understanding, this guide outlines a systematic approach to evaluating its stability through forced degradation studies, a practice mandated by the International Council for Harmonisation (ICH) for new drug substances.[9][10]

A direct comparison with its halogen counterparts, 3-bromo-1-tosyl-1H-indole and 3-chloro-1-tosyl-1H-indole, is essential for making informed decisions in synthetic planning. The general trend in reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This higher reactivity of the iodo-compound often allows for milder reaction conditions, but it can also correlate with lower stability.

Key Stability-Influencing Factors:
  • Photostability: Exposure to light, particularly UV radiation, can induce the homolytic cleavage of the C-I bond, leading to the formation of radical species and subsequent degradation products.

  • Thermal Stability: Elevated temperatures can accelerate degradation, potentially through de-iodination or other decomposition pathways.

  • pH (Hydrolytic Stability): The stability of the tosyl protecting group and the indole ring itself can be compromised under strongly acidic or basic conditions.

  • Solvent Effects: The polarity and protic nature of the solvent can influence the rate and pathway of degradation.

Experimental Evaluation of Stability: A Forced Degradation Study Protocol

To empower researchers to assess the stability of 3-Iodo-1-tosyl-1H-indole and its analogs, a detailed protocol for a forced degradation study is provided below. This protocol is designed to intentionally degrade the sample to a target of 5-20%, which is sufficient to identify potential degradation products and establish the stability-indicating nature of an analytical method.[11][12]

Analytical Methodology: Stability-Indicating HPLC Method

A robust High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study. The method must be "stability-indicating," meaning it can separate the intact active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.

Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep Prepare stock solution of 3-Iodo-1-tosyl-1H-indole acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to stress conditions base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose to stress conditions oxidation Oxidative Stress (e.g., 3% H2O2, RT) prep->oxidation Expose to stress conditions thermal Thermal Stress (Solid & Solution, 80°C) prep->thermal Expose to stress conditions photo Photolytic Stress (UV/Vis light) prep->photo Expose to stress conditions hplc HPLC Analysis (Stability-Indicating Method) acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points mass_balance Peak Purity & Mass Balance Assessment hplc->mass_balance Quantify Degradation pathway Identify Degradation Pathways mass_balance->pathway comparison Compare with Analogs (Br, Cl) mass_balance->comparison

Caption: Workflow for a forced degradation study of 3-Iodo-1-tosyl-1H-indole.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of 3-Iodo-1-tosyl-1H-indole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • If no significant degradation is observed, a higher concentration of acid (e.g., 1 M HCl) or a higher temperature can be used.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • If necessary, use a higher concentration of base (e.g., 1 M NaOH).

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified intervals and dilute for HPLC analysis.

  • Thermal Degradation:

    • In Solution: Heat the stock solution at a controlled temperature (e.g., 80°C).

    • Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).

    • At each time point, for the solution, withdraw an aliquot and dilute. For the solid, dissolve a weighed amount in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution and a solid sample to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • Analyze the samples at appropriate time points.

Comparative Stability and Reactivity: A Tabulated Summary

The following table provides a qualitative comparison of the expected stability and reactivity of 3-halo-1-tosyl-1H-indoles. This information is inferred from general chemical principles and available literature on related compounds.

Feature3-Iodo-1-tosyl-1H-indole3-Bromo-1-tosyl-1H-indole3-Chloro-1-tosyl-1H-indole
Reactivity in Cross-Coupling HighestModerateLowest
Photostability LowestModerateHighest
Thermal Stability GoodVery GoodExcellent
Cost-Effectiveness Generally higher costModerate costLowest cost
Commercial Availability Readily availableReadily available[13][14][15]Available[16][17][18]

Logical Relationship of Halogen Reactivity and Stability

cluster_reactivity Reactivity in Cross-Coupling cluster_stability General Stability (Photo/Thermal) Iodo_R Iodo (Highest) Bromo_R Bromo (Moderate) Iodo_S Iodo (Lowest) Iodo_R->Iodo_S Chloro_R Chloro (Lowest) Bromo_S Bromo (Moderate) Bromo_R->Bromo_S Chloro_S Chloro (Highest) Chloro_R->Chloro_S

Caption: Inverse relationship between reactivity and stability for 3-halo-1-tosyl-1H-indoles.

Conclusion and Recommendations

3-Iodo-1-tosyl-1H-indole is an invaluable reagent for the synthesis of complex indole derivatives. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for the formation of C-C and C-N bonds under relatively mild conditions. However, this high reactivity is accompanied by a trade-off in stability, particularly concerning its sensitivity to light.

For researchers, the choice between 3-iodo-, 3-bromo-, and 3-chloro-1-tosyl-1H-indole will depend on the specific requirements of their synthetic route. If milder reaction conditions are paramount and the subsequent steps are not harsh, the iodo-derivative is an excellent choice. However, for syntheses requiring more forcing conditions or for compounds intended for long-term storage, the more stable bromo- or chloro-analogs may be preferable, albeit at the cost of reactivity.

It is strongly recommended that researchers perform their own stability assessments, particularly when developing new synthetic methodologies or scaling up reactions. The forced degradation protocol provided in this guide offers a robust framework for such evaluations. By understanding the stability profile of these critical building blocks, scientists can de-risk their synthetic endeavors and accelerate the discovery and development of new chemical entities.

References

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  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Accessed March 7, 2024. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Published November 12, 2020. Accessed March 7, 2024. [Link]

  • One-Pot Synthesis of Polysubstituted Indoles via the Indium-Promoted Regioselective Hydrohydrazination of Terminal Alkynes. Wiley Online Library. Accessed March 7, 2024. [Link]

  • A Cascade Synthesis of Indoles. ACS Publications. Published July 4, 2024. Accessed March 7, 2024. [Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. National Institutes of Health. Accessed March 7, 2024. [Link]

  • Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. ACS Publications. Published February 26, 2004. Accessed March 7, 2024. [Link]

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  • A General and Scalable Synthesis of Polysubstituted Indoles. ResearchGate. Accessed March 7, 2024. [Link]

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  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Chemistry Portal. Accessed March 7, 2024. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Published August 31, 2021. Accessed March 7, 2024. [Link]

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  • Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[12]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,. ACS Publications. Published January 4, 2021. Accessed March 7, 2024. [Link]

  • 3-Bromo-1H-indole, Grade: Moleculs, Purity: 98. IndiaMART. Accessed March 7, 2024. [Link]

  • Heck Reaction. Organic Chemistry Portal. Accessed March 7, 2024. [Link]

  • 5-bromo-3-iodo-1-tosyl-1H-indole (C007B-577861). Cenmed Enterprises. Accessed March 7, 2024. [Link]

  • Regioselective C5−H Direct Iodination of Indoles. Royal Society of Chemistry. Accessed March 7, 2024. [Link]

  • Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones. ResearchGate. Accessed March 7, 2024. [Link]

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Isotopic labeling studies to elucidate reaction mechanisms involving 3-Iodo-1-tosyl-1h-indole.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Isotopic Labeling Studies for Elucidating Reaction Mechanisms Involving 3-Iodo-1-tosyl-1H-indole

For researchers, synthetic chemists, and professionals in drug development, a profound understanding of reaction mechanisms is not merely academic—it is the cornerstone of innovation. It allows for the optimization of reaction conditions, the prediction of outcomes with novel substrates, and the rational design of new synthetic pathways. 3-Iodo-1-tosyl-1H-indole stands as a particularly versatile and valuable building block in medicinal chemistry and materials science. Its utility in forming complex molecular architectures through reactions like cross-couplings and annulations is well-documented. However, the precise pathways these transformations follow can be intricate. Isotopic labeling offers a powerful and definitive method to trace the journey of atoms from reactants to products, providing unambiguous evidence for proposed mechanistic steps.[1]

This guide provides a comparative analysis of isotopic labeling strategies to investigate the mechanisms of key reactions involving 3-iodo-1-tosyl-1H-indole. We will explore the "why" behind experimental choices, present detailed protocols, and compare the insights gained from isotopic labeling with those from alternative mechanistic studies.

The Core Principles of Mechanistic Elucidation via Isotopic Labeling

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes.[2] For mechanistic studies in organic chemistry, stable (non-radioactive) isotopes such as deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O) are most commonly employed.[2] The fundamental premise is that the isotopic substitution has a negligible effect on the chemical reactivity of the molecule, as the electronic structure remains unchanged.[2] However, the difference in mass allows the labeled atom's position to be tracked throughout a reaction using two primary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can detect nuclei with non-integer spin, such as ¹³C and ¹⁵N.[2][3] The presence of a ¹³C label, for example, will result in a distinct signal in the ¹³C NMR spectrum and can cause splitting patterns (couplings) in the ¹H NMR spectrum, confirming its location and connectivity.[4]

  • Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio.[2] A molecule containing a heavier isotope will have a correspondingly higher molecular weight, which is easily detected.[2][4][5] This allows for the determination of whether the isotopic label has been retained in the final product.

By strategically placing an isotopic label in a starting material like 3-iodo-1-tosyl-1H-indole, one can answer critical mechanistic questions: Are bonds broken and reformed as expected? Does the molecular skeleton undergo rearrangement? Which atoms from the various reactants are incorporated into the final product?

Comparative Analysis of Isotopic Labeling in Key Reaction Classes

We will now compare the application of isotopic labeling in two major classes of reactions where 3-iodo-1-tosyl-1H-indole is a key substrate: Palladium-Catalyzed Cross-Coupling and Annulation reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are foundational methods for C-C bond formation.[6][7][8] A generalized catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[6][8] Isotopic labeling can validate that this sequence of events proceeds as anticipated without unexpected molecular rearrangements.

Mechanistic Question: In a Suzuki coupling of 3-iodo-1-tosyl-1H-indole with an arylboronic acid, does the new C-C bond form directly at the C3 position, or does a rearrangement (e.g., a 1,2-shift) occur?

Isotopic Labeling Strategy vs. Alternative Methods

MethodDescriptionAdvantagesLimitations
¹³C Labeling Synthesize 3-iodo-1-tosyl-1H-indole with a ¹³C label specifically at the C3 position. Perform the Suzuki coupling and analyze the product by ¹³C NMR and MS.Definitive: Directly tracks the carbon skeleton. Unambiguously confirms the location of the newly formed bond.[2]Synthesis of the labeled starting material can be complex and costly.[9][10]
Crossover Experiments React a mixture of 3-iodo-1-tosyl-1H-indole and a similar but distinct substrate (e.g., 5-bromo-1-tosyl-1H-indole) with two different boronic acids in the same pot.Can distinguish between intermolecular and intramolecular processes.[1][11]Does not directly probe skeletal rearrangements of a single molecule. Can be complicated by differing reaction rates of the substrates.
Kinetic Isotope Effect (KIE) Replace a C-H bond relevant to a proposed rate-determining step with a C-D bond and measure the change in reaction rate.Provides powerful insight into the rate-determining step of a reaction, particularly for C-H activation.[12][13]Not suitable for probing skeletal integrity. Provides information about the transition state, not the final connectivity.

Supporting Experimental Data (Hypothetical)

For a Suzuki coupling between 3-iodo-[3-¹³C]-1-tosyl-1H-indole and phenylboronic acid:

AnalysisExpected Result for Direct CouplingObservationConclusion
Mass Spectrometry Product mass is 1 unit higher than the unlabeled analogue.A product with M+1 is observed.The ¹³C label is retained in the product.
¹³C NMR An enhanced signal is observed for the C3 carbon, now bonded to the phenyl group.Strong signal enhancement at the expected chemical shift for C3.The ¹³C label remains at the C3 position.
¹H NMR The proton at C2 shows an additional coupling constant (²JC-H) to the ¹³C at C3.A doublet is observed for the C2-H, confirming its proximity to the ¹³C label.The indole skeleton remains intact.

This data provides conclusive evidence for a direct coupling mechanism at the C3 position.

Diagram: Generalized Palladium-Catalyzed Cross-Coupling Cycle

G cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex transmetal R¹-Pd(II)L_n-R² pd_complex->transmetal Transmetalation transmetal->pd0 product R¹-R² transmetal->product Reductive Elimination reactant1 R¹-X (3-Iodo-1-tosyl-1H-indole) reactant1->pd_complex Oxidative Addition reactant2 R²-M (Organometallic Partner) reactant2->transmetal

Caption: The catalytic cycle for a generic Pd-catalyzed cross-coupling reaction.

Annulation Reactions for Heterocycle Synthesis

Annulation reactions build new rings onto existing molecular scaffolds. For instance, 3-iodo-1-tosyl-1H-indole can participate in [3+2] annulation reactions with 1,3-dipoles to form fused five-membered rings. Isotopic labeling is invaluable for determining the regiochemistry and atom-flow in these complex transformations.

Mechanistic Question: In a [3+2] annulation between 3-iodo-1-tosyl-1H-indole and a nitroalkene, which nitrogen atom is incorporated into the newly formed pyrrole ring?

Isotopic Labeling Strategy

The most direct way to answer this is to use a ¹⁵N-labeled nitroalkene.

Supporting Experimental Data (Hypothetical)

Reacting 3-iodo-1-tosyl-1H-indole with 1-nitro-[¹⁵N]-propene:

AnalysisExpected Result if Nitro-N is IncorporatedObservationConclusion
Mass Spectrometry Product mass is 1 unit higher than the unlabeled analogue.A product with M+1 is observed.The ¹⁵N label is incorporated into the product.
¹⁵N NMR A signal is observed in the ¹⁵N NMR spectrum.A ¹⁵N signal is detected.Confirms ¹⁵N incorporation.
¹H NMR Protons adjacent to the ¹⁵N atom would show coupling (e.g., ²JN-H).Splitting of adjacent proton signals is observed.The ¹⁵N atom from the nitro group is part of the new ring skeleton.

This experiment would provide irrefutable evidence for the specific reaction pathway, guiding future synthetic efforts.

Diagram: Hypothetical [3+2] Annulation with ¹⁵N Labeling

G cluster_reactants Reactants indole 3-Iodo-1-tosyl-1H-indole intermediate Cycloadduct Intermediate (¹⁵N incorporated) indole->intermediate nitroalkene R-CH=CH-NO₂ (with ¹⁵N label) nitroalkene->intermediate [3+2] Cycloaddition product Fused Pyrrole Product (¹⁵N in new ring) intermediate->product Aromatization

Caption: Tracing a ¹⁵N label through a [3+2] annulation reaction.

Detailed Experimental Protocol: A Case Study

To provide a practical framework, we outline a detailed protocol for a ¹³C labeling study of a Suzuki coupling reaction.

Diagram: Workflow for an Isotopic Labeling Study

G A 1. Synthesis of Labeled Precursor (e.g., ¹³CO₂) B 2. Synthesis of Labeled 3-Iodo-1-tosyl-1H-indole A->B C 3. Isotopic Enrichment Analysis (MS, NMR) B->C D 4. Mechanistic Reaction (e.g., Suzuki Coupling) C->D E 5. Product Isolation & Purification D->E F 6. Structural & Isotopic Analysis (MS, NMR) E->F G 7. Mechanism Elucidation F->G

Caption: A typical workflow for a reaction mechanism study using isotopic labeling.

PART 1: Synthesis of 3-Iodo-[2-¹³C]-1-tosyl-1H-indole

This protocol is adapted from general indole synthesis principles. The key is the introduction of the ¹³C label at an early stage.

  • Synthesis of [1-¹³C]-2-nitroaniline: Start from commercially available ¹³C-labeled aniline. Nitration using standard procedures (e.g., HNO₃/H₂SO₄) will yield the labeled 2-nitroaniline.

  • Reduction to [1-¹³C]-benzene-1,2-diamine: Reduce the nitro group using a standard reducing agent like SnCl₂/HCl or catalytic hydrogenation (H₂, Pd/C).

  • Cyclization to [2-¹³C]-1H-indole: React the labeled diamine with an appropriate cyclizing agent, such as chloroacetaldehyde, to form the indole ring. The ¹³C label will now be at the C2 position.

  • Tosylation: Protect the indole nitrogen with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., NaH or K₂CO₃) in an aprotic solvent like DMF or THF to yield [2-¹³C]-1-tosyl-1H-indole.

  • Iodination: React the N-tosylindole with an iodinating agent such as N-Iodosuccinimide (NIS) in a solvent like CH₂Cl₂ or CH₃CN to regioselectively install the iodine at the C3 position, yielding the final labeled substrate.

  • Verification: Before proceeding, confirm the position and isotopic enrichment of the label via ¹H NMR (observing ¹JC-H coupling for the C2 proton), ¹³C NMR (enhanced signal at C2), and high-resolution mass spectrometry.

PART 2: ¹³C-Labeled Suzuki Coupling Reaction

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodo-[2-¹³C]-1-tosyl-1H-indole (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio).

  • Reaction Execution: Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

PART 3: Product Analysis and Mechanistic Interpretation

  • Mass Spectrometry: Obtain a high-resolution mass spectrum of the purified product. The observation of a molecular ion peak (M+1) corresponding to the incorporation of a single ¹³C atom confirms the label was retained.

  • NMR Spectroscopy:

    • ¹³C NMR: Acquire a ¹³C NMR spectrum. An intense signal should be observed for the C2 carbon of the indole ring, confirming its position.

    • ¹H NMR: In the ¹H NMR spectrum, the proton at C2 will appear as a large doublet due to the one-bond coupling to the ¹³C nucleus (¹JC-H ≈ 180-200 Hz). This provides definitive proof of the label's location.

The combined MS and NMR data will conclusively show that the indole C2-C3 bond remained intact and the Suzuki coupling occurred at the C3 position, validating the proposed mechanism.

Conclusion

Isotopic labeling is an indispensable tool for the rigorous elucidation of reaction mechanisms.[14] For a versatile substrate like 3-iodo-1-tosyl-1H-indole, these studies provide a level of certainty that is difficult to achieve with other methods. By tracing the atomic connectivity from reactant to product, researchers can confirm reaction pathways, understand unexpected outcomes, and confidently build upon existing methodologies to develop novel and efficient syntheses. The investment in synthesizing labeled compounds is repaid with high-fidelity, unambiguous mechanistic data that accelerates discovery and innovation in chemical science.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of chemical waste management is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized reagents like 3-Iodo-1-tosyl-1H-indole (CAS No. 170456-80-1) demands a robust understanding of not only its reactivity and application but also its end-of-life protocol. This guide provides a detailed, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a self-validating and trustworthy system for your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure begins, a thorough understanding of the inherent hazards of 3-Iodo-1-tosyl-1H-indole is critical. This compound is a halogenated organic molecule, a class of substances that requires careful management due to potential environmental persistence and specific disposal regulations.[1][2] Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary precautions.

Table 1: Hazard Profile of 3-Iodo-1-tosyl-1H-indole

Hazard ClassGHS PictogramSignal WordHazard StatementImplication for Handling and Disposal
Acute Toxicity (Oral)GHS07 (Harmful/Irritant)[3][4]Warning[3][4]H302: Harmful if swallowed[3]Ingestion is a primary route of exposure. Strict hygiene practices are essential. Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment.
Skin IrritationGHS07 (Harmful/Irritant)[3][4]Warning[3][4]H315: Causes skin irritation[3][4][5]Direct skin contact must be avoided. All waste, including contaminated personal protective equipment (PPE), must be handled as hazardous.
Eye IrritationGHS07 (Harmful/Irritant)[3][4]Warning[3][4]H319: Causes serious eye irritation[4][5]Eye protection is mandatory. Procedures that could generate dust must be performed in a controlled environment like a fume hood.
Respiratory IrritationGHS07 (Harmful/Irritant)[3][4]Warning[3][4]H335: May cause respiratory irritation[4][5]Inhalation of dust must be minimized. Weighing and handling should occur in a well-ventilated area, preferably a chemical fume hood.

The presence of an iodine atom classifies this compound as a halogenated organic waste. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds, often prohibiting land disposal and favoring treatment methods like incineration at licensed facilities.[1][2][6]

Core Principles of Disposal: A Regulatory and Safety Framework

The fundamental principle for all laboratory waste is that a disposal plan must be in place before the chemical is even used.[7] For 3-Iodo-1-tosyl-1H-indole, this plan is governed by the following core tenets:

  • Do Not Drain Dispose: Under no circumstances should this compound or its rinsate be poured down the sink.[8] Halogenated organics can interfere with wastewater treatment processes and harm aquatic life.

  • Segregation is Key: Halogenated waste streams should be kept separate from non-halogenated waste.[9] This is crucial because disposal facilities often use different treatment processes for these two categories, and mixing them can complicate and increase the cost of disposal.

  • Waste Minimization: Use only the amount of the chemical necessary for the procedure to reduce the volume of waste generated.[10]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, such as those set forth by the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[11][12]

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of 3-Iodo-1-tosyl-1H-indole in various forms.

Required Personal Protective Equipment (PPE)

Before handling the waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses or goggles.[13]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[13]

  • Body Protection: A properly fastened lab coat.[13]

  • Respiratory Protection: If there is a risk of generating dust and work cannot be conducted in a fume hood, a NIOSH-approved respirator is necessary.[14]

Disposal of Bulk/Unused 3-Iodo-1-tosyl-1H-indole
  • Containerization: Place the solid 3-Iodo-1-tosyl-1H-indole in its original container if possible.[7] If not, use a clearly labeled, sealable, and chemically compatible container designated for "Halogenated Organic Solid Waste."

  • Labeling: The waste container must be labeled with the full chemical name ("3-Iodo-1-tosyl-1H-indole"), the primary hazard(s) (e.g., "Harmful," "Irritant"), and the date.[7][15]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[8] The container must be kept closed unless waste is actively being added.[10]

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

Disposal of Contaminated Materials

Items such as gloves, weigh boats, and paper towels that are contaminated with 3-Iodo-1-tosyl-1H-indole must be treated as hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, sealable bag or container labeled "Halogenated Organic Solid Waste."

  • Segregation: Do not mix this waste with non-hazardous trash or non-halogenated chemical waste.

  • Storage and Pickup: Store the sealed container in the satellite accumulation area and arrange for EHS pickup.

Decontamination of "Empty" Containers

An "empty" container that held 3-Iodo-1-tosyl-1H-indole is not truly empty and must be managed properly.

  • Initial Disposal: The unrinsed, "empty" container should be treated as hazardous waste, sealed, and disposed of via the EHS office.[15]

  • Decontamination (if required by institutional policy):

    • Rinse the container three times with a suitable solvent (e.g., acetone, ethyl acetate).

    • Crucially, the resulting solvent rinsate is now a hazardous halogenated organic liquid waste.

    • Collect all rinsate in a designated, sealed container labeled "Halogenated Organic Liquid Waste," also listing the chemical constituents.

    • Dispose of the rinsate through your EHS department. The triple-rinsed container can then be managed as non-hazardous solid waste, pending institutional policy.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Iodo-1-tosyl-1H-indole waste.

G cluster_start Start: Waste Generation cluster_characterization Waste Characterization cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_final Final Disposal start 3-Iodo-1-tosyl-1H-indole Waste waste_type What is the form of the waste? start->waste_type bulk_or_contam Bulk chemical or contaminated item? waste_type->bulk_or_contam Solid rinsate Action: Collect in sealed container 'Halogenated Organic Liquid Waste' waste_type->rinsate Liquid (e.g., rinsate) bulk Action: Place in sealed container 'Halogenated Organic Solid Waste' bulk_or_contam->bulk Bulk/Unused contam Action: Place in sealed bag/container 'Halogenated Organic Solid Waste' bulk_or_contam->contam Contaminated Item (gloves, paper, etc.) store Store in Satellite Accumulation Area bulk->store contam->store rinsate->store ehs Arrange EHS Pickup for Incineration/Treatment store->ehs

Caption: Logical workflow for the disposal of 3-Iodo-1-tosyl-1H-indole waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spread of the solid material.

  • PPE: Don appropriate PPE, including respiratory protection if the material is dusty.

  • Clean-up:

    • Gently sweep or scoop the solid material into a designated hazardous waste container. Avoid creating dust.

    • Use a spill kit with an absorbent appropriate for chemical powders.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone), and treat the cloth as contaminated waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of 3-Iodo-1-tosyl-1H-indole, fostering a secure and environmentally responsible research environment. Always consult your institution's specific policies and EHS department for guidance tailored to your location and facilities.

References

  • 3-Iodo-1-tosyl-1H-indole-5-carbonitrile | CAS 676273-39-5. AMERICAN ELEMENTS. [Link]

  • 3-iodo-1-tosyl-1H-indole-5-carbonitrile | CAS#:676273-39-5. Chemsrc. [Link]

  • Standard Operating Procedure for work with Chemical name/class: Iodine. Duke University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. [Link]

  • Safety Data Sheet - Indole. BD Diagnostic Systems. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville. [Link]

  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]

  • Iodine Disposal For Businesses. Collect and Recycle. [Link]

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  • OSHA InfoSheet: Toluene. Occupational Safety and Health Administration. [Link]

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  • 3-iodo-1H-indole | C8H6IN. PubChem, National Institutes of Health. [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. [Link]

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  • Complying With OSHA's Hazardous Material Requirements. Wolters Kluwer. [Link]

  • OSHA Changes Policy on Covered Concentrations of Chemicals. Red-on-line.com. [Link]

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Personal protective equipment for handling 3-Iodo-1-tosyl-1h-indole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to move beyond standard Material Safety Data Sheets (MSDS). Handling complex halogenated heterocyclic compounds like 3-Iodo-1-tosyl-1H-indole requires a deep understanding of why specific precautions are taken. The presence of a labile carbon-iodine bond, combined with a bulky, lipophilic tosyl group, dictates our approach to Personal Protective Equipment (PPE), engineering controls, and waste segregation.

This guide provides actionable, self-validating protocols to ensure operational excellence and personnel safety during drug development and synthetic workflows.

Chemical Profile & Hazard Causality

Before initiating any physical handling, it is critical to understand the physicochemical properties that drive the hazard profile of 3-Iodo-1-tosyl-1H-indole[1].

Property / HazardValue / SpecificationOperational Implication (Causality)
CAS Number 170456-80-1Unique identifier for precise SDS tracking and inventory management[1].
Molecular Formula C15H12INO2SContains Iodine (requires halogenated waste streams) and Sulfur[1].
Physical State Solid (Powder/Crystalline)High risk of aerosolization and dust generation during weighing[1].
H315 / H319 Skin & Serious Eye IrritationThe lipophilic tosyl group enhances dermal penetration, while the iodo-indole core acts as a mild sensitizer[1].
H335 Respiratory IrritationMicro-particulates can deposit in the upper respiratory tract; mandates strict ventilation controls[1].
Storage Conditions Dark, inert atmosphere, Room TempThe C-I bond is photolytically labile. Light exposure causes homolytic cleavage, degrading the reagent[1].

Personal Protective Equipment (PPE) & Engineering Controls

The selection of PPE and engineering controls is not arbitrary; it is a direct response to the compound's physical state and reactivity profile.

  • Engineering Controls (Primary Defense): All manipulations of the solid powder must be conducted within a certified chemical fume hood. According to OSHA's Laboratory Standard (29 CFR 1910.1450), fume hoods are the primary control device for protecting workers from toxic vapors and dusts[2]. The hood must maintain an average face velocity between 80 to 150 feet per minute (FPM) to ensure effective containment[3].

  • Hand Protection: For handling the pure solid, standard Nitrile gloves are sufficient. However, 3-Iodo-1-tosyl-1H-indole is frequently dissolved in halogenated solvents (e.g., Dichloromethane) during synthesis. When handling these solutions, you must upgrade to Laminate film (Silver Shield®) or Viton™ gloves , as nitrile offers virtually no breakthrough resistance to halogenated solvents[4].

  • Eye & Body Protection: Chemical splash goggles (not standard safety glasses) are mandatory due to the H319 serious eye irritation hazard[1]. A flame-retardant lab coat fully buttoned to the collar prevents dermal accumulation of airborne dust[4].

Operational Workflow & Handling Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . Each step includes a verification check before proceeding to the next.

Step-by-Step Weighing and Transfer Methodology:

  • Validate Containment: Before opening the reagent bottle, check the fume hood's digital monitor to verify the face velocity is actively reading between 80–150 FPM[3]. Self-Validation: If no digital monitor is present, tape a small piece of tissue to the bottom of the sash to visually confirm inward directional airflow.

  • Prepare the Environment: Place an anti-static weighing boat on the analytical balance inside the hood. Causality: Anti-static boats prevent the electrostatic repulsion of fine powders, which can cause the solid to aerosolize and bypass the fume hood's capture velocity.

  • Transfer: Using a clean, grounded stainless-steel spatula, carefully transfer the 3-Iodo-1-tosyl-1H-indole. Keep the reagent bottle as close to the weighing boat as possible to minimize the transfer distance.

  • Seal & Purge: Immediately upon retrieving the desired mass, flush the primary container with an inert gas (Argon or Nitrogen) and seal it tightly. Causality: This displaces atmospheric oxygen and moisture, preventing oxidative degradation of the indole core during storage[1].

  • Solubilization: Transfer the weighed solid directly into the reaction vessel and seal it with a septum before removing it from the fume hood.

Workflow Storage 1. Storage Dark, Inert, RT Hood 2. Fume Hood Weighing & Prep Storage->Hood Transfer Reaction 3. Reaction Synthesis Hood->Reaction Reagent Addition Quench 4. Workup Quench Reaction->Quench Completion Waste 5. Disposal Halogenated Stream Quench->Waste Segregation

Operational workflow for 3-Iodo-1-tosyl-1H-indole from storage to disposal.

Spill Response & Decontamination

In the event of a localized spill inside the fume hood, immediate and methodical action prevents widespread contamination.

  • Isolate: Lower the fume hood sash to the minimum operational height to maximize face velocity and contain any aerosolized dust[2].

  • Suppress: Gently cover the spilled solid with an inert, damp absorbent material (such as wet sand or vermiculite)[4]. Causality: Dry sweeping a fine powder will immediately aerosolize it, exacerbating the H335 inhalation hazard. Wetting the solid binds the particulates into a manageable matrix.

  • Collect: Use a non-sparking brush and dustpan to scoop the wetted mixture. Do not use combustible materials like paper towels if the compound is mixed with reactive solvents[4].

  • Decontaminate: Wash the affected surface with a mild detergent and water, or an appropriate compatible solvent, collecting all washings into the hazardous waste stream.

Disposal Plan

Because 3-Iodo-1-tosyl-1H-indole contains both an iodine atom and a tosyl (sulfur-containing) group, its disposal requires strict segregation.

  • Halogenated Waste Stream: All unreacted starting material, reaction mixtures, and contaminated PPE (e.g., gloves, weighing boats) must be disposed of in containers explicitly labeled for Halogenated Organic Waste [4].

  • Causality: Mixing halogenated waste with non-halogenated flammable waste streams can cause highly exothermic reactions or lead to the production of toxic dioxins during commercial incineration processes. Ensure the waste container is kept sealed when not actively receiving waste to comply with EPA/OSHA emission standards.

References[1] Sigma-Aldrich. "3-Iodo-1-tosyl-1H-indole | 170456-80-1". https://www.sigmaaldrich.com/[2] G2 Consultants. "Fume Hood Testing and Certifications".https://g2ci.com/[3] Stony Brook University. "Chemical Fume Hood Safety Policy". https://www.stonybrook.edu/[4] Benchchem. "Safeguarding Your Research: A Comprehensive Guide to Handling Valeryl Bromide". https://www.benchchem.com/

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.